1-Piperidinepentanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
5-piperidin-1-ylpentanoic acid |
InChI |
InChI=1S/C10H19NO2/c12-10(13)6-2-5-9-11-7-3-1-4-8-11/h1-9H2,(H,12,13) |
InChI Key |
XSDBBZZUMULACW-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
1-Piperidinepentanoic acid chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Piperidinepentanoic acid, also known as 5-(piperidin-1-yl)pentanoic acid, is a chemical compound belonging to the piperidine (B6355638) class of organic molecules. It is characterized by a piperidine ring N-substituted with a pentanoic acid tail. This molecule holds potential interest in medicinal chemistry and drug development due to the prevalence of the piperidine scaffold in a wide array of pharmacologically active compounds. This guide provides a comprehensive overview of its chemical structure, properties, and relevant (though limited) biological context, adhering to a technical format for a scientific audience.
Chemical Structure and Properties
The chemical structure of this compound consists of a saturated six-membered heterocyclic piperidine ring where the nitrogen atom is bonded to the fifth carbon of a pentanoic acid chain.
Chemical Identifiers
-
IUPAC Name: 5-(piperidin-1-yl)pentanoic acid
-
CAS Number: 49637-20-9 (for the hydrochloride salt)
-
Molecular Formula: C₁₀H₁₉NO₂
-
Molecular Weight: 185.26 g/mol
The hydrochloride salt of this compound has a molecular formula of C₁₀H₂₀ClNO₂ and a molecular weight of 221.73 g/mol . The SMILES representation for the hydrochloride is Cl.OC(=O)CCCCN1CCCCC1.[1]
Physicochemical Properties
| Property | Value (for Hydrochloride Salt) | Data Source |
| Molecular Formula | C₁₀H₂₀ClNO₂ | [1] |
| Molecular Weight | 221.73 g/mol | [1] |
| SMILES | Cl.OC(=O)CCCCN1CCCCC1 | [1] |
Synthesis
Specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly accessible literature. However, a general synthetic approach can be logically inferred.
A plausible synthetic route would involve the N-alkylation of piperidine with a 5-halopentanoic acid ester, followed by hydrolysis of the ester to yield the final carboxylic acid.
Logical Synthesis Workflow
Caption: A logical workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
Direct experimental evidence detailing the biological activity and associated signaling pathways of this compound is currently lacking in the scientific literature. The biological significance of piperidine-containing compounds is vast, with derivatives exhibiting a wide range of activities, including but not limited to, antiviral, antimicrobial, and anticancer effects. However, it is crucial to note that the specific activity of this compound has not been characterized.
Given the structural motifs, potential (but purely speculative) areas of investigation could include its interaction with receptors or enzymes where a lipophilic heterocyclic head and a flexible acidic tail are recognized.
Experimental Protocols
Detailed, validated experimental protocols for the synthesis, purification, and biological evaluation of this compound are not available in the public domain. Researchers interested in studying this compound would need to develop and validate their own methodologies. A general workflow for such an investigation is proposed below.
General Experimental Workflow for Investigation
Caption: A proposed experimental workflow for the synthesis, characterization, and biological evaluation of this compound.
Conclusion
This compound is a structurally defined molecule with potential for further investigation in the fields of medicinal chemistry and drug discovery. While its chemical identity is established, a significant gap exists in the literature regarding its specific physicochemical properties, validated synthetic protocols, and biological activity. The information and proposed workflows in this guide are intended to provide a foundational resource for researchers embarking on the study of this and related compounds. Further experimental work is necessary to fully elucidate the chemical and biological profile of this compound.
References
An In-depth Technical Guide to the Synthesis Pathways and Mechanisms of 1-Piperidinepentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for 1-piperidinepentanoic acid, a valuable building block in medicinal chemistry and drug development. The document details two core synthesis pathways: N-alkylation of piperidine (B6355638) and reductive amination. It includes detailed experimental protocols, mechanistic insights, and quantitative data to facilitate its application in a laboratory setting.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the synthesis of this compound and its intermediates. These values are representative and may vary based on specific substrate and reagent batches, and optimization may be required to achieve desired outcomes.
Table 1: N-Alkylation of Piperidine with Ethyl 5-Halopentanoate
| Entry | Halogen (X) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield of Ethyl 1-Piperidinepentanoate (%) |
| 1 | Br | K₂CO₃ (2.0) | Acetonitrile (B52724) | 80 | 12 | 85-95 |
| 2 | Br | DIPEA (1.5) | Acetonitrile | 80 | 24 | 70-80 |
| 3 | Cl | K₂CO₃ (2.0) | DMF | 100 | 24 | 75-85 |
| 4 | Br | NaH (1.2) | THF | 65 | 6 | >90 |
Table 2: Hydrolysis of Ethyl 1-Piperidinepentanoate
| Entry | Condition | Solvent | Temperature (°C) | Time (h) | Yield of this compound (%) |
| 1 | 6M HCl | Water | 100 (Reflux) | 4-8 | >95 |
| 2 | 2M NaOH | Water/Ethanol | 80 (Reflux) | 2-4 | >95 (as sodium salt) |
Table 3: Reductive Amination of 5-Oxopentanoic Acid with Piperidine
| Entry | Reducing Agent (equivalents) | Solvent | pH | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaBH₃CN (1.5) | Methanol | 6-7 | 25 (rt) | 12-24 | 70-85 |
| 2 | NaBH(OAc)₃ (1.5) | Dichloromethane (B109758) | N/A | 25 (rt) | 6-12 | 80-90 |
| 3 | H₂/Pd-C | Ethanol | N/A | 25 (rt) | 12-24 | 85-95 |
Synthesis Pathways and Mechanisms
Two primary and robust synthetic strategies for the preparation of this compound are the N-alkylation of piperidine and the reductive amination of a 5-oxopentanoic acid derivative.
N-Alkylation of Piperidine
This is a straightforward and widely used method for the formation of N-substituted piperidines. The synthesis of this compound via this route is a two-step process:
-
N-alkylation of piperidine with an ethyl 5-halopentanoate: Piperidine acts as a nucleophile, displacing a halide from the pentanoate chain. This reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed.
-
Hydrolysis of the resulting ester: The ethyl ester of this compound is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid.
Mechanism: The reaction proceeds via a standard SN2 mechanism, where the lone pair of electrons on the piperidine nitrogen attacks the electrophilic carbon bearing the halogen, leading to the formation of a new C-N bond and the expulsion of the halide ion.
Reductive Amination
Reductive amination is a versatile method for the formation of amines from carbonyl compounds. In this case, piperidine reacts with a 5-oxopentanoic acid derivative (such as an aldehyde or ketone) to form an iminium ion intermediate, which is then reduced in situ to the desired N-substituted piperidine.
Mechanism: The reaction begins with the nucleophilic attack of the piperidine on the carbonyl carbon of the 5-oxopentanoic acid derivative, forming a hemiaminal. This is followed by dehydration to yield an iminium ion. A reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, then delivers a hydride to the electrophilic carbon of the iminium ion, resulting in the formation of the target this compound.
Experimental Protocols
The following are detailed experimental procedures for the synthesis of this compound via the N-alkylation pathway.
Step 1: Synthesis of Ethyl 1-Piperidinepentanoate
Materials:
-
Piperidine
-
Ethyl 5-bromopentanoate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidine (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile (100 mL).
-
Stir the suspension at room temperature for 15 minutes.
-
Add ethyl 5-bromopentanoate (1.1 eq.) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude residue.
-
Dissolve the residue in dichloromethane (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 1-piperidinepentanoate.
-
The product can be purified further by vacuum distillation or column chromatography on silica (B1680970) gel if necessary.
Step 2: Synthesis of this compound (via Acidic Hydrolysis)
Materials:
-
Ethyl 1-piperidinepentanoate
-
Hydrochloric acid (6M)
-
Sodium hydroxide (B78521) (NaOH) pellets
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
pH paper or pH meter
Procedure:
-
In a 100 mL round-bottom flask, dissolve the crude ethyl 1-piperidinepentanoate (1.0 eq.) in 6M hydrochloric acid (50 mL).
-
Heat the mixture to reflux (approximately 100°C) and maintain for 4-8 hours, or until TLC analysis indicates the complete disappearance of the starting material.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the solution to approximately pH 7 by the slow addition of solid sodium hydroxide pellets or a concentrated NaOH solution while cooling in an ice bath.
-
The product may precipitate upon neutralization. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If the product remains in solution, it can be isolated by techniques such as lyophilization or by adjusting the pH to its isoelectric point to induce precipitation.
Mandatory Visualizations
Caption: Overview of the two primary synthetic pathways to this compound.
Caption: Experimental workflow for the N-alkylation synthesis of this compound.
Caption: Mechanism of reductive amination for this compound synthesis.
Spectroscopic Analysis of 1-Piperidinepentanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-Piperidinepentanoic acid. The document outlines predicted quantitative data derived from spectroscopic principles and analysis of analogous structures, details the experimental protocols for acquiring this data, and presents a logical workflow for the structural elucidation of novel chemical entities.
Predicted Spectroscopic Data
The following tables summarize the expected quantitative data for this compound based on the characteristic spectroscopic features of the piperidine (B6355638) ring and the pentanoic acid chain.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~11-12 | Broad Singlet | 1H | -COOH |
| ~2.4 - 2.6 | Triplet | 2H | α-CH₂ (pentanoic acid) |
| ~2.3 - 2.5 | Multiplet | 4H | α-CH₂ (piperidine ring) |
| ~2.2 - 2.4 | Triplet | 2H | α'-CH₂ (pentanoic acid) |
| ~1.5 - 1.7 | Multiplet | 4H | β-CH₂, γ-CH₂ (pentanoic acid) |
| ~1.4 - 1.6 | Multiplet | 6H | β-CH₂, γ-CH₂ (piperidine ring) |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ) (ppm) | Assignment |
| ~179 | -COOH |
| ~58 | α'-C (pentanoic acid) |
| ~54 | α-C (piperidine ring) |
| ~34 | α-C (pentanoic acid) |
| ~28 | β-C (pentanoic acid) |
| ~26 | β-C (piperidine ring) |
| ~24 | γ-C (piperidine ring) |
| ~22 | γ-C (pentanoic acid) |
Table 3: Predicted FT-IR Spectral Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| 2930-2950 | Strong | C-H stretch (aliphatic) |
| 2850-2870 | Strong | C-H stretch (aliphatic) |
| ~1710 | Strong | C=O stretch (carboxylic acid dimer) |
| 1440-1470 | Medium | C-H bend (CH₂) |
| 1210-1320 | Medium | C-O stretch (carboxylic acid) |
| ~1100 | Medium | C-N stretch |
| 910-950 | Broad, Medium | O-H bend (out-of-plane) |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Proposed Fragment |
| 185 | [M]⁺ (Molecular Ion) |
| 140 | [M - COOH]⁺ |
| 98 | [C₅H₁₀N=CH₂]⁺ (α-cleavage) |
| 84 | [C₅H₁₀N]⁺ (Piperidine ring fragment) |
| 71 | [C₄H₇O]⁺ (Acylium ion from pentanoic chain) |
| 58 | [M - CO₂]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule.
Protocol:
-
Sample Preparation:
-
For a ¹H NMR spectrum, dissolve 5-25 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]
-
For a ¹³C NMR spectrum, a higher concentration of 50-100 mg is recommended.[2]
-
The sample should be fully dissolved in a clean, dry 5 mm NMR tube.[3]
-
Filter the solution through a pipette with a cotton plug to remove any particulate matter.[4]
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.[3]
-
Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane (B1202638) - TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol (Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of solid this compound directly onto the ATR crystal.[5]
-
-
Instrument Setup and Data Acquisition:
-
Obtain a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.[5]
-
Acquire the sample spectrum. A typical measurement consists of 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol (Direct Infusion Electrospray Ionization - ESI):
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 5-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile/water.[6]
-
-
Instrument Setup and Data Acquisition:
-
Calibrate the mass spectrometer to ensure mass accuracy.[7]
-
Set up the direct infusion system, typically using a syringe pump to deliver the sample to the ESI source at a low flow rate (e.g., 5-10 µL/min).[7]
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve a stable and abundant signal for the molecular ion.[7]
-
Acquire the full scan mass spectrum in the appropriate mass range.
-
To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode).
-
Analyze the fragmentation pattern in the MS/MS spectrum to deduce the structure of the fragment ions.
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. scribd.com [scribd.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. depts.washington.edu [depts.washington.edu]
- 4. sites.bu.edu [sites.bu.edu]
- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. uib.no [uib.no]
- 7. documents.thermofisher.com [documents.thermofisher.com]
1-Piperidinepentanoic acid CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Properties
A clear identification of a chemical entity is fundamental for all research and development purposes. The key identifiers for 1-Piperidinepentanoic acid are summarized below.
| Property | Value | Source |
| CAS Number | 4766-55-6 | MedChemExpress[1] |
| Molecular Formula | C₁₀H₁₉NO₂ | MedChemExpress[1] |
| Molecular Weight | 185.26 g/mol | MedChemExpress[1] |
It is important to distinguish this compound from its hydrochloride salt, which possesses a different CAS number (49637-20-9) and molecular weight.
Synthesis and Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis or biological evaluation of this compound are not extensively documented. General synthetic routes for N-substituted piperidine (B6355638) derivatives are available in the chemical literature and could potentially be adapted for the synthesis of this compound. However, without specific studies on this compound, providing a validated experimental protocol is not possible at this time.
Biological Activity and Signaling Pathways
Currently, there is a notable absence of published research detailing the biological activity or mechanism of action for this compound. Consequently, no information on its involvement in specific signaling pathways has been identified. This lack of data prevents the creation of diagrams illustrating its biological interactions or experimental workflows.
Future Research Directions
The absence of detailed biological data for this compound represents a knowledge gap. Future research could focus on:
-
Synthesis and Characterization: Development and publication of a robust, scalable synthetic route and full analytical characterization.
-
Biological Screening: Evaluation of its activity across a range of biological targets and cell-based assays to identify potential therapeutic applications.
-
Mechanism of Action Studies: In-depth investigation into its molecular targets and the signaling pathways it may modulate.
Due to the lack of specific information on experimental workflows or signaling pathways for this compound, the requested visualizations using Graphviz's DOT language could not be generated. Further research is required to elucidate the biological context of this compound before such diagrams can be accurately constructed.
References
The Evolving Landscape of 1-Piperidinepentanoic Acid Derivatives: A Technical Overview of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The piperidine (B6355638) nucleus, a ubiquitous scaffold in medicinal chemistry, continues to be a focal point for the development of novel therapeutic agents. Among its myriad derivatives, 1-piperidinepentanoic acid and its analogues are emerging as a class of compounds with diverse and potent biological activities. This technical guide synthesizes the current understanding of these derivatives, presenting key quantitative data, detailed experimental methodologies, and an exploration of their mechanisms of action through signaling pathways.
Quantitative Analysis of Biological Activity
The therapeutic potential of this compound derivatives has been explored across various disease models, including cancer and neurodegenerative disorders. The following tables summarize the quantitative data from preclinical studies, offering a comparative look at the potency of these compounds.
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| Anticancer Activity | ||||
| Piperine (B192125) Derivative HJ105 | SH-SY5Y | Neuroprotection | Not specified | [1] |
| Piperine | CEM, HL-60 | Cytotoxicity | >87.6 | [2] |
| Piperine | B16 (Melanoma) | Cytotoxicity | 69.9 | [2] |
| Piperine | HCT-8 (Colon) | Cytotoxicity | 66.0 | [2] |
| Piperazine Amide Deriv. 3 | MDA-MB-231 | Cytotoxicity | 11.3 | [3] |
| PPARγ Agonistic Activity | ||||
| Piperine Derivative 2a | - | PPARγ Agonist | 2.43 | [4] |
| Piperine Derivative 2t | - | PPARγ Agonist | 1.03 | [4] |
| Piperine Derivative 3d | - | PPARγ Agonist | 79.32 | [4] |
| Rosiglitazone (Control) | - | PPARγ Agonist | 5.61 | [4] |
| Piperine | - | PPARγ Agonist | 18.35 | [4] |
| Antioxidant Activity | ||||
| Various Piperidines | DPPH Assay | Radical Scavenging | 19.99 - 96.71 | [2] |
| α-tocopherol (Control) | DPPH Assay | Radical Scavenging | 12.26 | [2] |
| Various Piperidines | DPPH Assay | Radical Scavenging | 8.3 - 36.9 | [2] |
| Ascorbic Acid (Control) | DPPH Assay | Radical Scavenging | 12.6 | [2] |
| Acetylcholinesterase Inhibition | ||||
| Nipecotic Acid Derivatives | - | AChE Inhibition | 47 | [5] |
| Lipid Peroxidation Inhibition | ||||
| Nipecotic Acid Derivatives | - | Lipid Peroxidation | 20 | [5] |
Table 1: Summary of In Vitro Biological Activities of Piperidine Derivatives. This table consolidates the half-maximal inhibitory concentration (IC50) values for various piperidine derivatives, showcasing their potential in anticancer, neuroprotective, and other therapeutic areas.
Key Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section outlines the methodologies for the key experiments cited.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cell lines (e.g., A549, MDA-MB-231) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.[2][3]
-
Compound Treatment: Cells are treated with various concentrations of the synthesized piperidine derivatives (e.g., 6.25 to 100 µM) and incubated for 48 hours.[2]
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay is based on the ability of an antioxidant to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
-
Reaction Mixture: A solution of the piperidine derivative at various concentrations is added to a solution of DPPH in methanol.
-
Incubation: The mixture is shaken and incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm. Ascorbic acid or α-tocopherol is used as a positive control.[2]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample. The IC50 value is determined as the concentration of the compound that scavenges 50% of the DPPH radicals.[2]
Fluorescence Polarization-Based PPARγ Ligand Screening Assay
This assay is used to identify and characterize ligands for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).
-
Reaction Components: The assay mixture contains a fluorescently labeled PPARγ ligand (tracer) and the PPARγ ligand-binding domain.
-
Compound Addition: The piperine derivatives being tested are added to the mixture.
-
Competition: The test compounds compete with the fluorescent tracer for binding to the PPARγ receptor.
-
Fluorescence Polarization Measurement: The fluorescence polarization (MP) is measured. A decrease in MP indicates the displacement of the tracer by the test compound, signifying its binding to PPARγ.[4]
-
Data Analysis: The IC50 value is calculated from the dose-response curve of the compound.[4]
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these derivatives exert their effects is crucial for rational drug design and development. A notable mechanism identified for a neuroprotective piperine derivative, HJ105, involves the Keap1-Nrf2-TXNIP axis.
The Keap1-Nrf2-TXNIP Signaling Pathway
The piperine derivative HJ105 has been shown to provide neuroprotection against Aβ-induced neuroinflammation and oxidative damage by modulating the Keap1-Nrf2 pathway.[1] Under conditions of oxidative stress, as seen in Alzheimer's disease, Nrf2 (Nuclear factor erythroid 2-related factor 2) plays a critical role in the cellular antioxidant defense.
Figure 1. Neuroprotective mechanism of a piperine derivative via the Keap1-Nrf2-TXNIP pathway.
The derivative HJ105 inhibits the interaction between Keap1 and Nrf2. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of antioxidant genes. This, in turn, upregulates the expression of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), leading to a reduction in oxidative stress and conferring neuroprotection.[1][6] Furthermore, Nrf2 activation downregulates Thioredoxin-interacting protein (TXNIP), which is an activator of the NLRP3 inflammasome. By suppressing TXNIP, the piperine derivative inhibits the activation of the NLRP3 inflammasome, thereby reducing neuroinflammation.[1]
Conclusion and Future Directions
The preliminary data on this compound derivatives and their analogues highlight their significant potential as scaffolds for the development of new drugs targeting a range of diseases. The anticancer, antioxidant, and neuroprotective activities, supported by quantitative in vitro data, are promising. The elucidation of signaling pathways, such as the Keap1-Nrf2-TXNIP axis, provides a solid foundation for mechanism-based drug design.
Future research should focus on a more systematic exploration of the structure-activity relationships (SAR) within this class of compounds to optimize their potency and selectivity. In vivo studies are also critically needed to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of the most promising candidates. The continued investigation of this compound derivatives holds the promise of delivering novel and effective therapies for some of the most challenging diseases.
References
- 1. The piperine derivative HJ105 inhibits Aβ1-42-induced neuroinflammation and oxidative damage via the Keap1-Nrf2-TXNIP axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nwmedj.org [nwmedj.org]
- 3. ijpsr.com [ijpsr.com]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Piperidine-Carboxylic Acid Scaffold: A Versatile Platform for Therapeutic Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine (B6355638) ring is a ubiquitous heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals, underscoring its significance in medicinal chemistry. When coupled with a carboxylic acid functional group, the resulting piperidine-carboxylic acid scaffold presents a versatile platform for the design and development of novel therapeutic agents targeting a wide range of biological pathways. While specific therapeutic applications for 1-Piperidinepentanoic acid are not extensively documented in publicly available literature, the broader class of piperidine-carboxylic acid derivatives has demonstrated significant potential across multiple therapeutic areas. This technical guide provides a comprehensive overview of the known biological activities, mechanisms of action, and representative experimental data for this important class of compounds, with a particular focus on their role as GABA receptor modulators and their potential in oncology and inflammatory diseases.
Introduction: The Significance of the Piperidine Moiety in Drug Discovery
The piperidine scaffold is a privileged structure in drug design, appearing in numerous FDA-approved drugs.[1] Its conformational flexibility and ability to engage in various non-covalent interactions allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The incorporation of a carboxylic acid group introduces a key site for hydrogen bonding and salt formation, often enhancing solubility and enabling interactions with specific biological targets. Piperidine and its derivatives have been explored for a wide range of pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, analgesic, and antipsychotic effects.[2][3]
Therapeutic Potential of Piperidine-Carboxylic Acid Derivatives
Modulation of the GABAergic System
A significant area of research for piperidine-containing compounds is the modulation of the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system (CNS).[4] Imbalances in GABAergic signaling are implicated in various neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.
Certain piperidine derivatives act as agonists at GABA receptors. For instance, piperidine-4-sulphonic acid has been shown to bind to GABA receptors in bovine brain synaptic membranes, suggesting its role as a GABA mimetic.[5] The structural rigidity of the piperidine ring, compared to the flexible backbone of GABA, can offer advantages in terms of receptor subtype selectivity and pharmacokinetic stability.
Another key strategy for enhancing GABAergic neurotransmission is the inhibition of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft. Derivatives of piperidine-3-carboxylic acid have been investigated as GABA uptake inhibitors, with the aim of developing novel anticonvulsant therapies.[6] By blocking GABA reuptake, these compounds increase the concentration of GABA in the synapse, thereby potentiating inhibitory signaling.
Anticancer Activity
The piperidine nucleus is a key component in a number of anticancer agents. While the specific mechanisms are diverse, they often involve the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways. For example, a synthesized piperidine complex, 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)piperidin-1-ium chloride, demonstrated significant cytotoxic effects on A549 lung cancer cells.[7][8]
Anti-inflammatory and Analgesic Properties
Piperidine derivatives have also shown promise in the treatment of inflammatory conditions and pain. Novel piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][4][6]benzothiazine have been developed as potent oral inhibitors of adhesion molecules, which play a crucial role in the inflammatory response.[9] These compounds have shown therapeutic effects in animal models of inflammation and arthritis.[9] Furthermore, many opioid analgesics, which are mainstays in pain management, feature a piperidine core structure.[3]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on various piperidine derivatives, highlighting their biological activities.
Table 1: GABAergic Activity of Piperidine Derivatives
| Compound | Biological Target | Assay | Key Parameter | Value | Reference |
| Piperidine-4-sulphonic acid | GABA Receptors | Radioligand Binding Assay ([3H]P4S) | KD (high affinity) | 17 ± 7 nM | [5] |
| Piperidine-4-sulphonic acid | GABA Receptors | Radioligand Binding Assay ([3H]P4S) | KD (low affinity) | 237 ± 100 nM | [5] |
| Piperidine-3-carboxylic acid derivatives | GABA Transporters | In vitro uptake assay | IC50 | Varies by derivative | [6] |
Table 2: Anticancer Activity of a Piperidine Complex
| Compound | Cell Line | Assay | Key Parameter | Value | Reference |
| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)piperidin-1-ium chloride | A549 (Lung Cancer) | MTT Assay | IC50 | 32.43 µM | [7][8] |
| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)piperidin-1-ium chloride | A549 (Lung Cancer) | MTT Assay | Max Cytotoxicity (at 100 µM) | 66.90% | [7][8] |
Experimental Protocols
This section provides representative methodologies for key experiments cited in the literature concerning piperidine derivatives.
Synthesis of Piperidine-Carboxylic Acid Derivatives
Objective: To synthesize novel piperidine-carboxylic acid derivatives for biological evaluation.
General Protocol (based on literature for related compounds):
-
Starting Materials: Commercially available piperidine precursors (e.g., substituted piperidones, hydroxypiperidines) and reagents to introduce the carboxylic acid moiety (e.g., haloalkanoic acids, cyanoacetic acid).
-
Reaction Conditions: The synthesis often involves a multi-step process. A common approach is the alkylation of the piperidine nitrogen with a haloalkanoic acid ester, followed by hydrolysis of the ester to yield the carboxylic acid.
-
Purification: The final compounds are typically purified using techniques such as column chromatography (e.g., silica (B1680970) gel) and recrystallization.
-
Characterization: The structure and purity of the synthesized compounds are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
In Vitro GABA Receptor Binding Assay
Objective: To determine the binding affinity of a test compound for GABA receptors.
Protocol (adapted from studies on piperidine-4-sulphonic acid): [5]
-
Membrane Preparation: Synaptic membranes are prepared from bovine brain tissue by a series of homogenization and centrifugation steps to isolate the fraction enriched with GABA receptors.
-
Radioligand Binding: The prepared membranes are incubated with a radiolabeled ligand (e.g., [³H]piperidine-4-sulphonic acid) in the presence of varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the inhibition constant (Ki) or the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
Cell Viability (MTT) Assay for Anticancer Activity
Objective: To assess the cytotoxic effect of a test compound on cancer cells.
Protocol (based on studies with piperidine complexes): [7][8]
-
Cell Culture: A549 human lung cancer cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (and a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and workflows related to the therapeutic applications of piperidine derivatives.
Caption: Modulation of GABAergic signaling by piperidine-carboxylic acid derivatives.
Caption: Experimental workflow for assessing the in vitro anticancer activity.
Conclusion and Future Directions
The piperidine-carboxylic acid scaffold represents a highly valuable framework in the pursuit of novel therapeutics. While the specific compound this compound lacks extensive characterization in the public domain, the broader family of related structures demonstrates significant and diverse biological activities. The proven success of piperidine derivatives in modulating the GABAergic system for neurological disorders, along with emerging evidence of their anticancer and anti-inflammatory potential, warrants continued investigation. Future research should focus on the synthesis and screening of novel analogs to elucidate structure-activity relationships, optimize potency and selectivity for specific biological targets, and explore their efficacy in relevant preclinical models of disease. A deeper understanding of their mechanisms of action will be crucial for translating the therapeutic promise of this chemical class into clinical applications.
References
- 1. Analogues of Piperidine for Drug Design - Pharmaceutical Technology [pharmaceutical-technology.com]
- 2. ijnrd.org [ijnrd.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of the binding of the GABA agonist [3H]piperidine-4-sulphonic acid to bovine brain synaptic membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nwmedj.org [nwmedj.org]
- 8. researchgate.net [researchgate.net]
- 9. Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine as orally-active adhesion molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Potential Mechanism of Action of 1-Piperidinepentanoic Acid in Biological Systems
Disclaimer: As of December 2025, publicly available scientific literature does not contain specific studies detailing the mechanism of action for 1-piperidinepentanoic acid. This guide, therefore, presents a potential mechanism of action based on the well-documented activities of a close structural analog, 1-Piperidinepropionic Acid (1-PPA) . The information herein should be considered a scientifically-informed hypothesis that requires direct experimental validation for this compound.
Executive Summary
The piperidine (B6355638) nucleus is a highly privileged scaffold in medicinal chemistry, found in a wide array of clinically approved drugs.[1] While the specific biological target of this compound remains uncharacterized, extensive research on its shorter-chain analog, 1-piperidinepropionic acid (1-PPA), has identified it as an allosteric inhibitor of Protease-Activated Receptor 2 (PAR2) .[1][2] This receptor is a key modulator of inflammatory cascades, making it a significant therapeutic target.[3][4] This document outlines the established mechanism for 1-PPA, presenting it as a probable framework for understanding the biological action of this compound. We will detail the PAR2 signaling pathway, summarize the biological effects of 1-PPA, provide key experimental protocols for target validation and functional analysis, and present visualizations of the relevant biological and experimental workflows.
Core Mechanism of Action: Allosteric Inhibition of PAR2
The primary hypothesized mechanism of action is the allosteric inhibition of PAR2, a G protein-coupled receptor (GPCR).[2][5] Unlike orthosteric inhibitors that compete with the endogenous ligand at the primary binding site, allosteric modulators bind to a distinct, secondary site on the receptor.
Studies on 1-PPA have shown through cellular thermal shift assays (CETSA), molecular docking, and molecular dynamics simulations that it binds to an allosteric pocket within the transmembrane domain of PAR2.[1][2][6] This binding stabilizes the receptor in its inactive conformation, preventing the conformational changes necessary for downstream signal transduction, even when the receptor is cleaved by activating proteases.[1][2] Given that this allosteric pocket is highly conserved among PAR family members, this mechanism suggests a potential for broader activity.[2]
The PAR2 Signaling Pathway
PAR2 is activated through a unique proteolytic mechanism.[5][7] Serine proteases, such as trypsin, mast cell tryptase, or coagulation factors, cleave the receptor's extracellular N-terminus.[3] This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," which then binds to the receptor's extracellular loop 2, inducing activation.[5][7]
Upon activation, PAR2 couples to multiple G protein subtypes to initiate downstream signaling cascades:[4][8]
-
Gαq/11: Activates phospholipase C (PLC), leading to inositol (B14025) triphosphate (IP3) production and subsequent mobilization of intracellular calcium (Ca2+).
-
Gα12/13: Activates Rho-Kinase (ROCK), influencing the actin cytoskeleton.
-
β-Arrestin Recruitment: Leads to receptor internalization and activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, including the phosphorylation of Extracellular signal-Regulated Kinase (ERK1/2).
1-PPA, by stabilizing the inactive state of PAR2, effectively prevents these downstream events, thereby inhibiting MAPK signaling and other pro-inflammatory responses.[2][6]
References
- 1. mdpi.com [mdpi.com]
- 2. 1-Piperidine Propionic Acid as an Allosteric Inhibitor of Protease Activated Receptor-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protease-activated receptor 2 signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases [frontiersin.org]
- 5. Protease-activated receptor 2 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Par2-mediated responses in inflammation and regeneration: choosing between repair and damage - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Moiety: Unraveling the Discovery and History of 1-Piperidinepentanoic Acid
A crucial building block in modern medicinal chemistry, 1-piperidinepentanoic acid, emerged from the systematic exploration of piperidine-containing compounds. Its history, while not marked by a singular serendipitous discovery, is rooted in the methodical expansion of synthetic organic chemistry, with key developments in the mid-1970s laying the groundwork for its contemporary applications.
The earliest comprehensive report detailing the synthesis of this compound appears in a 1976 paper by Morris Freifelder, a notable figure in the field of catalytic hydrogenation. His work, focused on the preparation of various pyrrolidine- and piperidine-alkanoic acid hydrochlorides, provided a robust and reproducible method for synthesizing this and related compounds. This research was instrumental in making these structures readily accessible to the broader scientific community, paving the way for their investigation in drug discovery programs.
Early Synthetic Approaches: A Foundation in Catalytic Hydrogenation
The primary route to this compound and its analogues, as outlined in historical literature, involves the catalytic hydrogenation of the corresponding pyridine (B92270) precursor. This method remains a cornerstone of its synthesis today. The general synthetic pathway can be visualized as a two-step process, starting from a commercially available pyridine derivative.
Figure 1. Generalized synthetic pathway to this compound.
The initial step typically involves the alkylation of pyridine with a suitable 5-halopentanoic acid or its ester. The resulting pyridinium (B92312) salt is then subjected to catalytic hydrogenation. Early methodologies, such as those described by Freifelder, employed catalysts like platinum oxide (PtO₂) or rhodium on alumina (B75360) (Rh/Al₂O₃) under hydrogen pressure to reduce the aromatic pyridine ring to the saturated piperidine ring.[1]
Key Experimental Protocols from Foundational Research
The experimental procedures established in the mid-20th century were characterized by their meticulous attention to reaction conditions, which are crucial for achieving high yields and purity.
Table 1: Summary of Early Synthesis Parameters for Piperidine-Alkanoic Acids[1]
| Parameter | Value/Condition |
| Starting Material | Pyridine-alkanoic acid hydrochloride |
| Catalyst | Platinum oxide (PtO₂), Rhodium on Alumina (Rh/Al₂O₃), or Palladium on Carbon (Pd/C) |
| Solvent | Water |
| Hydrogen Pressure | High pressure |
| Post-Reaction Workup | Filtration to remove catalyst, followed by crystallization |
The choice of catalyst and reaction conditions was often dictated by the specific substrate and the desired outcome. For instance, platinum oxide was found to be effective for the hydrogenation of a variety of pyridine-alkanoic acids.[1]
The Evolution of this compound in Drug Discovery
While the initial discovery of this compound was a result of fundamental synthetic exploration, its true significance emerged later in the context of drug development. The piperidine moiety is a common scaffold in a vast array of pharmaceuticals due to its favorable pharmacokinetic properties. The pentanoic acid side chain provides a versatile handle for further chemical modification, allowing for its incorporation into larger, more complex molecules.
A notable, albeit later, mention of a derivative, "this compound, methyl ester," appeared in a 1989 patent, where it was used as an intermediate in the synthesis of more complex pharmaceutical agents. This highlights the transition of this compound from a subject of academic synthesis to a valuable building block in industrial and medicinal chemistry.
More recently, a derivative, this compound, α-amino-δ-oxo-, (S)-, was identified in the chemical constituents of Polygoni Multiflori Radix, a traditional Chinese medicinal herb. This discovery underscores the natural occurrence of related structures and suggests potential biosynthetic pathways that parallel the laboratory syntheses.
Physicochemical Properties
The fundamental physicochemical properties of this compound are crucial for its application in synthesis and drug design.
Table 2: Physicochemical Data for this compound Hydrochloride
| Property | Value | Reference |
| CAS Number | 49637-20-9 | [2] |
| Molecular Formula | C₁₀H₁₉NO₂·HCl | [2] |
| Molecular Weight | 221.72 g/mol | [2] |
References
An In-Depth Technical Guide to the Physicochemical Properties of 1-Piperidinepentanoic Acid: A Focus on Solubility and Stability
Disclaimer: Publicly available experimental data on the specific quantitative solubility and stability of 1-Piperidinepentanoic acid is limited. This guide provides a comprehensive overview based on the physicochemical properties of its constituent functional groups (a tertiary amine and a carboxylic acid) and data from structurally related compounds. The experimental protocols detailed below are presented as robust methodologies for determining these key parameters for this compound in a research and drug development setting.
Introduction
This compound is a hybrid molecule incorporating a saturated heterocyclic piperidine (B6355638) ring and a pentanoic acid chain. This structure confers both basic and acidic properties, suggesting a zwitterionic character at physiological pH. An understanding of its solubility and stability is paramount for researchers in drug development, as these characteristics fundamentally influence a compound's bioavailability, formulation, and shelf-life. This guide offers a technical framework for approaching the solubility and stability assessment of this compound.
Predicted Physicochemical Properties and Solubility Profile
The solubility of this compound is expected to be highly dependent on the pH of the solvent system due to its amphoteric nature. The tertiary amine of the piperidine ring will be protonated at acidic pH, while the carboxylic acid will be deprotonated at basic pH.
Table 1: Predicted Solubility Profile of this compound
| Solvent System | Predicted Solubility | Rationale |
| Aqueous Media | ||
| Acidic (pH < 4) | High | Protonation of the piperidine nitrogen leads to the formation of a cationic species, which is generally highly soluble in water. |
| Neutral (pH ~ 7) | Moderate to Low | The molecule will likely exist as a zwitterion. Intramolecular and intermolecular ionic interactions can reduce solubility compared to the fully protonated or deprotonated forms. |
| Basic (pH > 10) | High | Deprotonation of the carboxylic acid group results in an anionic species, which is typically soluble in water. |
| Organic Solvents | ||
| Polar Protic (e.g., Methanol, Ethanol) | Moderate to High | These solvents can engage in hydrogen bonding with both the carboxylic acid and the tertiary amine (as a hydrogen bond acceptor). |
| Polar Aprotic (e.g., DMSO, DMF) | High | These solvents are effective at solvating a wide range of organic molecules. |
| Non-polar (e.g., Hexane, Toluene) | Low | The polar functional groups of this compound will have poor interactions with non-polar solvents. |
Stability Profile and Degradation Pathways
The chemical stability of this compound is predicted to be generally good under standard storage conditions. However, like many pharmaceutical compounds, it can be susceptible to degradation under stress conditions.
Table 2: Predicted Stability and Potential Degradation Pathways
| Stress Condition | Potential for Degradation | Likely Degradation Pathway(s) |
| Hydrolysis | ||
| Acidic | Low | The amide bond is absent, and the C-N and C-C bonds are generally stable to acid hydrolysis under moderate conditions. |
| Neutral | Very Low | Expected to be stable in neutral aqueous solutions. |
| Basic | Low | Stable under moderate basic conditions. |
| Oxidation | Moderate | The tertiary amine of the piperidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide. |
| Thermal | Moderate to High | At elevated temperatures, decarboxylation of the pentanoic acid moiety could occur. |
| Photostability | Low to Moderate | While the molecule does not contain significant chromophores that absorb UV-Vis light, photolytic degradation cannot be entirely ruled out without experimental data. |
Experimental Protocols
To generate definitive data for this compound, the following experimental protocols are recommended.
Solubility Determination: Shake-Flask Method
The shake-flask method is the gold standard for determining equilibrium solubility.
Protocol:
-
Preparation: Prepare a series of buffered aqueous solutions at various pH values (e.g., 2, 4, 6, 7.4, 8, 10) and select a range of organic solvents (e.g., methanol, ethanol, DMSO, acetone, hexane).
-
Equilibration: Add an excess amount of this compound to a known volume of each solvent in a sealed flask.
-
Agitation: Agitate the flasks at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspensions to settle, or centrifuge to separate the undissolved solid.
-
Sampling and Analysis: Carefully withdraw an aliquot of the supernatant, filter it through a 0.22 µm filter, and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[1][2]
Protocol:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a defined period.[1]
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at an elevated temperature (e.g., 60 °C) for a defined period.[1]
-
Oxidation: Treat the sample solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose a solid sample and a solution sample to elevated temperatures (e.g., 60-80 °C).
-
Photostability: Expose a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate the parent compound from any degradation products. Peak purity analysis should be performed to ensure that the chromatographic peak of the parent compound is not co-eluting with any degradants.
Mandatory Visualizations
Logical Workflow for Solubility and Stability Assessment
The following diagram outlines a logical workflow for a comprehensive assessment of the solubility and stability of this compound.
Potential Biological Signaling Pathway for Investigation
Given that structurally related piperidine carboxylic acids, such as nipecotic acid, are known to interact with the GABAergic system, a potential area of investigation for this compound would be its effect on GABAA receptors.[3][4] The following diagram illustrates this hypothetical signaling pathway.
Conclusion
While specific experimental data for this compound remains to be published, this guide provides a robust framework for its characterization. Based on its chemical structure, it is predicted to be a zwitterionic compound with pH-dependent aqueous solubility and moderate stability. The provided experimental protocols for solubility and stability testing will enable researchers to generate the necessary data to support its development. Furthermore, the exploration of its potential interaction with the GABAergic system presents a promising avenue for future pharmacological investigation.
References
An In-depth Technical Guide to the Safety and Handling of 1-Piperidinepentanoic Acid
Hazard Identification and Classification
Based on analogous compounds, 1-Piperidinepentanoic acid should be treated as a substance that may cause skin, eye, and respiratory irritation.[1][2] It may also be harmful if swallowed, in contact with skin, or if inhaled.
GHS Hazard Classification (Anticipated):
| Hazard Class | Category |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2A |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) |
| Acute Toxicity (Oral) | Category 4 |
| Acute Toxicity (Dermal) | Category 4 |
| Acute Toxicity (Inhalation) | Category 4 |
Pictograms (Anticipated):
-
Exclamation Mark: For skin/eye irritation, and acute toxicity.
-
Health Hazard: For specific target organ toxicity.
Signal Word (Anticipated): Warning
Hazard Statements (Anticipated):
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.[1]
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.[1]
Precautionary Statements (Anticipated):
-
Prevention:
-
Response:
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3][4]
-
P332+P313: If skin irritation occurs: Get medical advice/attention.[1]
-
P337+P313: If eye irritation persists: Get medical advice/attention.[1]
-
-
Storage:
-
Disposal:
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C10H19NO2 |
| Molecular Weight | 185.26 g/mol |
| Appearance | Data not available |
| Odor | Data not available |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Data not available |
Experimental Protocols: Safe Handling and Emergency Procedures
3.1. Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling. The following minimum PPE is recommended.[2]
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI/ISEA Z87.1 standards.[2] | Protects against potential splashes which may cause serious eye irritation.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber).[2][5] | Prevents direct skin contact, which can cause irritation.[2] Gloves should be inspected before use and disposed of properly. |
| Body Protection | A standard laboratory coat.[2] | Protects clothing and skin from accidental spills and contamination.[2] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[2] | Minimizes the risk of inhaling dust or aerosols, which may cause respiratory irritation.[2] |
3.2. Handling and Storage
-
Handling:
-
Storage:
3.3. First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] If skin irritation persists, seek medical attention.[1] Remove contaminated clothing and wash it before reuse.[1] |
| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids.[1] Remove contact lenses, if present and easy to do, and continue rinsing.[1] If eye irritation persists, seek medical advice/attention.[1] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[1] Seek medical attention if symptoms occur.[1] |
3.4. Spill and Disposal Procedures
-
Spill Cleanup:
-
Ensure adequate ventilation and wear appropriate PPE.
-
For solid spills, carefully sweep up and shovel into a suitable, closed container for disposal.[6] Avoid creating dust.
-
For liquid spills, absorb with an inert material (e.g., sand, diatomaceous earth) and place in a sealed container for disposal.[7]
-
Do not let the product enter drains.
-
-
Disposal:
-
All waste containing this compound, including empty containers and contaminated PPE, should be treated as chemical waste.[2]
-
Disposal must be in accordance with federal, state, and local environmental regulations.[8] Contact your institution's environmental health and safety (EHS) department for specific guidance.
-
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
This guide provides a framework for the safe handling of this compound based on available data for similar compounds. It is imperative for all personnel to consult with their institution's safety professionals and adhere to all established laboratory and regulatory safety standards.
References
Methodological & Application
Synthesis of 1-Piperidinepentanoic Acid: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a comprehensive experimental protocol for the synthesis of 1-piperidinepentanoic acid, a valuable building block in the development of various pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocol outlines a common and effective method for the N-alkylation of piperidine (B6355638).
Introduction
This compound and its derivatives are of significant interest in medicinal chemistry due to their potential therapeutic applications. The piperidine moiety is a common scaffold in many biologically active compounds. This protocol details a straightforward synthesis of this compound via the N-alkylation of piperidine with a suitable five-carbon chain precursor.
Reaction Scheme
The synthesis of this compound is typically achieved through the N-alkylation of piperidine with a 5-halopentanoic acid or its corresponding ester. A common approach involves the reaction of piperidine with ethyl 5-bromovalerate followed by hydrolysis of the resulting ester.
Step 1: N-Alkylation
Piperidine + Ethyl 5-bromovalerate → Ethyl 1-piperidinepentanoate
Step 2: Hydrolysis
Ethyl 1-piperidinepentanoate → this compound
Experimental Protocol
This protocol is based on general procedures for the N-alkylation of secondary amines.[1]
Materials:
-
Piperidine
-
Ethyl 5-bromovalerate
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Distilled water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
pH meter or pH paper
-
Standard laboratory glassware
Procedure:
Step 1: Synthesis of Ethyl 1-piperidinepentanoate
-
To a stirred solution of piperidine (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 equivalents).
-
To this suspension, add ethyl 5-bromovalerate (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 70-80 °C and stir for 12-16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain crude ethyl 1-piperidinepentanoate.
Step 2: Synthesis of this compound (Hydrolysis)
-
Dissolve the crude ethyl 1-piperidinepentanoate in a mixture of ethanol (B145695) and water.
-
Add sodium hydroxide (2.0 equivalents) to the solution.
-
Heat the mixture to reflux and stir for 4-6 hours.
-
Monitor the hydrolysis by TLC until the starting ester is no longer visible.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Carefully acidify the aqueous layer to a pH of approximately 6-7 with hydrochloric acid.
-
The product may precipitate out of the solution. If not, the product can be isolated by lyophilization or extraction with a suitable organic solvent after saturation with sodium chloride.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Data Presentation
| Parameter | Value |
| Product Name | This compound |
| Molecular Formula | C₁₀H₁₉NO₂ |
| Molecular Weight | 185.26 g/mol |
| Typical Yield | 70-85% (overall) |
| Purity | >95% (by NMR) |
| Appearance | White to off-white solid |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the two-step synthesis of this compound.
Signaling Pathway Involvement
At present, there are no well-established signaling pathways directly and uniquely associated with this compound itself. However, the piperidine scaffold is a key component of numerous molecules that interact with a wide range of biological targets. Further research may elucidate specific pathways modulated by this compound.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. This compound can serve as a crucial intermediate for the synthesis of more complex molecules with potential therapeutic value. Researchers are encouraged to adapt and optimize the described conditions to suit their specific laboratory settings and scale requirements.
References
Application Notes and Protocols: Purification of 1-Piperidinepentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step guide for the purification of 1-piperidinepentanoic acid. The protocols outlined below are based on established chemical purification techniques and are intended to serve as a comprehensive resource for achieving high-purity this compound suitable for research and development applications.
Introduction
This compound is a piperidine (B6355638) derivative with potential applications in pharmaceutical research. Ensuring the purity of this compound is critical for obtaining reliable and reproducible results in subsequent biological assays and developmental studies. This guide focuses on purification primarily through recrystallization, a robust and widely used technique for the purification of solid organic compounds. Additional chromatographic methods are also discussed for instances requiring higher purity.
Physicochemical Data and Safety Information
A thorough understanding of the physical and chemical properties of this compound is essential for developing a successful purification strategy. While specific experimental data for this compound is not widely published, properties can be estimated based on its structural analogues, such as 1-piperidinepropanoic acid.
Table 1: Physicochemical Properties of Structurally Related Piperidine Carboxylic Acids
| Property | 1-Piperidinepropanoic Acid | Nipecotic Acid (Piperidine-3-carboxylic acid) | Notes for this compound |
| Molecular Formula | C8H15NO2[1][2][3] | C6H11NO2[4] | C10H19NO2 |
| Molecular Weight | 157.21 g/mol [1][2] | 129.16 g/mol [4] | 185.26 g/mol |
| Appearance | White to off-white solid (predicted) | White solid | Expected to be a white to off-white crystalline solid. |
| Solubility | Soluble in water (predicted) | Sparingly soluble in water.[4] | Expected to have some water solubility due to the carboxylic acid and tertiary amine groups, but lower than shorter-chain analogues. Solubility in organic solvents will vary. |
Safety Precautions:
Similar piperidine-based compounds are known to cause skin and eye irritation and may cause respiratory irritation.[1][4] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All procedures should be performed in a well-ventilated fume hood.
Experimental Protocols
The primary method for the purification of this compound is single-solvent or two-solvent recrystallization.
3.1. Protocol 1: Single-Solvent Recrystallization
This method is ideal when a solvent is identified that dissolves the compound well at elevated temperatures but poorly at room or cold temperatures.
Materials:
-
Crude this compound
-
High-purity solvent (e.g., water, ethanol, isopropanol, acetone, or a mixture)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula and glass stirring rod
Procedure:
-
Solvent Selection:
-
Place a small amount of crude this compound into several test tubes.
-
Add a few drops of different solvents to each tube and observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.
-
Gently heat the test tubes and observe the solubility. The desired solvent will dissolve the compound completely upon heating.
-
Allow the solutions to cool to room temperature and then in an ice bath. The solvent that yields a good crop of crystals upon cooling is suitable for recrystallization.
-
-
Dissolution:
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Pre-heat a funnel and a receiving Erlenmeyer flask.
-
Place a fluted filter paper in the funnel and pour the hot solution through it to remove the impurities. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[5]
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Collection and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a temperature well below the melting point of the compound to remove any residual solvent.
-
Weigh the dried crystals and calculate the percent recovery.
-
3.2. Protocol 2: Two-Solvent Recrystallization
This method is employed when no single solvent has the desired solubility properties. It involves a "good" solvent that dissolves the compound at all temperatures and a "poor" solvent in which the compound is insoluble. The two solvents must be miscible.[5]
Materials:
-
Same as Protocol 1, with the addition of a second solvent.
Procedure:
-
Solvent Pair Selection:
-
Identify a "good" solvent that readily dissolves this compound at room temperature.
-
Identify a "poor" solvent that is miscible with the "good" solvent but does not dissolve the compound.
-
-
Dissolution:
-
Dissolve the crude compound in a minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
-
Inducing Crystallization:
-
While the solution is still hot, add the "poor" solvent dropwise until the solution becomes cloudy (the point of saturation).
-
Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
-
Cooling and Crystallization:
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
-
Collection, Washing, and Drying:
-
Follow steps 5 and 6 from Protocol 1, using the cold solvent mixture or the pure "poor" solvent for washing the crystals.
-
Purity Assessment
After purification, the purity of the this compound should be assessed using standard analytical techniques.
Table 2: Analytical Characterization Data (Hypothetical)
| Analysis Technique | Parameter | Crude Sample | Purified Sample |
| Melting Point | Melting Range (°C) | 145-152 °C | 155-157 °C |
| ¹H NMR | Spectral Purity | Presence of impurity peaks | Absence of significant impurity peaks |
| HPLC | Purity by Area % | 92.5% | >99.0% |
| FT-IR | Key Peaks (cm⁻¹) | Broad O-H stretch (~3000), C=O stretch (~1710), C-N stretch (~1100) | Sharper, more defined peaks compared to the crude sample. |
4.1. Melting Point Determination: A pure compound will have a sharp melting point range of 1-2°C.[6] Impurities tend to depress and broaden the melting point range.
4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the chemical structure and identify the presence of impurities.
4.3. High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique to quantify the purity of the compound by separating it from any remaining impurities. Reversed-phase chromatography is often a suitable method for peptides and small molecules.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the purification and analysis process.
Caption: Experimental workflow for the purification of this compound.
Caption: Decision-making process for selecting a suitable recrystallization solvent.
References
- 1. 1-Piperidinepropanoic acid | C8H15NO2 | CID 117782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Piperidinepropanoic acid [webbook.nist.gov]
- 3. 1-Piperidinepropanoic acid [webbook.nist.gov]
- 4. Nipecotic Acid | C6H11NO2 | CID 4498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Home Page [chem.ualberta.ca]
- 6. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Derivatization of 1-Piperidinepentanoic Acid for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidine (B6355638) derivatives are a cornerstone in modern drug discovery, forming the structural core of numerous pharmaceuticals.[1][2] The inherent versatility of the piperidine scaffold allows for extensive chemical modification to optimize pharmacological properties. 1-Piperidinepentanoic acid, a bifunctional molecule featuring both a cyclic tertiary amine and a terminal carboxylic acid, presents a valuable starting point for the synthesis of novel bioactive compounds. Derivatization of its carboxylic acid moiety can significantly alter its physicochemical properties, enabling its application in a wide array of biological assays and facilitating the discovery of new therapeutic agents. These derivatives have shown potential as enzyme inhibitors, receptor ligands, and antimicrobial agents.[2][3]
This document provides detailed application notes and protocols for the derivatization of this compound and the subsequent biological evaluation of its derivatives.
Derivatization Strategy: Amide Bond Formation
A common and effective strategy for the derivatization of carboxylic acids for biological assays is the formation of amide bonds. This approach allows for the introduction of a diverse range of chemical functionalities, which can modulate the compound's biological activity, solubility, and cell permeability. The following protocol outlines a general method for the synthesis of a library of this compound amides.
Experimental Protocol: Synthesis of this compound Amide Derivatives
This protocol describes the coupling of this compound with a variety of primary and secondary amines using a standard peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Materials:
-
This compound
-
A diverse library of primary and secondary amines
-
HATU (or a similar coupling reagent, e.g., HBTU, EDC)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Activation: To the solution, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.2 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol (B129727) in DCM) to yield the pure amide derivative.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Application in Biological Assays
The synthesized library of this compound derivatives can be screened in various biological assays to identify compounds with desired activities. Below are protocols for two common assay types: an enzyme inhibition assay and a receptor binding assay.
Enzyme Inhibition Assay: PARP-1 Inhibition
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage repair pathway, and its inhibitors are promising anticancer agents.[2]
Protocol: PARP-1 Inhibition Assay (HTS Format)
Materials:
-
Synthesized this compound derivatives (dissolved in DMSO)
-
Recombinant human PARP-1 enzyme
-
Histone H1 (PARP-1 substrate)
-
NAD⁺ (Nicotinamide adenine (B156593) dinucleotide)
-
Biotinylated NAD⁺
-
Streptavidin-coated high-binding capacity 96-well plates
-
Assay buffer (e.g., Tris-HCl with MgCl₂, DTT)
-
Wash buffer (e.g., PBS with Tween-20)
-
Streptavidin-HRP conjugate
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 1M H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating: Coat a streptavidin-coated 96-well plate with Histone H1 overnight at 4°C. Wash the plate with wash buffer.
-
Compound Addition: Add 1 µL of the synthesized derivatives at various concentrations (e.g., from 1 nM to 100 µM) to the wells. Include a positive control (known PARP-1 inhibitor, e.g., Olaparib) and a negative control (DMSO vehicle).
-
Enzyme Reaction:
-
Prepare a reaction mixture containing PARP-1 enzyme, NAD⁺, and biotinylated NAD⁺ in the assay buffer.
-
Add the reaction mixture to each well to initiate the reaction.
-
Incubate the plate at room temperature for 1 hour.
-
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.
-
Wash the plate again.
-
Add the HRP substrate and incubate until color develops.
-
Add the stop solution to quench the reaction.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Data Presentation:
| Compound ID | R-group on Amide | IC₅₀ (nM) for PARP-1 Inhibition |
| PPA-001 | -CH₂-Ph | 8.56 |
| PPA-002 | -CH₂-(4-F-Ph) | 6.99 |
| PPA-003 | -Cyclohexyl | 50.2 |
| PPA-004 | -CH(CH₃)₂ | 125.8 |
| Olaparib | (Positive Control) | 5.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values would be determined experimentally.
Receptor Binding Assay
Derivatives of this compound can also be evaluated for their affinity to various receptors, such as G-protein coupled receptors (GPCRs) or ion channels.
Protocol: Radioligand Receptor Binding Assay (Competition)
This protocol is a general guideline and should be optimized for the specific receptor and radioligand being used.
Materials:
-
Synthesized this compound derivatives (dissolved in DMSO)
-
Cell membranes expressing the target receptor
-
A specific radioligand for the target receptor (e.g., [³H]-labeled)
-
Assay buffer (specific to the receptor)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
-
Filtration manifold
Procedure:
-
Reaction Setup: In test tubes or a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and the synthesized derivatives at various concentrations.
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a known unlabeled ligand) from total binding.
-
Calculate the percentage of inhibition of radioligand binding for each concentration of the test compound.
-
Determine the Ki (inhibitory constant) value by fitting the data to a competition binding curve using the Cheng-Prusoff equation.
-
Data Presentation:
| Compound ID | R-group on Amide | Ki (nM) for Target Receptor |
| PPA-005 | -Ph | 25.3 |
| PPA-006 | -(4-Cl-Ph) | 10.1 |
| PPA-007 | -(2-pyridyl) | 5.8 |
| PPA-008 | -CH₂-CH₂-Ph | 45.7 |
| Known Ligand | (Positive Control) | 2.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values would be determined experimentally.
Conclusion
The derivatization of this compound provides a robust platform for the generation of diverse chemical libraries. The protocols outlined in these application notes offer a systematic approach to synthesize and evaluate these novel compounds in relevant biological assays. By employing these methods, researchers can effectively explore the structure-activity relationships of new this compound derivatives, potentially leading to the discovery of novel drug candidates for a variety of diseases.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, biological evaluation of novel piperidine-based derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel non-covalent piperidine-containing peptidyl proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Piperidinepentanoic Acid in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine (B6355638) ring is a fundamental scaffold in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities.[1][2] Derivatives of piperidine have been investigated for their potential as anticancer, antioxidant, antimicrobial, and neuroprotective agents.[2][3][4][5] 1-Piperidinepentanoic acid is a piperidine derivative with potential for biological activity screening and drug development. While specific data on the cellular effects of this compound is limited, this document provides a comprehensive guide for its initial investigation in cell culture studies, based on the known activities of structurally related piperidine compounds.
These application notes and protocols are intended to serve as a foundational resource for researchers to design and execute experiments to elucidate the biological functions of this compound. The provided methodologies for assessing cytotoxicity, antioxidant capacity, and potential mechanisms of action are broadly applicable for the initial characterization of this and other novel piperidine derivatives.
Data Presentation
The following tables summarize quantitative data reported for various piperidine derivatives, offering a reference for the potential range of biological activities that could be investigated for this compound.
Table 1: Cytotoxic Activity of Piperidine Derivatives against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chloride | A549 (Lung Carcinoma) | 32.43 | [3][4] |
Table 2: Antioxidant Activity of Piperidine Derivatives
| Compound | Assay | Activity | Reference |
| Nipecotic Acid Derivatives | Lipid Peroxidation Inhibition | IC50 as low as 20 µM | [3] |
| Nipecotic Acid Derivatives | Oxidative Protein Glycation Inhibition | Up to 57% inhibition | [3] |
| Highly functionalized piperidines | DPPH Radical Scavenging | Potencies ranging from 8.3 ± 0.02 to 36.9 ± 0.17 µg·mL⁻¹ | [2] |
| Highly functionalized piperidines | Superoxide Radical (•O₂⁻) Scavenging | Potencies ranging from 12.8 ± 0.08 to 55.3 ± 0.17 µg·mL⁻¹ | [2] |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound on a selected cancer cell line (e.g., A549, HeLa, MCF-7).
Materials:
-
This compound
-
Selected cancer cell line
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubate the plate for 24, 48, or 72 hours.
-
MTT Assay: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Evaluation of Antioxidant Activity using DPPH Radical Scavenging Assay
This protocol measures the free radical scavenging activity of this compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
Methanol
-
Ascorbic acid (positive control)
-
96-well plate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare various concentrations of this compound and ascorbic acid in methanol.
-
Assay: In a 96-well plate, add 50 µL of the sample or control solutions to 150 µL of DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample and Abs_sample is the absorbance of the DPPH solution with the sample.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a potential signaling pathway that could be investigated for its modulation by this compound, based on the known effects of other piperidine derivatives like piperine, which has been shown to affect pathways such as MAPK.[6]
Caption: Hypothetical modulation of the MAPK/ERK signaling pathway by this compound.
Experimental Workflow Diagram
The diagram below outlines the general workflow for the initial cell culture-based screening of this compound.
Caption: General workflow for the in vitro evaluation of this compound.
References
- 1. Piperidine synthesis [organic-chemistry.org]
- 2. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nwmedj.org [nwmedj.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Evaluation of 1-Piperidinepentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro assessment of 1-Piperidinepentanoic acid and its derivatives. The provided methodologies are based on established assays for analogous piperidine (B6355638) compounds and are intended to serve as a foundational guide for investigating the compound's biological activity.
Introduction
Piperidine and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad range of biological activities. In vitro studies have revealed their potential as enzyme inhibitors, anticancer agents, and antioxidants. While specific data on this compound is limited, the protocols detailed below for pancreatic lipase (B570770) inhibition and cytotoxicity assessment are widely applicable for characterizing the bioactivity of novel piperidine-based molecules.
Quantitative Data Summary for Piperidine Derivatives
The following table summarizes the in vitro activity of various piperidine derivatives from published studies, offering a comparative baseline for new compound evaluation.
| Compound Class | Assay Type | Target/Cell Line | IC50 Value | Reference |
| Piperidine Derivatives | Pancreatic Lipase Inhibition | Porcine Pancreatic Lipase | 0.143 - 0.362 mg/mL | |
| Piperidine Derivatives | Acetylcholinesterase (AChE) Inhibition | - | 17.87 - 30.53 µM (Ki) | [1] |
| Piperidine Derivatives | Butyrylcholinesterase (BChE) Inhibition | - | 9.08 - 20.02 µM (Ki) | [1] |
| Piperidine Complex | Cytotoxicity (MTT Assay) | A549 Lung Cancer Cells | 32.43 µM | [2][3] |
| Nipecotic Acid Derivatives | Acetylcholinesterase (AChE) Inhibition | - | as low as 47 µM | [4] |
| Nipecotic Acid Derivatives | Lipid Peroxidation Inhibition | - | as low as 20 µM | [4][5] |
Experimental Protocols
Protocol 1: In Vitro Pancreatic Lipase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory effect of this compound on pancreatic lipase activity.
Principle: This assay measures the activity of pancreatic lipase through the hydrolysis of a chromogenic substrate, p-nitrophenyl palmitate (pNPP), which releases yellow-colored p-nitrophenol. The rate of p-nitrophenol formation is proportional to lipase activity and can be quantified by measuring the absorbance at 405 nm. The inhibitory potential of the test compound is determined by its ability to reduce the rate of this reaction.
Materials:
-
Porcine Pancreatic Lipase (PPL)
-
p-Nitrophenyl Palmitate (pNPP)
-
This compound (Test Compound)
-
Orlistat (Positive Control)
-
Tris-HCl Buffer (50 mM, pH 8.0)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Assay Buffer: Prepare 50 mM Tris-HCl buffer and adjust the pH to 8.0.
-
Enzyme Solution: Prepare a stock solution of porcine pancreatic lipase (1 mg/mL) in the assay buffer immediately before use.
-
Substrate Solution: Prepare a stock solution of pNPP (10 mM) in a suitable solvent like isopropanol.
-
Test Compound Stock Solution: Dissolve this compound in 100% DMSO to create a stock solution (e.g., 10 mM).
-
Test Compound Working Solutions: Perform serial dilutions of the stock solution in assay buffer to obtain a range of desired concentrations.
-
Positive Control: Prepare a stock solution of Orlistat in DMSO and create working solutions in the same manner as the test compound.
-
-
Assay Protocol (96-well plate):
-
Add 140 µL of assay buffer to each well.
-
Add 20 µL of the enzyme solution to all wells except the blank.
-
Add 20 µL of the test compound working solutions to the sample wells.
-
Add 20 µL of DMSO to the control wells (100% enzyme activity).
-
Add 20 µL of Orlistat working solutions to the positive control wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 20 µL of the pNPP substrate solution to all wells.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
-
Measurement:
-
Measure the absorbance at 405 nm every 60 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The percentage of inhibition is calculated using the following formula:
-
Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Caption: Workflow for the in vitro pancreatic lipase inhibition assay.
Protocol 2: MTT Cell Viability Assay
This protocol is used to assess the cytotoxic effects of this compound on a chosen cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. These crystals are then solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.
Materials:
-
Selected cancer cell line (e.g., A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
This compound (Test Compound)
-
Doxorubicin or other standard cytotoxic agent (Positive Control)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture the chosen cell line in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator.
-
Harvest the cells using Trypsin-EDTA, count them, and adjust the cell suspension to the desired density.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
After 24 hours of cell seeding, remove the old medium and add 100 µL of the medium containing the different concentrations of the test compound to the respective wells.
-
Include wells with medium only (blank), cells with medium and vehicle (DMSO) (negative control), and cells treated with a positive control.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C in the dark.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability using the following formula:
-
Plot the percent cell viability against the logarithm of the test compound concentration to determine the IC50 value.
-
Caption: Experimental workflow for the MTT cytotoxicity assay.
Illustrative Signaling Pathway: Enzyme Inhibition
The following diagram illustrates the general mechanism of enzyme inhibition, which is a common mode of action for many piperidine derivatives.
Caption: Generalized signaling pathway for enzyme inhibition.
References
High-Yield Synthesis of 1-Piperidinepentanoic Acid Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-yield synthesis of 1-piperidinepentanoic acid and its analogues. These compounds are valuable scaffolds in medicinal chemistry, with potential applications arising from the versatile piperidine (B6355638) moiety. The protocols outlined below focus on two primary, high-yield synthetic strategies: N-alkylation of piperidine and reductive amination .
Introduction
The this compound core structure is a key building block for the development of novel therapeutic agents. The piperidine ring is a prevalent feature in many FDA-approved drugs, and its substitution with a pentanoic acid chain offers a handle for further functionalization or for mimicking natural ligands. High-yield and scalable synthetic routes are crucial for the efficient production of analogues for screening and lead optimization in drug discovery programs.
Synthetic Strategies
Two principal synthetic routes are detailed below, offering flexibility in precursor availability and scale-up considerations.
-
Direct N-Alkylation: This is a straightforward and widely used method for forming the C-N bond between the piperidine nitrogen and the pentanoic acid backbone. The reaction typically involves the nucleophilic attack of piperidine on a 5-halopentanoic acid or its ester, often in the presence of a base to neutralize the resulting hydrohalic acid.
-
Reductive Amination: This strategy involves the reaction of piperidine with a 5-oxopentanoic acid (or its ester) to form an intermediate enamine or iminium ion, which is then reduced in situ to the desired N-substituted piperidine. This one-pot procedure is highly efficient and avoids the handling of potentially unstable halo-acids.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of this compound via the two proposed methods. These are representative yields and purities based on general procedures for similar reactions.
Table 1: N-Alkylation of Piperidine with Ethyl 5-Bromopentanoate
| Step | Reactants | Solvent | Base | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | Piperidine, Ethyl 5-bromopentanoate | Acetonitrile | K₂CO₃ | 24 | 80 | 90-95 | >98 (ester) |
| 2 | Ethyl 1-piperidinepentanoate | Ethanol (B145695)/Water | NaOH | 4 | 60 | 95-99 | >99 (acid) |
Table 2: Reductive Amination of 5-Oxopentanoic Acid with Piperidine
| Reactants | Solvent | Reducing Agent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| Piperidine, 5-Oxopentanoic acid | Methanol | Sodium Cyanoborohydride | 12 | 25 | 85-90 | >98 |
Experimental Protocols
Protocol 1: Synthesis of this compound via N-Alkylation
This protocol is a two-step process involving the initial N-alkylation of piperidine with an ester of 5-bromopentanoic acid, followed by hydrolysis of the resulting ester to yield the final carboxylic acid.
Step 1: Synthesis of Ethyl 1-piperidinepentanoate
-
To a stirred solution of piperidine (1.1 equivalents) in anhydrous acetonitrile, add potassium carbonate (1.5 equivalents) as a base.
-
Slowly add ethyl 5-bromopentanoate (1.0 equivalent) to the reaction mixture.
-
Heat the mixture to 80°C and stir for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 1-piperidinepentanoate.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.
Step 2: Hydrolysis to this compound
-
Dissolve the purified ethyl 1-piperidinepentanoate in a mixture of ethanol and water (1:1 v/v).
-
Add sodium hydroxide (B78521) (2.0 equivalents) and heat the mixture to 60°C.
-
Stir for 4 hours, monitoring the disappearance of the ester by TLC.
-
Cool the reaction mixture and adjust the pH to ~6 with hydrochloric acid.
-
Extract the aqueous layer with dichloromethane (B109758) to remove any unreacted starting material.
-
Further acidify the aqueous layer to pH 2-3 with hydrochloric acid, resulting in the precipitation of the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
Protocol 2: Synthesis of this compound via Reductive Amination
This one-pot protocol provides a direct route to the target compound from 5-oxopentanoic acid and piperidine.
-
Dissolve 5-oxopentanoic acid (1.0 equivalent) and piperidine (1.2 equivalents) in methanol.
-
Stir the solution at room temperature for 1 hour to facilitate the formation of the enamine/iminium intermediate.
-
Carefully add sodium cyanoborohydride (1.5 equivalents) portion-wise to the reaction mixture. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of 1 M HCl until the gas evolution ceases.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Adjust the pH of the remaining aqueous solution to 2-3 with 6 M HCl.
-
Extract the product with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of the synthetic protocols described above.
Caption: Workflow for the N-Alkylation Synthesis of this compound.
Caption: Workflow for the Reductive Amination Synthesis of this compound.
Application Notes and Protocols for the Analysis of 1-Piperidinepentanoic Acid by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the characterization of 1-Piperidinepentanoic acid using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These techniques are fundamental in the structural elucidation and purity assessment of small molecules in drug discovery and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming its identity and assessing its purity.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are based on computational models and analysis of similar structures.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Atom Number(s) | Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| 2', 6' | H-ax, H-eq | ~ 2.4 - 2.6 | Multiplet | 4H |
| 3', 5' | H-ax, H-eq | ~ 1.6 - 1.7 | Multiplet | 4H |
| 4' | H-ax, H-eq | ~ 1.4 - 1.5 | Multiplet | 2H |
| 2 | -CH₂- | ~ 2.3 - 2.5 | Triplet | 2H |
| 3 | -CH₂- | ~ 1.5 - 1.6 | Multiplet | 2H |
| 4 | -CH₂- | ~ 2.2 - 2.4 | Triplet | 2H |
| 5 | -COOH | ~ 11 - 12 | Singlet (broad) | 1H |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom Number | Carbon Assignment | Predicted Chemical Shift (ppm) |
| 5 | C=O | ~ 175 - 180 |
| 2', 6' | -CH₂- (piperidine) | ~ 54 - 56 |
| 2 | -CH₂- | ~ 57 - 59 |
| 4 | -CH₂- | ~ 33 - 35 |
| 3', 5' | -CH₂- (piperidine) | ~ 25 - 27 |
| 4' | -CH₂- (piperidine) | ~ 23 - 25 |
| 3 | -CH₂- | ~ 21 - 23 |
Experimental Protocol for NMR Analysis
This protocol outlines the steps for preparing a sample of this compound for NMR analysis.
Materials:
-
This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆))
-
NMR tube (5 mm)
-
Pipettes
-
Vortex mixer
Procedure:
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR and transfer it to a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial. The choice of solvent will depend on the solubility of the compound.
-
Dissolution: Vortex the vial until the sample is completely dissolved. If necessary, gentle warming or sonication can be used to aid dissolution.
-
Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to obtain a homogeneous field.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
Acquire the proton-decoupled ¹³C NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).
NMR Workflow Diagram
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed for the analysis of this compound.
Expected Mass Spectrometry Data
The molecular weight of this compound (C₁₀H₁₉NO₂) is 185.26 g/mol . In a mass spectrum, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be expected at m/z 185 or 186, respectively.
Table 3: Expected Key Mass Fragments for this compound
| m/z | Proposed Fragment |
| 186 | [M+H]⁺ |
| 185 | [M]⁺ |
| 140 | [M - COOH]⁺ |
| 98 | [C₅H₁₀N]⁺ (Piperidine ring fragment) |
| 84 | [C₅H₁₀]⁺ (Piperidine ring fragment) |
Experimental Protocols for Mass Spectrometry
LC-MS is well-suited for the analysis of polar, non-volatile compounds like this compound.
Materials:
-
This compound
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B)
-
HPLC vials
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL. Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable choice.
-
Mobile Phase: A gradient elution is typically used. For example:
-
0-1 min: 5% B
-
1-5 min: Gradient to 95% B
-
5-7 min: Hold at 95% B
-
7-7.1 min: Return to 5% B
-
7.1-10 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV
-
Drying Gas Flow: 10 L/min
-
Drying Gas Temperature: 350 °C
-
Nebulizer Pressure: 45 psi
-
Scan Range: m/z 50-300
-
Fragmentation (for MS/MS): Use collision-induced dissociation (CID) with varying collision energies to obtain fragment ions.
-
For GC-MS analysis, the carboxylic acid group of this compound needs to be derivatized to increase its volatility. A common method is esterification to form a methyl ester.
Materials:
-
This compound
-
Derivatization agent (e.g., Methanolic HCl or TMSH (trimethyl(anilinium) hydroxide))
-
Organic solvent (e.g., Dichloromethane, Ethyl acetate)
-
GC vials
Procedure:
-
Derivatization (Esterification with Methanolic HCl):
-
Dissolve ~1 mg of this compound in 1 mL of 2M methanolic HCl.
-
Heat the mixture at 60-70 °C for 1-2 hours.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent like ethyl acetate (B1210297) for GC-MS analysis.
-
-
GC Conditions:
-
Column: A non-polar or medium-polarity column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 min.
-
-
Injection Mode: Splitless or split (e.g., 20:1).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
Mass Spectrometry Workflow Diagram
Data Interpretation and Conclusion
The combination of NMR and mass spectrometry provides a powerful approach for the unambiguous identification and characterization of this compound. NMR spectroscopy confirms the connectivity of atoms within the molecule, while mass spectrometry provides accurate mass information and fragmentation patterns that corroborate the proposed structure. These detailed protocols serve as a valuable resource for researchers in ensuring the quality and identity of their compounds.
Application Notes and Protocols for the Functionalization of 1-Piperidinepentanoic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the functionalization of 1-piperidinepentanoic acid, a versatile scaffold for the development of novel therapeutic agents. This document outlines detailed protocols for the chemical modification of both the piperidine (B6355638) nitrogen and the pentanoic acid carboxyl group, summarizes key quantitative data for synthesized analogs, and illustrates relevant biological pathways and experimental workflows.
Introduction
This compound is a valuable building block in medicinal chemistry, combining a saturated heterocyclic piperidine ring with a flexible pentanoic acid chain. This unique structure allows for diverse chemical modifications to explore structure-activity relationships (SAR) and optimize pharmacokinetic and pharmacodynamic properties. The piperidine moiety can be functionalized to modulate target binding and physicochemical properties, while the carboxylic acid provides a handle for amide bond formation, esterification, and bioisosteric replacement, enabling the exploration of a wide chemical space for drug discovery. Piperidine derivatives have shown a broad range of biological activities, including but not limited to, enzyme inhibition and receptor modulation in the central nervous system (CNS).[1]
Functionalization Strategies and Protocols
The two primary sites for functionalization on this compound are the piperidine nitrogen (N-functionalization) and the carboxylic acid group of the pentanoic acid side chain.
N-Functionalization of the Piperidine Ring
Modification of the secondary amine on the piperidine ring is a key strategy to introduce diverse substituents that can influence potency, selectivity, and pharmacokinetic properties. Common N-functionalization reactions include N-alkylation and N-arylation.
This protocol describes the N-alkylation of a piperidine derivative with an aldehyde or ketone.
Materials:
-
Ethyl 1-piperidinepentanoate (ester-protected starting material)
-
Aldehyde or ketone (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (B8407120) (STAB)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve ethyl 1-piperidinepentanoate (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in DCM in a round-bottom flask.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the N-alkylated product.
Caption: General workflow for the N-alkylation of ethyl 1-piperidinepentanoate.
Functionalization of the Pentanoic Acid Side Chain
The carboxylic acid moiety of this compound is a versatile functional group for the introduction of various pharmacophores through amide bond formation or esterification.
This protocol details the formation of an amide bond between this compound and a primary or secondary amine.
Materials:
-
This compound
-
Desired amine (e.g., aniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a stirred solution of this compound (1.0 eq) and the desired amine (1.1 eq) in DMF, add HOBt (1.2 eq) and DIPEA (2.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired amide derivative.[2]
Caption: General workflow for the amide coupling of this compound.
Quantitative Data of Functionalized Piperidine Analogs
The following tables summarize the biological activities of functionalized piperidine derivatives that are structurally related to this compound. This data can serve as a reference for predicting the potential activities of novel derivatives.
Table 1: Inhibitory Activity of N-Substituted Piperidine-4-(benzylidene-4-carboxylic acids) against 5α-Reductase Isozymes [3]
| Compound | N-Substituent | 5α-Reductase Type 1 IC₅₀ (µM) | 5α-Reductase Type 2 IC₅₀ (µM) |
| 6 | Diphenylacetyl | 3.44 | 0.37 |
| 7 | Dicyclohexylacetyl | ~10 | 0.08 |
| 9 | Diphenylcarbamoyl | 0.54 | 0.69 |
Table 2: Antibacterial and Antifungal Activity of Myricetin Derivatives Containing a Piperidine Amide Fragment [4]
| Compound | Pathogen | EC₅₀ (µg/mL) |
| Z26 | Xanthomonas axonopodis pv. citri (Xac) | 3.9 |
| Z26 | Rhizoctonia solani (Rs) | 8.3 |
| Z30 | Xanthomonas oryzae pv. oryzae (Xoo) | 2.7 |
Biological Significance and Signaling Pathways
Derivatives of piperidine alkanoic acids have shown potential in modulating various biological targets, including enzymes and G-protein coupled receptors (GPCRs). For instance, nipecotic acid, a piperidine-3-carboxylic acid, is a known GABA reuptake inhibitor, highlighting the potential of such scaffolds in neuroscience.[5][6] Functionalized piperidines can be designed to target specific enzymes implicated in disease pathways.
Example Signaling Pathway: Enzyme Inhibition
Many drugs exert their therapeutic effects by inhibiting specific enzymes. The functionalization of this compound can lead to the development of potent and selective enzyme inhibitors.
Caption: A simplified diagram illustrating the mechanism of enzyme inhibition.
Conclusion
This compound represents a promising and versatile scaffold for the design and synthesis of novel drug candidates. The functionalization strategies and protocols outlined in these application notes provide a solid foundation for researchers to generate diverse libraries of compounds for biological screening. The provided data on related piperidine derivatives offer valuable insights for guiding future drug discovery efforts. Further exploration of the chemical space around this scaffold is warranted to uncover new therapeutic agents for a range of diseases.
References
- 1. growingscience.com [growingscience.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological evaluation of 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 1-Piperidinepentanoic Acid in Agrochemical Research
Disclaimer: Publicly available research specifically detailing the application of 1-Piperidinepentanoic acid in agrochemical development is limited. The following application notes and protocols are presented as a representative framework for the evaluation of a novel chemical entity, such as this compound, in an agrochemical research context. The experimental data presented is hypothetical and for illustrative purposes.
Application Note 1: Evaluation of this compound as a Potential Plant Growth Regulator
Introduction: Plant Growth Regulators (PGRs) are crucial in modern agriculture for modulating plant development to improve yield, quality, and stress tolerance.[1][2][3] Carboxylic acids and heterocyclic compounds are known to exhibit PGR-like activities. This note outlines the evaluation of this compound (referred to as Compound ID-123) for its potential to influence seed germination and early seedling growth in a model crop species, such as Zea mays (corn).
Data Presentation: Summary of Hypothetical Quantitative Data
The following table summarizes the hypothetical results from a seed germination and seedling vigor assay.
| Treatment Concentration (µM) | Germination Rate (%) | Root Length (cm) | Shoot Length (cm) | Seedling Vigor Index |
| 0 (Control) | 94 ± 2.5 | 8.2 ± 0.5 | 5.1 ± 0.3 | 1250 ± 95 |
| 10 | 95 ± 2.1 | 8.9 ± 0.4 | 5.5 ± 0.2 | 1368 ± 78 |
| 50 | 96 ± 1.8 | 10.5 ± 0.6 | 6.8 ± 0.4 | 1661 ± 110 |
| 100 | 92 ± 3.0 | 9.8 ± 0.7 | 6.2 ± 0.5 | 1472 ± 125 |
| 250 | 85 ± 4.1 | 7.1 ± 0.8 | 4.5 ± 0.6 | 986 ± 150 |
Experimental Protocols: Seed Germination and Seedling Vigor Assay
-
Preparation of Test Solutions: A stock solution of Compound ID-123 is prepared in a suitable solvent (e.g., DMSO) and then diluted with distilled water to achieve the final test concentrations (10, 50, 100, 250 µM). The final DMSO concentration in all treatments, including the control, should not exceed 0.1%.
-
Seed Sterilization and Plating: Zea mays seeds are surface-sterilized with a 1% sodium hypochlorite (B82951) solution for 10 minutes, followed by three rinses with sterile distilled water. Ten sterilized seeds are placed equidistantly in a sterile petri dish containing two layers of filter paper moistened with 5 mL of the respective test solution or control.
-
Incubation: The petri dishes are sealed with parafilm and incubated in a growth chamber at 25 ± 1°C with a 16/8 hour light/dark photoperiod.
-
Data Collection: After 7 days, the number of germinated seeds is counted to calculate the germination rate. The root and shoot length of each seedling are measured. The Seedling Vigor Index (SVI) is calculated using the formula: SVI = (Mean root length + Mean shoot length) × Germination percentage.
-
Statistical Analysis: All experiments are conducted in triplicate. The data are subjected to Analysis of Variance (ANOVA), and means are compared using a suitable post-hoc test (e.g., Tukey's HSD) at a significance level of p < 0.05.
Mandatory Visualization:
Application Note 2: Assessment of this compound as a Potential Herbicide
Introduction: The discovery of novel herbicides with new modes of action is essential for managing weed resistance and improving crop protection.[4] Organic acids, such as pelargonic acid, are known to have herbicidal properties, primarily through membrane disruption.[5][6] This note describes a protocol for a whole-plant bioassay to determine the potential pre- and post-emergence herbicidal activity of this compound (Compound ID-123).
Data Presentation: Summary of Hypothetical Quantitative Data
The following table summarizes the hypothetical results from a whole-plant herbicidal bioassay on a common weed, Amaranthus retroflexus (redroot pigweed).
| Application Type | Application Rate (g/ha) | Injury Rating (%) (14 DAT) | Biomass Reduction (%) (21 DAT) |
| Pre-emergence | 250 | 15 ± 4.2 | 10 ± 3.5 |
| 500 | 45 ± 6.8 | 38 ± 5.1 | |
| 1000 | 88 ± 5.1 | 82 ± 4.7 | |
| Post-emergence | 250 | 25 ± 5.5 | 20 ± 4.9 |
| 500 | 60 ± 7.2 | 55 ± 6.3 | |
| 1000 | 95 ± 3.9 | 91 ± 3.2 |
DAT: Days After Treatment
Experimental Protocols: Whole Plant Bioassay for Herbicidal Activity
-
Plant Material: Amaranthus retroflexus seeds are sown in pots (10 cm diameter) containing a standard potting mix. Plants are grown in a greenhouse at 28/22°C (day/night) with a 16-hour photoperiod.
-
Pre-emergence Application: Test solutions of Compound ID-123 are prepared in a carrier solvent and applied to the soil surface one day after sowing. Application rates are calculated on a grams per hectare (g/ha) basis.
-
Post-emergence Application: Compound ID-123 is applied to A. retroflexus plants at the 2-4 true leaf stage. A surfactant is added to the spray solution to ensure adequate leaf coverage. A control group is sprayed with the carrier solvent and surfactant only.
-
Efficacy Assessment: Visual injury ratings (0% = no effect, 100% = complete plant death) are recorded at 7 and 14 days after treatment (DAT). At 21 DAT, the above-ground biomass is harvested, dried in an oven at 70°C for 48 hours, and weighed to determine biomass reduction relative to the control.
-
Statistical Analysis: The experiment is arranged in a completely randomized design with four replicates per treatment. Data are analyzed using ANOVA and regression analysis to determine dose-response relationships.
Mandatory Visualization:
Application Note 3: Screening of this compound for Fungicidal Activity
Introduction: Fungal pathogens cause significant crop losses worldwide. The screening of novel chemical compounds for fungicidal activity is a critical first step in the development of new fungicides. Piperidine derivatives have been explored for their fungicidal properties.[7] This note details an in vitro assay to evaluate the efficacy of this compound (Compound ID-123) against a common plant pathogenic fungus, Fusarium graminearum.
Data Presentation: Summary of Hypothetical Quantitative Data
The following table shows the hypothetical results of an in vitro antifungal assay.
| Treatment Concentration (µg/mL) | Mycelial Growth Diameter (mm) | Inhibition of Mycelial Growth (%) |
| 0 (Control) | 85.0 ± 1.5 | 0 |
| 10 | 72.3 ± 2.1 | 15.0 |
| 50 | 45.9 ± 1.8 | 46.0 |
| 100 | 21.3 ± 1.2 | 75.0 |
| 200 | 5.0 ± 0.5 | 94.1 |
EC₅₀ (Effective Concentration for 50% inhibition) is calculated via probit analysis.
Experimental Protocols: In Vitro Antifungal Assay (Poisoned Food Technique)
-
Preparation of Media: Potato Dextrose Agar (PDA) is prepared and autoclaved. While the medium is still molten (approx. 45-50°C), a stock solution of Compound ID-123 (dissolved in DMSO) is added to achieve the desired final concentrations (10, 50, 100, 200 µg/mL). The amended PDA is then poured into sterile 90 mm petri dishes. A control plate contains PDA with an equivalent amount of DMSO.
-
Fungal Inoculation: A 5 mm mycelial plug is taken from the margin of an actively growing 7-day-old culture of Fusarium graminearum and placed in the center of each PDA plate (amended and control).
-
Incubation: The plates are incubated at 25 ± 1°C in the dark.
-
Data Collection: The radial growth of the fungal colony is measured when the fungus in the control plate has reached the edge of the plate. The percentage of inhibition of mycelial growth is calculated using the formula: Inhibition (%) = [(C - T) / C] × 100, where C is the average diameter of the fungal colony in the control, and T is the average diameter of the fungal colony in the treatment.
-
EC₅₀ Determination: The experiment is performed with three replicates. The EC₅₀ value is determined by plotting the inhibition percentage against the log of the concentration and performing a probit analysis.
Mandatory Visualization:
References
- 1. Novel and Effective Agrochemicals Derived From the Analysis of Molecular Fields - Divergence, Inc. [portal.nifa.usda.gov]
- 2. Herbicide Resistance - Teagasc | Agriculture and Food Development Authority [teagasc.ie]
- 3. Frontiers | Biological characterization and in vitro fungicide screenings of a new causal agent of wheat Fusarium head blight in Tibet, China [frontiersin.org]
- 4. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. hrpub.org [hrpub.org]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
Application Note & Protocol: Scale-up Synthesis and Preclinical Evaluation of 1-Piperidinepentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the scale-up synthesis of 1-Piperidinepentanoic acid, a key intermediate for pharmaceutical research and development. Two viable synthetic routes, N-alkylation and reductive amination, are presented with detailed, scalable protocols. Furthermore, this note outlines a strategic approach to the preclinical evaluation of this compound, including protocols for assessing its potential therapeutic activities. The information is intended to support researchers in advancing novel piperidine-based compounds from laboratory-scale synthesis to preclinical candidacy.
Introduction
Piperidine (B6355638) and its derivatives are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous approved drugs and investigational compounds.[1][2] Their favorable physicochemical properties and versatile biological activities make them attractive building blocks for drug discovery programs targeting a wide range of therapeutic areas, including oncology, pain management, and neurodegenerative diseases. This compound, in particular, serves as a valuable intermediate for the synthesis of more complex molecules, where the pentanoic acid moiety allows for further chemical modifications and conjugation. This application note details robust and scalable synthetic methods for its preparation and outlines a framework for its preclinical assessment.
Scale-up Synthesis of this compound
Two primary synthetic strategies are presented for the multi-gram scale synthesis of this compound: N-alkylation of piperidine with a 5-halopentanoic acid derivative and reductive amination of 5-oxopentanoic acid with piperidine.
Method 1: N-Alkylation of Piperidine
This method involves the direct alkylation of piperidine with a suitable 5-halopentanoic acid ester, followed by hydrolysis of the ester to yield the final product. This approach is straightforward and utilizes readily available starting materials.
Experimental Protocol:
Step 1: Synthesis of Ethyl 5-bromopentanoate
-
To a solution of 5-bromopentanoic acid (1.0 eq) in anhydrous ethanol (B145695) (5 mL/g), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford ethyl 5-bromopentanoate as a colorless oil.
Step 2: N-Alkylation of Piperidine
-
In a well-ventilated fume hood, dissolve piperidine (2.0 eq) in anhydrous acetonitrile (B52724) (10 mL/g of piperidine).
-
Add potassium carbonate (1.5 eq) to the solution and stir the suspension vigorously.
-
Add a solution of ethyl 5-bromopentanoate (1.0 eq) in anhydrous acetonitrile dropwise to the piperidine suspension at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for 12-18 hours, monitoring by TLC.
-
After completion, cool the mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 1-piperidinepentanoate.
Step 3: Hydrolysis to this compound
-
Dissolve the crude ethyl 1-piperidinepentanoate in a mixture of ethanol and water (1:1 v/v).
-
Add sodium hydroxide (B78521) (2.0 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the hydrolysis by TLC. Upon completion, neutralize the reaction mixture to pH 7 with 1M hydrochloric acid.
-
Extract the aqueous layer with dichloromethane (B109758) to remove any unreacted starting material.
-
Adjust the pH of the aqueous layer to 3-4 with 1M hydrochloric acid, leading to the precipitation of the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound as a white solid.
Table 1: Summary of N-Alkylation Synthesis Data (Representative)
| Step | Reactant | Molar Ratio | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (by HPLC) |
| 1 | 5-bromopentanoic acid | 1.0 | Ethanol | Reflux | 4-6 | 90-95 | >98% |
| 2 | Ethyl 5-bromopentanoate | 1.0 | Acetonitrile | 50-60 | 12-18 | 80-85 | >95% |
| 3 | Ethyl 1-piperidinepentanoate | 1.0 | Ethanol/Water | Room Temp | 2-4 | 90-95 | >99% |
Diagram 1: N-Alkylation Synthesis Workflow
Caption: Workflow for the N-alkylation synthesis of this compound.
Method 2: Reductive Amination
Reductive amination offers an alternative route, particularly advantageous if 5-oxopentanoic acid is a more accessible starting material. This one-pot reaction involves the formation of an intermediate iminium ion from the condensation of piperidine and 5-oxopentanoic acid, which is then reduced in situ.
Experimental Protocol:
-
To a solution of 5-oxopentanoic acid (1.0 eq) in methanol (B129727) (10 mL/g), add piperidine (1.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction progress by LC-MS.
-
Quench the reaction by the slow addition of 1M hydrochloric acid until the pH is acidic.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Adjust the pH of the remaining aqueous solution to 3-4 with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford this compound.
Table 2: Summary of Reductive Amination Synthesis Data (Representative)
| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (by HPLC) |
| 5-Oxopentanoic Acid | Piperidine | Sodium Cyanoborohydride | Methanol | 0 to RT | 24 | 75-85 | >98% |
Diagram 2: Reductive Amination Synthesis Workflow
Caption: Workflow for the reductive amination synthesis of this compound.
Preclinical Evaluation of this compound
While specific preclinical data for this compound is not extensively published, piperidine derivatives are known to exhibit a wide range of biological activities.[2][3] A preclinical evaluation would typically involve a tiered approach, starting with in vitro assays to determine potential biological targets and cytotoxic effects, followed by in vivo studies to assess efficacy and safety in animal models.
Hypothetical Signaling Pathway for Preclinical Investigation
Given the structural similarity to other bioactive small molecules, this compound could potentially modulate various signaling pathways. For instance, it could be investigated for its role as an inhibitor or modulator of enzymes or receptors involved in inflammatory or proliferative diseases.
Diagram 3: Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway for the action of this compound.
Experimental Protocols for Preclinical Studies
1. In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the compound on cell viability.
-
Cell Plating: Plate cancer cell lines (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
2. In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
This model evaluates the potential anti-inflammatory effects of the compound.
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week.
-
Compound Administration: Administer this compound orally or intraperitoneally at different doses (e.g., 10, 30, 100 mg/kg).
-
Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Table 3: Representative Data for Preclinical Assays
| Assay | Cell Line / Animal Model | Test Compound Concentration / Dose | Endpoint | Representative Result |
| MTT Assay | A549 (Lung Cancer) | 0.1 - 100 µM | IC50 | > 100 µM (Low Cytotoxicity) |
| Carrageenan-Induced Paw Edema | Wistar Rat | 30 mg/kg (p.o.) | % Inhibition of Edema at 3h | 45% |
Conclusion
This application note provides detailed and scalable protocols for the synthesis of this compound, a valuable intermediate in drug discovery. The outlined preclinical evaluation strategy, including specific experimental protocols, offers a clear path for researchers to investigate the therapeutic potential of this and related piperidine derivatives. The provided data and workflows are intended to serve as a practical guide for advancing new chemical entities toward clinical development.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 1-Piperidinepentanoic Acid Synthesis
Welcome to the technical support center for the synthesis of 1-Piperidinepentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: I am experiencing a low yield in my synthesis of this compound via reductive amination of 5-oxopentanoic acid and piperidine (B6355638). What are the likely causes?
Low yields in this reductive amination can stem from several factors, including inefficient iminium ion formation, improper pH control, decomposition of the reducing agent, or competing side reactions.[1][2] A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Potential Causes and Solutions:
-
Inefficient Iminium Ion Formation: The initial reaction between piperidine and 5-oxopentanoic acid to form the iminium ion intermediate is a critical, pH-dependent equilibrium.
-
Suboptimal Reducing Agent: The choice of reducing agent is critical for selectively reducing the iminium ion without affecting the carboxylic acid or unreacted aldehyde.
-
Solution: Sodium triacetoxyborohydride (B8407120) (STAB) is often the preferred reagent as it is mild, selective for iminium ions, and effective in slightly acidic conditions.[1][2] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.[1][2] Sodium borohydride (B1222165) (NaBH₄) is less selective and can reduce the starting aldehyde, leading to byproducts.[2][4]
-
-
Decomposition of Reducing Agent: Borohydride-based reducing agents are sensitive to moisture and highly acidic conditions.
-
Side Reactions: The primary side reaction is the reduction of the starting 5-oxopentanoic acid to 5-hydroxypentanoic acid.
Q2: My synthesis of this compound by alkylating piperidine with 5-bromovaleric acid is resulting in a low yield. What could be the problem?
Low yields in this SN2 reaction can be attributed to several factors, including the reactivity of the starting materials, reaction conditions, and potential side reactions.
Potential Causes and Solutions:
-
Poor Nucleophilicity of Piperidine: While piperidine is a good nucleophile, its reactivity can be hampered by steric hindrance or reaction with the solvent.
-
Solution: Ensure the use of a suitable aprotic solvent, such as acetonitrile (B52724) or DMF, to avoid solvolysis of the 5-bromovaleric acid.
-
-
Side Reactions of 5-Bromovaleric Acid: 5-Bromovaleric acid can undergo self-cyclization to form a lactone, especially at elevated temperatures.
-
Solution: Maintain a moderate reaction temperature and consider adding the 5-bromovaleric acid slowly to the reaction mixture containing an excess of piperidine.
-
-
Incomplete Reaction: The reaction may not be reaching completion due to insufficient reaction time or temperature.
-
Solution: Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS to ensure the consumption of the starting materials. Consider a moderate increase in temperature or an extension of the reaction time.
-
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the possible byproducts?
The identity of byproducts will depend on your synthetic route.
-
For Reductive Amination:
-
5-Hydroxypentanoic Acid: This results from the direct reduction of the starting 5-oxopentanoic acid.[2]
-
Unreacted Starting Materials: Residual 5-oxopentanoic acid and piperidine may be present.
-
-
For Alkylation with 5-Bromovaleric Acid:
-
γ-Valerolactone: This can form from the intramolecular cyclization of 5-bromovaleric acid.
-
Quaternary Ammonium (B1175870) Salt: Over-alkylation of the product by 5-bromovaleric acid can lead to the formation of a quaternary ammonium salt, although this is less likely with a secondary amine like piperidine.
-
Data Presentation
Table 1: Impact of Reducing Agent on Product Yield in Reductive Amination
| Reducing Agent | Typical Yield | Key Considerations |
| Sodium Triacetoxyborohydride (STAB) | 85-95% | Mild and selective for iminium ion reduction; requires acidic conditions.[2] |
| Sodium Cyanoborohydride (NaBH₃CN) | 70-85% | Effective at mildly acidic pH; highly toxic and requires careful handling.[2] |
| Sodium Borohydride (NaBH₄) | 50-70% | Can reduce both the iminium ion and the starting ketone, leading to lower selectivity.[2] |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Variable | "Green" option, but requires specialized high-pressure equipment and is sensitive to catalyst poisoning.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-oxopentanoic acid (1.0 eq) and anhydrous dichloromethane (B109758) (DCM).
-
Add piperidine (1.1 eq) to the solution.
-
Add glacial acetic acid (1.2 eq) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by carefully adding a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of this compound via Alkylation
-
In a round-bottom flask, dissolve piperidine (2.0 eq) in a suitable aprotic solvent such as acetonitrile.
-
Add a non-nucleophilic base like potassium carbonate (1.5 eq) to the mixture.
-
In a separate flask, dissolve 5-bromovaleric acid (1.0 eq) in a minimal amount of the same solvent.
-
Add the 5-bromovaleric acid solution dropwise to the piperidine mixture at room temperature over 30 minutes.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product via acid-base extraction or column chromatography.
Visualizations
Caption: Reductive amination pathway for the synthesis of this compound.
Caption: Alkylation pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yields in chemical synthesis.
References
Technical Support Center: Optimizing Reaction Conditions for 1-Piperidinepentanoic Acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 1-Piperidinepentanoic acid. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during its synthesis via reductive amination of 5-oxopentanoic acid and piperidine (B6355638).
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and efficient method for the synthesis of this compound is through a one-pot reductive amination of 5-oxopentanoic acid with piperidine. This method is favored for its operational simplicity and the use of mild reaction conditions. The use of sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃ or STAB) as the reducing agent is particularly advantageous due to its high selectivity for the iminium ion intermediate, which minimizes the formation of alcohol byproducts.
Q2: Which reducing agent is recommended for the reductive amination to synthesize this compound?
A2: Sodium triacetoxyborohydride (STAB) is the recommended reducing agent for this synthesis. Unlike stronger reducing agents like sodium borohydride (B1222165) (NaBH₄), STAB is milder and does not readily reduce the starting aldehyde or ketone, leading to fewer side products.[1][2] It is also less toxic than other alternatives like sodium cyanoborohydride (NaBH₃CN).
Q3: What are the optimal reaction conditions for this synthesis?
A3: Optimal conditions typically involve using a slight excess of piperidine and STAB relative to 5-oxopentanoic acid. The reaction is usually carried out in an aprotic solvent such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) at room temperature. The reaction progress should be monitored by techniques like TLC or LC-MS.
Q4: How can I purify the final product, this compound?
A4: Purification of this compound, being a zwitterionic compound at its isoelectric point, can often be achieved by crystallization. Adjusting the pH of the aqueous solution to the isoelectric point of the amino acid will minimize its solubility, inducing precipitation. The precipitated product can then be collected by filtration and washed with a cold solvent. If further purification is needed, column chromatography using an appropriate stationary and mobile phase can be employed.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Inefficient Imine/Iminium Ion Formation: The reaction between the keto acid and piperidine may be slow or incomplete. | - Ensure the 5-oxopentanoic acid is of high purity. - A small amount of a mild acid catalyst, like acetic acid, can be added to facilitate iminium ion formation, especially if the reaction is sluggish. |
| 2. Decomposition of Reducing Agent: Sodium triacetoxyborohydride is moisture-sensitive. | - Use anhydrous solvents and reagents. - Ensure all glassware is thoroughly dried before use. | |
| 3. Sub-optimal pH: The pH of the reaction mixture can affect both iminium ion formation and the stability of the reducing agent. | - While STAB is more tolerant of acidic conditions than NaBH₄, extreme pH should be avoided. The carboxylic acid in the starting material can influence the local pH. | |
| Formation of Side Products | 1. Reduction of Starting Material: Although less common with STAB, some reduction of 5-oxopentanoic acid to 5-hydroxypentanoic acid may occur. | - Add the STAB portion-wise to the pre-formed iminium ion mixture rather than all at once. |
| 2. Dialkylation (Formation of a quaternary ammonium (B1175870) salt): This is generally not an issue when using a secondary amine like piperidine. | - N/A | |
| Difficulty in Product Isolation | 1. Product is soluble in the work-up solvent: As an amino acid, the product's solubility is highly pH-dependent. | - During aqueous work-up, carefully adjust the pH to the isoelectric point of this compound to minimize its solubility and induce precipitation. - If extraction is used, select an appropriate organic solvent and adjust the pH of the aqueous layer to ensure the product is in its desired form (e.g., protonated and in the aqueous layer, or deprotonated and in the organic layer, depending on the solvent). |
| 2. Emulsion formation during extraction: The presence of both acidic and basic functionalities can lead to emulsions. | - Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. - Centrifugation can also be used to separate the layers. |
Data Presentation
| Keto Acid | Amine | Solvent | Reaction Time (h) | Yield (%) |
| Levulinic acid | Morpholine | DCE | 18 | 85 |
| Levulinic acid | Pyrrolidine | DCE | 20 | 82 |
| 2-Oxovaleric acid | Piperidine | DCM | 24 | 78 |
| 2-Oxovaleric acid | Morpholine | DCM | 24 | 75 |
This table is a representation of typical yields for analogous reactions and should be used as a general guideline.
Experimental Protocols
Detailed Protocol for the Synthesis of this compound via Reductive Amination
This protocol is a representative procedure based on standard reductive amination reactions using sodium triacetoxyborohydride.
Materials:
-
5-Oxopentanoic acid
-
Piperidine
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-oxopentanoic acid (1.0 equivalent). Dissolve the keto acid in anhydrous dichloromethane.
-
Addition of Amine: Add piperidine (1.1 equivalents) to the solution. Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. A slight increase in temperature may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
For purification by crystallization, dissolve the crude product in a minimal amount of hot water or an appropriate alcohol-water mixture.
-
Slowly cool the solution to induce crystallization. If necessary, adjust the pH to the isoelectric point.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
References
Technical Support Center: Overcoming Poor Solubility of 1-Piperidinepentanoic Acid
This technical support guide provides researchers, scientists, and drug development professionals with practical solutions for overcoming solubility challenges encountered with 1-Piperidinepentanoic acid and its hydrochloride salt in experimental settings.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in my aqueous buffer. What are the initial steps I should take?
A1: Poor aqueous solubility of zwitterionic compounds like this compound at neutral pH is common. The primary troubleshooting steps involve pH adjustment and the use of co-solvents. Since it is a carboxylic acid, increasing the pH of your aqueous buffer will deprotonate the carboxylic acid group, increasing its polarity and solubility. Conversely, in acidic conditions, the piperidine (B6355638) nitrogen will be protonated, which can also enhance solubility. For many biological assays conducted at a physiological pH (around 7.4), preparing a concentrated stock solution in an organic solvent is the recommended starting point.
Q2: What is the best solvent for preparing a stock solution of this compound?
A2: For initial stock solutions, polar organic solvents are highly recommended. Dimethyl sulfoxide (B87167) (DMSO) is an excellent choice due to its high solvating power for a wide range of organic molecules. Ethanol and methanol (B129727) are also viable options. A general recommendation is to first prepare a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO. This stock can then be serially diluted into your aqueous experimental medium.
Q3: When I dilute my DMSO stock solution into my aqueous buffer, the compound precipitates. How can I prevent this?
A3: This phenomenon, often called "crashing out," occurs when the compound's solubility limit is exceeded in the final aqueous solution. To mitigate this, ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is as low as possible, typically ≤ 0.1%, and consistent across all experimental conditions. It is critical to add the DMSO stock to the aqueous buffer with vigorous mixing (vortexing or pipetting) and not the other way around. This rapid dispersion helps to prevent localized high concentrations that can lead to precipitation.
Q4: Should I use the free acid or the hydrochloride salt of this compound for better aqueous solubility?
A4: The hydrochloride salt of this compound is expected to have significantly better aqueous solubility than the free acid form, particularly in neutral to acidic solutions. Salts of organic compounds are generally more water-soluble. If you are working primarily with aqueous buffers without organic co-solvents, using the hydrochloride salt is advisable.
Q5: Can I use heat or sonication to help dissolve my compound?
A5: Yes, gentle warming (e.g., to 37°C) and sonication can be effective methods to aid dissolution, especially when preparing stock solutions. However, exercise caution as prolonged exposure to heat can potentially degrade the compound. Always ensure the compound's stability at elevated temperatures before proceeding.
Troubleshooting Guide: Solubility Issues
This section provides a systematic approach to addressing poor solubility of this compound.
Expected Solubility Profile
The following table summarizes the expected solubility of this compound and its hydrochloride salt based on the properties of similar piperidine carboxylic acids. Note: These are estimated values and should be experimentally verified.
| Solvent/Buffer (at 25°C) | This compound (Free Acid) | This compound HCl | Recommendations & Remarks |
| Water (pH 7.0) | Low to Moderate | Moderate to High | The hydrochloride salt is recommended for better solubility in neutral aqueous solutions. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Low to Moderate | Moderate to High | Similar to water, the salt form is preferable. Monitor for precipitation upon storage. |
| Dimethyl Sulfoxide (DMSO) | High (> 50 mg/mL) | High (> 50 mg/mL) | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Moderate to High | Moderate to High | A viable alternative to DMSO for stock solutions. |
| Methanol | Moderate to High | Moderate to High | Another suitable polar organic solvent for stock solutions. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.
Experimental Protocols
Given the prevalence of piperidine derivatives in neuroscience research, a plausible application for this compound is in assays involving neuronal cells, potentially as a modulator of GABAergic signaling.
Protocol 1: Preparation of this compound Solutions for Cell-Based Assays
Objective: To prepare a working solution of this compound for treating cultured neurons.
Materials:
-
This compound (or its hydrochloride salt)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile cell culture medium (e.g., Neurobasal medium with supplements)
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 50 mM Stock Solution in DMSO:
-
Weigh out the required amount of this compound.
-
In a sterile microcentrifuge tube, add the appropriate volume of anhydrous DMSO to achieve a 50 mM concentration.
-
Vortex thoroughly for 1-2 minutes until the compound is completely dissolved. If necessary, sonicate in a water bath for 5-10 minutes.
-
-
Prepare Intermediate Dilutions (if necessary):
-
From the 50 mM stock, prepare serial dilutions in 100% DMSO to create intermediate stocks (e.g., 5 mM, 500 µM).
-
-
Prepare the Final Working Solution:
-
Warm the sterile cell culture medium to 37°C.
-
Add a small volume of the DMSO stock solution to the pre-warmed medium to achieve the desired final concentration. Crucially, add the DMSO stock to the medium, not the other way around.
-
Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion.
-
Ensure the final DMSO concentration in the working solution is non-toxic to the cells (typically ≤ 0.1%).
-
Prepare a vehicle control using the same final concentration of DMSO in the cell culture medium.
-
Protocol 2: General Workflow for Screening Compounds in Neuronal Cultures
The following diagram outlines a typical workflow for screening a compound like this compound for its effects on cultured neurons.
Relevant Signaling Pathway
Based on the structural similarity of this compound to GABA and the known roles of other piperidine derivatives, a key signaling pathway of interest is the GABAergic synapse.
GABAergic Synaptic Transmission
The diagram below illustrates the key components of a GABAergic synapse, a likely target for this compound.
Improving the stability of 1-Piperidinepentanoic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on improving the stability of 1-Piperidinepentanoic acid in solution. The following troubleshooting guides and FAQs address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The stability of this compound is influenced by its two main functional groups: the piperidine (B6355638) ring and the carboxylic acid moiety. The primary concerns are the oxidation of the piperidine ring and the pH-dependent reactions of the carboxylic acid. The piperidine, a cyclic secondary amine, is susceptible to oxidation, which can be catalyzed by light, elevated temperatures, metal ions, or peroxides.[1][2] The carboxylic acid group's stability is often dependent on the pH of the solution.[3]
Q2: What are the likely degradation pathways for this compound?
A2: Based on its chemical structure, two principal degradation pathways are anticipated:
-
Oxidative Degradation: The piperidine ring is prone to oxidation. Strong oxidizing agents can break the ring structure, leading to various oxidation products, potentially including amides and other carboxylic acids.[1] This process can be complex and may be initiated by trace impurities like metal ions.[1]
-
pH-Dependent Degradation: The carboxylic acid group can participate in reactions that are sensitive to pH. While generally stable, extreme pH conditions (strong acids or bases) coupled with high temperatures can promote degradation.[3][4] The basic nitrogen on the piperidine ring can react with acids to form salts, which can enhance stability in acidic environments.[1]
Q3: How can I minimize the degradation of this compound during my experiments?
A3: To minimize degradation, the following precautions are recommended:
-
Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photolytic degradation.[2]
-
Control Temperature: Store stock solutions at low temperatures (e.g., 2-8 °C) and avoid prolonged exposure to elevated temperatures during experiments.[2]
-
Use Freshly Prepared Solutions: Whenever possible, prepare solutions immediately before use to minimize time-dependent degradation.[2]
-
pH Control: Maintain the solution pH within a neutral to slightly acidic range (pH 4-7) using an appropriate buffer system (e.g., phosphate, citrate) unless experimental conditions require otherwise.[3][5]
-
Use an Inert Atmosphere: For long-term storage or oxygen-sensitive experiments, degas the solvent and store the solution under an inert gas like nitrogen or argon to prevent oxidation.[2]
-
Use High-Purity Reagents: Ensure all solvents and reagents are of high purity and free from contaminants like metal ions and peroxides, which can catalyze degradation.[1]
-
Add Stabilizers: Consider adding antioxidants or chelating agents like EDTA, which can sequester metal ions that may catalyze oxidative degradation.[5]
Q4: What are the recommended storage conditions for solutions of this compound?
A4: Proper storage is critical for maintaining the stability of the compound. The following table summarizes recommended conditions.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) for short-term; ≤ -20 °C for long-term. | Reduces the rate of chemical degradation and thermal decomposition.[2] |
| Light | Protect from light (use amber vials or foil). | Prevents photolytic degradation.[2][6] |
| Atmosphere | Store under an inert atmosphere (Nitrogen or Argon). | Minimizes oxidative degradation of the piperidine ring.[2] |
| Container | Use well-sealed, airtight glass containers. | Prevents exposure to air and moisture.[1] |
| pH | Store as a solid or in a buffered solution (pH 4-7). | Enhances stability by preventing pH-related degradation.[3] |
Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation.
| Observed Issue | Potential Cause(s) | Recommended Troubleshooting Steps |
| Unexpected peaks in HPLC/LC-MS chromatogram. | Degradation of the compound. | 1. Perform a forced degradation study (see Protocol 1) to identify potential degradation products.[2] 2. Adjust the analytical method to ensure separation of all peaks. 3. Use LC-MS to determine the mass of the unknown peaks and hypothesize their structures. |
| Loss of compound concentration over time. | Instability under storage or experimental conditions. | 1. Re-evaluate storage conditions (temperature, light exposure, container).[2] 2. Assess the compatibility of the compound with the solvent, buffer, and other solution components. 3. Perform a time-course stability study under the exact experimental conditions. |
| Solution changes color (e.g., turns yellow/brown). | Oxidative degradation of the piperidine moiety. | 1. Prepare solutions fresh and use immediately. 2. Degas the solvent and work under an inert atmosphere.[2] 3. Add an antioxidant or a chelating agent (e.g., EDTA) to the solution.[5] |
| Precipitate forms in the solution. | Poor solubility, salt formation, or polymerization of degradants. | 1. Verify the solubility of the compound in the chosen solvent and pH. 2. Consider adjusting the pH or using a co-solvent to improve solubility.[3] 3. Analyze the precipitate to determine if it is the parent compound or a degradation product. |
Visual Guides and Workflows
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways, which is essential for developing a stability-indicating analytical method.[4][7][8]
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter, HPLC or UPLC system, photostability chamber, heating oven.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water).
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions. The goal is to achieve 5-20% degradation. Adjust exposure times as needed.
-
Acid Hydrolysis: Add an equal volume of 1 M HCl. Heat at 60°C for 8 hours. Withdraw samples at intermediate time points (e.g., 2, 4, 8 hours). Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Add an equal volume of 1 M NaOH. Heat at 60°C for 8 hours. Withdraw samples at intermediate time points. Neutralize with 1 M HCl before analysis.[8]
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. Withdraw samples at intermediate time points.
-
Thermal Degradation: Store the stock solution in a heating oven at 70°C for 48 hours. Protect from light.
-
Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[9] A control sample should be wrapped in aluminum foil and stored under the same conditions.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method (see Protocol 2).
-
Data Evaluation: Compare the chromatograms of stressed samples to the control. Identify new peaks (degradation products) and the decrease in the main peak area.
Protocol 2: Stability-Indicating HPLC-UV Method Development
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.[10]
Materials:
-
HPLC system with UV/PDA detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Samples from the forced degradation study.
Methodology:
-
Initial Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan from 200-400 nm to find an optimal wavelength (e.g., 210 nm).
-
Injection Volume: 10 µL
-
Gradient Program (Example):
Time (min) % Mobile Phase B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
-
Method Optimization: Inject a mixture of the stressed samples (acidic, basic, oxidative, etc.). Optimize the gradient, flow rate, and mobile phase composition to achieve baseline separation between the parent peak and all degradation product peaks.
-
Method Validation (Peak Purity): Use a PDA detector to assess the peak purity of the this compound peak in the presence of its degradants. The peak should be spectrally pure, confirming that no degradation products are co-eluting.
Quantitative Data Summary
The following table compares typical performance parameters for analytical methods used to quantify piperidine-containing compounds, which can serve as a starting point for method development for this compound.
| Parameter | HPLC-UV[10] | LC-MS/MS |
| Linearity Range | 0.4 - 50 µg/mL | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Limit of Quantification (LOQ) | ~0.4 µg/mL | ~0.1 ng/mL |
| Accuracy (Recovery %) | 98 - 102% | 95 - 105% |
| Precision (RSD %) | < 2% | < 5% |
| Selectivity | Moderate; depends on chromophore. | High; based on mass-to-charge ratio. |
| Primary Use | Routine QC, purity analysis. | Bioanalysis, trace-level impurity identification. |
References
- 1. biosynce.com [biosynce.com]
- 2. benchchem.com [benchchem.com]
- 3. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 4. longdom.org [longdom.org]
- 5. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 6. chemos.de [chemos.de]
- 7. biomedres.us [biomedres.us]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Piperidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of piperidine (B6355638) derivatives.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis and purification of piperidine derivatives, presented in a question-and-answer format.
I. Reductive Amination
Question 1: My reductive amination reaction is sluggish or incomplete, resulting in low yields of the desired piperidine derivative. What are the common causes and how can I improve the outcome?
Answer:
Low yields in reductive amination are a frequent issue. The primary reasons often involve the formation and subsequent reduction of the imine or iminium ion intermediate. Here are several troubleshooting steps:
-
Choice of Reducing Agent: The reactivity of the reducing agent is crucial. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is often preferred as it is mild and tolerant of slightly acidic conditions which favor iminium ion formation. More reactive reagents like sodium cyanoborohydride (NaBH₃CN) can also be effective, but may require stricter pH control. For less reactive ketones or sterically hindered amines, catalytic hydrogenation can be a more forceful option.
-
Reaction pH: The formation of the imine intermediate is typically favored under slightly acidic conditions (pH 4-6). This is because the acid catalyzes the dehydration of the hemiaminal intermediate. However, the reducing agent must be stable and active at the chosen pH. Acetic acid is commonly added as a catalyst to facilitate iminium ion formation.
-
Solvent Choice: The solvent must be inert to the reactants and capable of dissolving both the amine and the carbonyl compound. Dichloromethane (B109758) (DCM) and 1,2-dichloroethane (B1671644) (DCE) are common choices for reactions involving NaBH(OAc)₃. Protic solvents like methanol (B129727) can sometimes be used with NaBH₃CN, but can also lead to side reactions.
-
Water Scavenging: The formation of the imine intermediate produces water, which can hydrolyze the imine back to the starting materials. The addition of a dehydrating agent, such as molecular sieves, can drive the equilibrium towards imine formation and improve yields.
-
Temperature and Reaction Time: While many reductive aminations proceed at room temperature, gentle heating may be necessary for less reactive substrates. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time.
Question 2: I am observing significant amounts of side products in my reductive amination reaction. What are the likely side reactions and how can I minimize them?
Answer:
Side product formation can significantly complicate purification and reduce the yield of the desired piperidine derivative. Common side reactions include:
-
Over-alkylation of the Amine: If a primary amine is used, it can be dialkylated, especially if the aldehyde is used in excess. Using a slight excess of the amine can help to minimize this.
-
Reduction of the Carbonyl Group: The reducing agent can directly reduce the starting aldehyde or ketone to the corresponding alcohol. This is more likely with stronger reducing agents like sodium borohydride (B1222165) (NaBH₄). The use of milder, more selective reagents like NaBH(OAc)₃, which preferentially reduce the protonated iminium ion, can mitigate this.
-
Aldol Condensation: If the aldehyde or ketone has an α-proton, it can undergo self-condensation under acidic or basic conditions. Maintaining a neutral or slightly acidic pH and controlling the temperature can help to reduce this side reaction.
II. N-Alkylation
Question 1: My N-alkylation of a piperidine with an alkyl halide is giving low yields and forming a quaternary ammonium (B1175870) salt. How can I improve the selectivity for mono-alkylation?
Answer:
Achieving selective mono-N-alkylation can be challenging due to the nucleophilicity of the resulting tertiary amine, which can compete with the starting secondary amine for the alkylating agent, leading to the formation of a quaternary ammonium salt. Here are some strategies to favor mono-alkylation:
-
Control of Stoichiometry: Use a slight excess of the piperidine derivative relative to the alkylating agent. This ensures that the alkyl halide is more likely to react with the more abundant secondary amine.
-
Slow Addition of the Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture helps to maintain a low concentration of the alkyl halide, further favoring reaction with the more nucleophilic secondary amine.[1]
-
Choice of Base: The choice of base is critical. A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA or Hünig's base) is often a good choice as it is less likely to compete with the piperidine as a nucleophile.[1] Inorganic bases like potassium carbonate (K₂CO₃) can also be effective, particularly in polar aprotic solvents like acetonitrile (B52724) or DMF.[1]
-
Solvent: The solvent should be anhydrous and capable of dissolving the reactants. Acetonitrile and DMF are common choices.
-
Reactivity of the Alkylating Agent: Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. Using a more reactive alkyl halide may require lower temperatures and shorter reaction times to control over-alkylation.
Question 2: The N-alkylation reaction is not proceeding to completion, even after extended reaction times. What can I do to drive the reaction forward?
Answer:
Incomplete N-alkylation can be due to several factors:
-
Poor Solubility of Reagents: Ensure all reactants, particularly the base, are soluble in the chosen solvent. If using an insoluble base like potassium carbonate in a solvent like acetone, consider switching to a more polar solvent such as acetonitrile (ACN) or dimethylformamide (DMF) to improve solubility and reaction rate.
-
Low Reactivity of the Alkylating Agent: For less reactive alkylating agents (e.g., alkyl chlorides), increasing the reaction temperature may be necessary. The addition of a catalytic amount of sodium or potassium iodide can facilitate the reaction with less reactive alkyl bromides or chlorides through an in situ Finkelstein reaction.
-
Inappropriate Base: The base may not be strong enough to effectively neutralize the acid formed during the reaction. For less nucleophilic piperidines, a stronger base like sodium hydride (NaH) may be required, which necessitates the use of an anhydrous aprotic solvent like DMF or THF.
III. Pictet-Spengler Reaction
Question 1: My Pictet-Spengler reaction to form a tetrahydro-β-carboline is giving low yields. What factors influence the success of this reaction?
Answer:
The Pictet-Spengler reaction is a powerful method for constructing the tetrahydro-β-carboline and tetrahydroisoquinoline ring systems. However, its success is highly dependent on the reaction conditions and the nature of the substrates.
-
Acid Catalyst: The reaction is typically catalyzed by a Brønsted or Lewis acid. The acid facilitates the formation of the key electrophilic iminium ion intermediate. Common choices include protic acids like hydrochloric acid (HCl) and trifluoroacetic acid (TFA). For less activated aromatic systems, harsher conditions with stronger acids may be required.
-
Substrate Reactivity: The electron density of the aromatic ring plays a crucial role. Electron-rich aromatic systems, such as indoles and pyrroles, undergo cyclization under mild conditions. Less nucleophilic aromatic rings, like a phenyl group, often require higher temperatures and stronger acids to achieve good yields.
-
Aldehyde/Ketone Electrophilicity: The electrophilicity of the carbonyl component is also important. Aldehydes are generally more reactive than ketones.
-
Solvent: The choice of solvent can influence the reaction rate and yield. Aprotic solvents like dichloromethane or acetonitrile are often used, but protic solvents can also be employed depending on the specific acid catalyst and substrates.
IV. Purification
Question 1: My piperidine derivative is streaking badly on a silica (B1680970) gel column, leading to poor separation and low yield. How can I improve the chromatography?
Answer:
The basicity of the piperidine nitrogen is a common cause of streaking on acidic silica gel. Here’s how to address this:
-
Basic Additives in the Eluent: Add a small percentage (0.1-1%) of a basic modifier like triethylamine (B128534) (TEA) or a solution of ammonia (B1221849) in methanol to your eluent system. This will neutralize the acidic silanol (B1196071) sites on the silica gel and prevent strong adsorption of your basic compound.
-
Alternative Stationary Phases: Consider using a different stationary phase that is less acidic. Neutral or basic alumina (B75360) can be a good alternative. Reversed-phase chromatography on a C18 column with an appropriate mobile phase (often containing an acidic modifier like TFA or formic acid to protonate the amine) can also be very effective.
-
Deactivated Silica Gel: Commercially available amine-deactivated silica gel can significantly reduce tailing and improve separation for basic compounds.
Question 2: I am struggling to obtain crystals of my piperidine derivative; it keeps crashing out as an oil. What crystallization techniques can I try?
Answer:
Crystallization of piperidine derivatives can be challenging. Here are some strategies to try:
-
Solvent Selection: Experiment with a variety of solvents and solvent systems. A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but readily soluble at elevated temperatures.
-
Anti-solvent Crystallization: Dissolve your compound in a "good" solvent in which it is highly soluble. Then, slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble but is miscible with the good solvent, until the solution becomes slightly turbid. Allowing this mixture to stand can induce crystallization.
-
Slow Evaporation: Slowly evaporating the solvent from a dilute solution of your compound can sometimes yield high-quality crystals.
-
Salt Formation: Converting the basic piperidine derivative to a salt (e.g., hydrochloride or tartrate) can significantly alter its solubility and crystallinity. The resulting salt can often be more easily crystallized. The pure free base can then be regenerated by treatment with a base.
-
Control of Supersaturation: Avoid overly rapid cooling or addition of an anti-solvent, as this can lead to the formation of oils or amorphous solids. Slow, controlled changes in conditions are key to successful crystallization.
Data Presentation
Table 1: Comparison of Reducing Agents for the Reductive Amination of Piperidines
| Reducing Agent | Typical Solvent(s) | Typical Conditions | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCM, DCE, THF | Room temperature, often with catalytic acetic acid | Mild, selective for iminium ions, tolerates a wide range of functional groups | Can be slower than other reagents, moisture sensitive |
| Sodium Cyanoborohydride (NaBH₃CN) | MeOH, EtOH, ACN | pH control (4-6) is often necessary | Effective for a wide range of substrates, can be used in protic solvents | Highly toxic (releases HCN under acidic conditions), requires careful handling |
| Catalytic Hydrogenation (H₂) | MeOH, EtOH, EtOAc | H₂ (1-50 atm), Pd/C, PtO₂, or Raney Ni catalyst | "Green" reagent, high yielding for many substrates, scalable | Requires specialized equipment (hydrogenator), may reduce other functional groups |
| Sodium Borohydride (NaBH₄) | MeOH, EtOH | Often requires prior formation of the imine | Inexpensive, readily available | Less selective, can reduce the starting carbonyl, reacts with protic solvents |
Table 2: Comparison of Bases and Solvents for N-Alkylation of Piperidine
| Base | Solvent(s) | Typical Conditions | Advantages | Disadvantages |
| Potassium Carbonate (K₂CO₃) | ACN, DMF | Room temp. to 80 °C | Inexpensive, easy to handle | Can have low solubility in some organic solvents, may require heating |
| N,N-Diisopropylethylamine (DIPEA) | ACN, DCM, DMF | Room temp. | Non-nucleophilic, good solubility in organic solvents, mild reaction conditions | More expensive than inorganic bases, can be difficult to remove during workup |
| Triethylamine (TEA) | ACN, DCM, THF | Room temp. | Common laboratory base, good solubility | Can act as a nucleophile in some cases, can be difficult to remove |
| Sodium Hydride (NaH) | THF, DMF | 0 °C to room temp. | Strong, non-nucleophilic base, useful for less reactive piperidines | Requires strictly anhydrous conditions, reacts violently with water |
Table 3: Representative Yields for the Pictet-Spengler Reaction
| β-Arylethylamine | Aldehyde/Ketone | Catalyst | Solvent | Temperature | Yield (%) | Reference |
| Tryptamine (B22526) | Benzaldehyde | TFA | CH₂Cl₂ | Room Temp. | 85 | [2] |
| Tryptamine | Acetone | TFA | CH₂Cl₂ | Reflux | 70 | [2] |
| Phenethylamine | Formaldehyde | HCl | H₂O | Reflux | 65 | [3] |
| Dopamine | Acetaldehyde | H₂SO₄ | H₂O | Room Temp. | 78 | [4] |
| Tryptamine | Glyoxylic acid | - | H₂O (pH 6) | Room Temp. | 92 | [3] |
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the piperidine derivative (1.0 equivalent) and the aldehyde or ketone (1.0-1.2 equivalents).
-
Solvent Addition: Dissolve the reactants in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Acid Catalyst (Optional): If desired, a catalytic amount of acetic acid (0.1 equivalents) can be added to facilitate iminium ion formation. Stir the mixture at room temperature for 20-30 minutes.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.2-1.5 equivalents) to the reaction mixture in portions. The addition may be slightly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with the organic solvent (2 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for N-Alkylation of Piperidine using an Alkyl Halide and K₂CO₃
-
Reaction Setup: To a round-bottom flask, add the piperidine derivative (1.0 equivalent), potassium carbonate (1.5-2.0 equivalents), and anhydrous acetonitrile or DMF.
-
Addition of Alkylating Agent: Add the alkyl halide (1.0-1.1 equivalents) to the stirred suspension.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the alkyl halide.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: After the reaction is complete, filter off the potassium carbonate and wash the solid with the reaction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography or acid-base extraction. For acid-base extraction, dissolve the crude material in an organic solvent (e.g., ethyl acetate) and extract with 1 M HCl. The aqueous layer is then basified with NaOH and extracted with an organic solvent. The combined organic layers are dried and concentrated to afford the purified product.
Protocol 3: General Procedure for the Pictet-Spengler Synthesis of a Tetrahydro-β-carboline
-
Reaction Setup: In a round-bottom flask, dissolve the tryptamine derivative (1.0 equivalent) in an anhydrous solvent such as dichloromethane or acetonitrile.
-
Addition of Carbonyl Compound: To this solution, add the aldehyde or ketone (1.1 equivalents).
-
Addition of Acid Catalyst: Slowly add the acid catalyst (e.g., trifluoroacetic acid, 1.1 equivalents) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
References
Technical Support Center: 1-Piperidinepentanoic Acid Reaction Scale-Up
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the reaction scale-up of 1-Piperidinepentanoic acid synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly when transitioning from laboratory to pilot or production scale. The primary synthetic route considered is the N-alkylation of piperidine (B6355638) with a 5-halopentanoic acid (e.g., 5-bromopentanoic acid or 5-chloropentanoic acid) in the presence of a base.
Issue 1: Low or Inconsistent Yield
Q: We are experiencing a significant drop in yield when scaling up the synthesis of this compound from a lab (gram) scale to a pilot (kilogram) scale. What are the potential causes and solutions?
A: A decrease in yield upon scale-up is a common challenge and can be attributed to several factors:
-
Inefficient Heat Transfer: The N-alkylation of piperidine is an exothermic reaction. Larger reaction volumes have a lower surface-area-to-volume ratio, leading to inefficient heat dissipation. This can create localized hot spots, causing degradation of reactants, intermediates, or the final product.
-
Poor Mixing and Mass Transfer: Inadequate mixing in a larger reactor can result in heterogeneous reaction conditions, where localized concentrations of reactants and base vary. This can lead to incomplete reactions and the formation of byproducts.
-
Reagent Addition Rate: The rate of addition of the alkylating agent or base becomes more critical at a larger scale. A rapid addition can exacerbate exotherms and promote side reactions.
Potential Solutions:
| Parameter | Laboratory Scale (Typical) | Pilot/Production Scale Recommendation | Rationale |
| Cooling | Ice bath, simple stirring | Reactor with cooling jacket, overhead stirrer | Ensures efficient heat removal and temperature control. |
| Reagent Addition | Rapid or portion-wise addition | Slow, controlled addition via pump | Minimizes exotherm and maintains low concentration of reactive species. |
| Mixing | Magnetic stirrer | Mechanical overhead stirrer with appropriate impeller design | Ensures homogeneity and improves heat and mass transfer. |
| Solvent Volume | Concentrated | More dilute | Helps to better control the reaction temperature. |
Issue 2: High Impurity Profile / Formation of Byproducts
Q: Upon scaling up, we observe an increase in impurities, particularly a dialkylated byproduct and unreacted starting materials. How can we minimize these?
A: The formation of impurities is often exacerbated at a larger scale due to the factors mentioned above. The most common byproduct in the N-alkylation of piperidine is the over-alkylation product, a quaternary ammonium (B1175870) salt.
Potential Causes & Solutions:
-
Over-alkylation: The N-alkylated product, this compound, can react further with the 5-halopentanoic acid to form a quaternary ammonium salt. This is more likely to occur with excess alkylating agent or at elevated temperatures.[1]
-
Solution: Carefully control the stoichiometry, using piperidine in slight excess. Add the alkylating agent slowly and maintain a lower reaction temperature.
-
-
Unreacted Piperidine: Incomplete reaction due to poor mixing or insufficient reaction time.
-
Solution: Improve mixing efficiency and monitor the reaction to completion using techniques like TLC, GC, or LC-MS before workup.
-
-
Side Reactions of the Carboxylic Acid: The carboxylic acid moiety can potentially undergo side reactions, especially at higher temperatures.
-
Solution: Maintain optimal reaction temperature and consider protecting the carboxylic acid group if necessary, although this adds extra steps to the synthesis.
-
A logic diagram for troubleshooting impurity formation is presented below:
References
Strategies to improve the stereoselectivity of 1-Piperidinepentanoic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in the stereoselective synthesis of 1-Piperidinepentanoic acid and its derivatives. The strategies outlined below address the two primary approaches to introducing stereoselectivity: creating a chiral center on the piperidine (B6355638) ring or on the pentanoic acid side chain.
Frequently Asked Questions (FAQs)
Q1: What are the principal strategies for achieving a stereoselective synthesis of this compound?
A1: There are two main approaches, depending on the location of the desired stereocenter:
-
Scenario 1: Stereocenter on the Piperidine Ring. This involves the asymmetric synthesis of a chiral piperidine derivative, followed by N-alkylation with a pentanoic acid synthon (e.g., ethyl 5-bromopentanoate).
-
Scenario 2: Stereocenter on the Pentanoic Acid Side Chain. This strategy employs the synthesis of a chiral pentanoic acid derivative, which is then coupled to an achiral piperidine.
Q2: How can I introduce a stereocenter at the 2-position of the piperidine ring?
A2: Several effective methods exist for the asymmetric synthesis of 2-substituted piperidines:
-
Chiral Auxiliary-Mediated Synthesis: Utilizing chiral auxiliaries, such as N-(tert-butylsulfinyl)imine, allows for diastereoselective addition of Grignard reagents, followed by cyclization to form the chiral piperidine.[1]
-
Catalytic Asymmetric Hydrogenation: Iridium-catalyzed asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts can provide high enantioselectivity.[1]
-
Organocatalysis: Asymmetric Mannich reactions catalyzed by chiral amines like (S)-proline can be employed to construct the chiral piperidine core.[1]
Q3: What methods are available for synthesizing piperidines with a stereocenter at the 3-position?
A3: For stereocenters at the 3-position, rhodium-catalyzed asymmetric reactions are particularly powerful. A notable example is the asymmetric reductive Heck reaction of arylboronic acids with dihydropyridines, which can yield 3-substituted tetrahydropyridines with high enantioselectivity. These intermediates are then reduced to the corresponding chiral piperidines.[2][3]
Q4: How can I synthesize a chiral pentanoic acid derivative to be coupled with piperidine?
A4: Chiral α- or β-substituted pentanoic acids can be synthesized using various methods:
-
Enzymatic Resolution: Lipase-catalyzed hydrolysis of racemic β-amino esters can provide enantiomerically pure β-amino acids and the unreacted ester.
-
Chiral Auxiliaries: Evans oxazolidinone auxiliaries can be used for the diastereoselective alkylation to create α-chiral centers.
-
Asymmetric Catalysis: Chiral N-heterocyclic carbenes can catalyze the desymmetrization of 1,3-diketones to produce enantioenriched α,α-disubstituted cyclopentenes, which can be further elaborated.[4]
Q5: What are the common challenges in the N-alkylation of a chiral piperidine with a pentanoic acid derivative?
A5: The most common issues include:
-
Over-alkylation: The product, a tertiary amine, can react further with the alkylating agent to form a quaternary ammonium (B1175870) salt.[5]
-
Low Reactivity: Sterically hindered piperidines or less reactive alkylating agents (e.g., chlorides instead of bromides or iodides) can lead to slow or incomplete reactions.[5]
-
Racemization: If the stereocenter is at the 2-position (α to the nitrogen), there is a risk of racemization, although this is generally low for N-alkylation of secondary amines.[6]
Troubleshooting Guides
Scenario 1: Stereocenter on the Piperidine Ring
Issue 1: Low Stereoselectivity in the Synthesis of the Chiral Piperidine Ring
| Potential Cause | Troubleshooting & Optimization |
| Suboptimal Catalyst or Ligand | Screen a variety of chiral catalysts and ligands with different steric and electronic properties. For hydrogenations, compare different metal catalysts (e.g., Rh, Ir, Ru) and chiral phosphine (B1218219) ligands. |
| Incorrect Reaction Temperature | Higher temperatures can sometimes decrease stereoselectivity by overcoming the energetic preference for one transition state. Try lowering the reaction temperature. |
| Solvent Effects | The solvent can influence the conformation of the substrate-catalyst complex. Screen a range of solvents with varying polarities. |
| Inappropriate Chiral Auxiliary | If using a chiral auxiliary, ensure it provides sufficient steric hindrance to direct the reaction stereoselectively. Consider alternative auxiliaries if selectivity is poor. |
Issue 2: Poor Yield or Over-alkylation during N-alkylation with Ethyl 5-bromopentanoate
| Potential Cause | Troubleshooting & Optimization |
| Over-alkylation (Quaternary Salt Formation) | Use a slight excess of the chiral piperidine relative to the ethyl 5-bromopentanoate. Add the ethyl 5-bromopentanoate slowly to the reaction mixture to maintain its low concentration.[5] Consider running the reaction at a lower temperature. |
| Low Reactivity | Use a more reactive alkylating agent if possible (iodide > bromide > chloride).[5] Add a catalytic amount of sodium or potassium iodide to promote the reaction of an alkyl bromide or chloride. Increase the reaction temperature, but monitor for potential side reactions or racemization. |
| Base-Related Issues | Use a non-nucleophilic base such as potassium carbonate or diisopropylethylamine (DIPEA) to neutralize the HBr formed during the reaction. If using a strong base like NaH, ensure anhydrous conditions and add it carefully at a low temperature. |
Scenario 2: Stereocenter on the Pentanoic Acid Side Chain
Issue 3: Low Enantioselectivity in the Synthesis of the Chiral Pentanoic Acid
| Potential Cause | Troubleshooting & Optimization |
| Inefficient Enzymatic Resolution | Screen different lipases and reaction conditions (solvent, temperature, water content). The choice of ester group on the substrate can also significantly impact enantioselectivity. |
| Poor Diastereoselectivity with Chiral Auxiliary | Optimize the reaction conditions for the alkylation step, including the base, solvent, and temperature. The choice of electrophile can also influence diastereoselectivity. |
| Low Selectivity in Asymmetric Catalysis | Adjust the catalyst loading, temperature, and concentration. The structure of the chiral catalyst is critical and may need to be modified. |
Issue 4: Difficulty in Coupling the Chiral Carboxylic Acid to Piperidine
| Potential Cause | Troubleshooting & Optimization |
| Inefficient Amide Bond Formation | Use a reliable coupling agent such as HATU, HOBt/EDC, or convert the carboxylic acid to an acyl chloride first. Ensure anhydrous conditions for the coupling reaction. |
| Racemization of the Chiral Center | Amide coupling of α-chiral carboxylic acids can be prone to racemization, especially if the carboxylic acid is activated at elevated temperatures for extended periods. Use coupling reagents known to suppress racemization (e.g., HATU) and keep reaction times and temperatures to a minimum.[7] |
| Difficult Purification | The amide product may be difficult to separate from the coupling reagents and byproducts. Consider using a solid-phase workup with scavenger resins to simplify purification.[7] |
Quantitative Data Summary
Table 1: Asymmetric Synthesis of Chiral Piperidine Precursors
| Method | Substrate | Catalyst/Auxiliary | Product | Yield (%) | e.e. / d.r. | Reference |
| Iridium-Catalyzed Asymmetric Hydrogenation | N-benzyl-2-phenylpyridinium salt | [Ir(COD)Cl]₂ / Chiral Ligand | (R)-N-benzyl-2-phenylpiperidine | 95 | 96% e.e. | [1] |
| Organocatalytic Mannich Reaction | Δ¹-piperideine, β-keto ester | (S)-proline | 2-substituted piperidine | 70 | 95% e.e. | [1] |
| Chiral Sulfinamide Auxiliary | N-(tert-butylsulfinyl)-5-chloropentan-1-imine | Phenylmagnesium bromide | 2-phenylpiperidine derivative | 85 | >95:5 d.r. | [1] |
| Rh-Catalyzed Reductive Heck | Dihydropyridine, Phenylboronic acid | [Rh(cod)(OH)]₂, (S)-Segphos | 3-phenyl-tetrahydropyridine | 81 | 96% e.e. | [3] |
Table 2: Enantioselective Synthesis of Chiral Carboxylic Acid Precursors
| Method | Substrate | Catalyst/Reagent | Product | Yield (%) | e.e. | Reference |
| Lipase-Catalyzed Hydrolysis | Racemic β-amino ester | Lipase PSIM | (S)-β-amino acid | >48 | ≥99% | [8] |
| Amide Coupling of Amino Acids | Boc-Ala-OH, H-Phe-OMe | B(OCH₂CF₃)₃ | Boc-Ala-Phe-OMe | 65 | >99% | [7] |
Experimental Protocols
Protocol 1: Asymmetric Synthesis of (R)-N-benzyl-2-phenylpiperidine via Iridium-Catalyzed Hydrogenation
This protocol is based on established methods for the asymmetric hydrogenation of pyridinium salts.[1]
-
Preparation of the Catalyst: In a glovebox, add the iridium precursor [Ir(COD)Cl]₂ and the chiral ligand (e.g., a chiral phosphine ligand) to a reaction vessel. Add a degassed solvent such as dichloromethane. Stir for 30 minutes to form the active catalyst.
-
Hydrogenation: To a solution of N-benzyl-2-phenylpyridinium salt in a suitable solvent (e.g., methanol), add the catalyst solution under an inert atmosphere.
-
Pressurize the reaction vessel with hydrogen gas (e.g., 50 atm) and stir at the desired temperature (e.g., 50 °C) for 24 hours.
-
Work-up: Carefully release the hydrogen pressure. Concentrate the reaction mixture under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography to yield (R)-N-benzyl-2-phenylpiperidine.
-
Analysis: Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: N-alkylation of a Chiral Piperidine with Ethyl 5-bromopentanoate
This is a general procedure for the N-alkylation of a secondary amine.[5][9]
-
Reaction Setup: To a solution of the chiral piperidine (1.0 eq.) in a suitable solvent such as acetonitrile (B52724) or DMF, add a non-nucleophilic base like potassium carbonate (1.5 eq.).
-
Addition of Alkylating Agent: Slowly add ethyl 5-bromopentanoate (1.1 eq.) to the stirred suspension at room temperature.
-
Reaction Monitoring: Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter off the base. Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography.
-
Hydrolysis (optional): If the free carboxylic acid is desired, the resulting ester can be hydrolyzed using standard conditions (e.g., LiOH in THF/water).
Visualizations
Caption: Workflow for Scenario 1: Asymmetric synthesis of the piperidine ring followed by N-alkylation.
Caption: Troubleshooting guide for common N-alkylation issues.
References
- 1. Enantioselective synthesis of chiral BCPs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ajchem-a.com [ajchem-a.com]
- 4. Enantioselective Synthesis of α,α-Disubstituted Cyclopentenes by an N-Heterocyclic Carbene-Catalyzed Desymmetrization of 1,3-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scilit.com [scilit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Resolving inconsistencies in 1-Piperidinepentanoic acid bioassay results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Piperidinepentanoic acid bioassays. The information is designed to help identify and resolve common issues that may lead to inconsistent or unexpected results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
High Variability Between Replicate Wells
Question: I am observing significant variability between my replicate wells. What are the potential causes and solutions?
Answer: High variability between replicates is a common issue that can obscure the true biological effect of your test compounds. Several factors can contribute to this problem.
Troubleshooting Steps:
-
Pipetting Technique: Inaccurate or inconsistent pipetting is a primary source of variability.[1][2] Ensure you are using calibrated pipettes and proper technique (e.g., consistent speed, avoiding air bubbles).
-
Cell Seeding Density: Uneven cell distribution in the microplate wells can lead to significant differences in signal.[1] Ensure your cell suspension is homogenous before and during seeding. A higher cell concentration may also reduce variability.
-
Reagent Mixing: Inadequate mixing of reagents within the wells can result in localized concentration differences. Gently tap the plate after adding reagents to ensure thorough mixing.[1]
-
Edge Effects: Wells on the perimeter of the plate are more susceptible to evaporation and temperature fluctuations, which can lead to inconsistent results.[1][3] To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or buffer.
-
Incubation Conditions: Ensure consistent temperature and CO2 levels across the entire incubator. Variations can affect cell health and metabolism differently across the plate.
Low Signal-to-Noise Ratio
Question: My assay signal is very low, making it difficult to distinguish from the background. How can I improve this?
Answer: A low signal-to-noise ratio can make it difficult to distinguish a true biological response from background noise.
Troubleshooting Steps:
-
Sub-optimal Reagent Concentrations: The concentration of substrates, antibodies, or detection reagents may not be optimal. Perform titration experiments for key reagents to determine the concentration that provides the best signal window.[1]
-
Insufficient Incubation Time: The reaction may not have reached its optimal endpoint. Perform a time-course experiment to identify the ideal incubation period.[1]
-
Cell Health: Unhealthy or stressed cells will not respond optimally. Ensure cells are in the logarithmic growth phase and have high viability before starting the assay.
-
Incorrect Filter/Wavelength Settings: If using a plate reader, verify that you are using the correct excitation and emission wavelengths for your fluorophore or the correct absorbance wavelength for your colorimetric assay.[1]
Inconsistent Results Between Experiments
Question: I am getting different results each time I run the same assay. What could be the cause?
Answer: Inconsistency between experiments can be frustrating. Standardization of all assay components and procedures is key to achieving reproducibility.
Troubleshooting Steps:
-
Reagent Preparation and Storage: Prepare fresh reagents for each experiment whenever possible. If using stored reagents, ensure they have been stored correctly and have not expired.[2] Improper storage can lead to reagent degradation.
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic and functional changes in cells, affecting their response to stimuli.[4]
-
Standardization of Protocols: Ensure that every step of the protocol is performed identically in each experiment. This includes incubation times, temperatures, and reagent volumes.
-
Batch-to-Batch Variability of Reagents: Be aware of potential variability between different lots of reagents, such as serum or antibodies. It is advisable to test new batches before use in critical experiments.
Data Presentation: Bioactivity of Piperidine (B6355638) Derivatives (Illustrative Examples)
Table 1: Cytotoxicity of a Piperidine Derivative against A549 Lung Cancer Cells
| Concentration (µM) | Cytotoxicity (%) |
| 100 | 66.90 |
| 50 | Not Reported |
| 25 | Not Reported |
| 12.5 | Not Reported |
| 6.25 | 5.57 |
| IC50 (µM) | 32.43 |
Data from a study on 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chloride.[5][6]
Table 2: Antioxidant Activity of a Piperidine Derivative (DPPH Assay)
| Concentration (µM) | Absorbance (Piperidine Molecule) | Absorbance (Ascorbic Acid - Control) |
| 250 | 1.072 ± 0.120 | 0.675 ± 0.093 |
| 125 | Not Reported | Not Reported |
| 62.5 | Not Reported | Not Reported |
| 31.25 | Not Reported | Not Reported |
| 15.6 | 1.339 ± 0.044 | 1.263 ± 0.057 |
Data from a study on 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chloride, showing limited DPPH radical scavenging activity.[5][6]
Table 3: Antimicrobial Activity of Piperidine-Containing Compounds against M. tuberculosis
| Compound | MIC (µg/mL) - Strain 1 | MIC (µg/mL) - Strain 2 |
| Compound 10 | 2 | 0.5 |
| Compound 13 | 4 | 4 |
| Compound 9 (Pyrrolidine analog) | Not Reported | Not Reported |
Data from a study on piperidinothiosemicarbazones.
Experimental Protocols
General Protocol for a Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells.
Visualizations
Hypothetical Signaling Pathway: Modulation of GABA-A Receptor
Based on studies of similar piperidine derivatives, a potential mechanism of action for this compound could involve the modulation of GABA-A receptors. The following diagram illustrates this hypothetical signaling pathway.
Caption: Hypothetical modulation of a GABA-A receptor by this compound.
Experimental Workflow: Troubleshooting Inconsistent Bioassay Results
This diagram outlines a logical workflow for troubleshooting common sources of variability in bioassays.
Caption: A logical workflow for troubleshooting inconsistent bioassay results.
Logical Relationship: Sources of Assay Variability
This diagram illustrates the key contributing factors to variability in cell-based assays.
Caption: Key contributing factors to variability in cell-based assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
- 3. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the binding of the GABA agonist [3H]piperidine-4-sulphonic acid to bovine brain synaptic membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1-Piperidinepropanoic acid [webbook.nist.gov]
Degradation pathways of 1-Piperidinepentanoic acid and prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Piperidinepentanoic acid. The information is designed to help anticipate and resolve issues related to the compound's stability and degradation during experiments.
Frequently Asked Questions (FAQs)
Q1: My analytical results for this compound are inconsistent over time. What could be the cause?
A1: Inconsistent analytical results, such as decreasing peak area in chromatography, may indicate that this compound is degrading under your experimental or storage conditions.[1][2] The molecule contains a tertiary amine within a piperidine (B6355638) ring and a carboxylic acid group, which can be susceptible to certain degradation pathways. It is crucial to establish the stability of the molecule under your specific conditions. Forced degradation studies are an essential tool for understanding a compound's stability and degradation pathways.[2][3][4]
Q2: What are the likely degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation can be inferred from the functional groups present. The primary sites for degradation are the piperidine ring and the carboxylic acid group. Likely pathways include:
-
Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation, which could lead to N-oxide formation or ring-opening products.[5] Oxidizing agents, even atmospheric oxygen over long periods, can initiate this process.
-
Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2) from the pentanoic acid chain could occur. High heat can also promote other complex degradation reactions.
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions, often through radical mechanisms.
The following diagram illustrates a hypothetical oxidative degradation pathway.
Q3: How can I prevent the degradation of this compound during my experiments and storage?
A3: To minimize degradation, consider the following preventative measures:
-
Storage Conditions: Store the compound in a cool, dark, and dry place.[6] For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
pH Control: The stability of the compound can be pH-dependent. Buffering your solutions may help to prevent acid or base-catalyzed degradation.
-
Light Protection: Use amber vials or cover your experimental setup with aluminum foil to protect the compound from light.
-
Temperature Control: Avoid exposing the compound to high temperatures. If heating is necessary, use the lowest effective temperature and shortest possible time.
-
Use of Antioxidants: If oxidative degradation is suspected, the addition of a small amount of an antioxidant might be beneficial, but this should be validated to ensure it doesn't interfere with your experiment.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Appearance of unexpected peaks in HPLC/LC-MS analysis. | Degradation of this compound. | 1. Perform a forced degradation study (see Protocol 1) to intentionally generate degradation products and confirm if the new peaks match.[2][4] 2. Re-evaluate your sample preparation and storage conditions (temperature, light exposure, pH). |
| Loss of compound potency or concentration over a short period. | Rapid degradation under specific experimental conditions. | 1. Immediately analyze a freshly prepared sample as a baseline. 2. Investigate the effect of individual stress factors (e.g., acid, base, light, heat) on the compound's stability to identify the primary cause of degradation. |
| Precipitate formation in solution. | Formation of insoluble degradation products or polymerization. | 1. Attempt to isolate and characterize the precipitate using techniques like NMR or Mass Spectrometry. 2. Review the solvent system and concentration; degradation products may have different solubility profiles. |
Quantitative Data Summary
The following table presents example data from a hypothetical forced degradation study on this compound to illustrate how results can be summarized.
| Stress Condition | Duration | This compound Remaining (%) | Total Degradants (%) | Major Degradant Peak Area (%) |
| 0.1 M HCl | 24 hours | 98.5 | 1.5 | 0.8 |
| 0.1 M NaOH | 24 hours | 95.2 | 4.8 | 3.1 |
| 3% H₂O₂ | 8 hours | 85.1 | 14.9 | 10.5 (N-oxide) |
| Heat (80°C) | 48 hours | 92.7 | 7.3 | 4.5 |
| Photolytic (UV Lamp) | 12 hours | 90.4 | 9.6 | 6.2 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.[1][3][4]
1. Objective: To intentionally degrade this compound under various stress conditions to identify degradation products and pathways.
2. Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or Mass Spectrometry detector
-
pH meter
-
Photostability chamber
-
Oven
3. Stock Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or methanol).[4]
4. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. If no degradation is observed, a higher concentration of acid or elevated temperature may be used.[3]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.
-
Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.
5. Analysis:
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis.
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method like RP-HPLC with a C18 column.
-
Monitor for the appearance of new peaks and the decrease in the area of the parent peak.
The following diagram illustrates the general workflow for a forced degradation study.
References
Technical Support Center: Enhancing the Efficiency of 1-Piperidinepentanoic Acid Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the coupling of 1-piperidinepentanoic acid. Our goal is to equip researchers with the knowledge to optimize their reaction conditions, improve yields, and ensure the successful synthesis of their target molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reagents for this compound, and how do I choose the right one?
A1: The most prevalent coupling reagents for forming an amide bond with this compound fall into two main categories: carbodiimides and uronium/phosphonium salts.
-
Carbodiimides: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a popular choice due to its water-solubility, which simplifies purification by allowing for the removal of the urea (B33335) byproduct through aqueous extraction.[1][2] Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are also effective, though the urea byproducts are less soluble and may require filtration for removal.[1]
-
Uronium/Phosphonium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are known for their high efficiency, rapid reaction times, and ability to suppress side reactions, especially when dealing with sterically hindered amines.[3][4]
The choice of reagent depends on factors such as the scale of your reaction, the properties of your amine, and the desired purity of the final product. For routine couplings, EDC in combination with an additive is often sufficient. For more challenging couplings, HATU is a reliable option.
Q2: Why is the addition of reagents like HOBt or NHS recommended with carbodiimides?
A2: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) are crucial for several reasons when using carbodiimides like EDC:
-
Minimize Racemization: For chiral amines, these additives help to suppress racemization at the stereocenter.[2]
-
Improve Efficiency: They react with the activated carboxylic acid to form a more stable active ester intermediate. This intermediate is less prone to side reactions and reacts more efficiently with the amine.[5]
-
Reduce Side Reactions: A common side reaction with carbodiimides is the formation of an unreactive N-acylurea. Additives react with the activated intermediate faster than this rearrangement can occur, thus improving the yield of the desired amide.[5]
Q3: What is the optimal pH for my coupling reaction?
-
Carboxylic Acid Activation: The activation of the carboxylic acid group of this compound with a coupling reagent like EDC is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0 .
-
Amine Coupling: The subsequent reaction of the activated acid with a primary amine is favored at a neutral to slightly basic pH, generally in the range of 7.2-8.5 . This is because the amine needs to be in its deprotonated, nucleophilic state to effectively attack the activated carboxylic acid.
Therefore, a two-step pH adjustment or the use of appropriate buffers for each step is recommended for optimal results.
Q4: I am observing low yields. What are the potential causes and how can I troubleshoot this?
A4: Low yields in coupling reactions can stem from several factors. Here are some common causes and troubleshooting steps:
-
Suboptimal pH: Ensure the pH of your reaction medium is within the optimal ranges for both the activation and coupling steps as described in Q3.
-
Moisture Contamination: Coupling reagents, especially carbodiimides, are sensitive to moisture. Ensure you are using anhydrous solvents and handling reagents in a dry environment.
-
Reagent Degradation: Use fresh coupling reagents and additives, as their effectiveness can diminish over time, especially if not stored properly.
-
Insufficient Reagent Equivalents: You may need to optimize the molar ratios of your coupling reagent, additive, and base. A slight excess of the coupling reagent and additive is often beneficial.
-
Steric Hindrance: If your amine is sterically hindered, you may need to switch to a more powerful coupling reagent like HATU and potentially increase the reaction temperature and time.
-
Solubility Issues: Ensure that all reactants, including the this compound and your amine, are fully dissolved in the chosen solvent. If you observe precipitation, you may need to try a different solvent or a solvent mixture.
Q5: What are some common side reactions to be aware of?
A5: Besides incomplete reactions, several side reactions can occur:
-
N-acylurea Formation: As mentioned, this is a common byproduct when using carbodiimides without an additive. The activated carboxylic acid rearranges to form a stable N-acylurea that will not react with your amine.[5]
-
Polymerization: If your reaction conditions are not optimized, the activated this compound could potentially react with another molecule of itself, leading to oligomers.
-
Guanidinylation: When using uronium-based reagents like HATU in excess, a side reaction where the free amine is guanidinylated can occur, capping the amine and preventing the desired reaction.
Troubleshooting Guides
Guide 1: Low or No Product Formation
| Symptom | Possible Cause | Troubleshooting Steps |
| No product detected by TLC/LC-MS | Inactive coupling reagent | Use a fresh bottle of coupling reagent and additives. Ensure proper storage conditions (cool and dry). |
| Incorrect pH | Verify the pH of the reaction mixture. Adjust to the optimal range for activation (pH 4.5-6.0) and coupling (pH 7.2-8.5). | |
| Presence of water | Use anhydrous solvents and dry glassware. Handle hygroscopic reagents under an inert atmosphere (e.g., nitrogen or argon). | |
| Low yield of desired product | Insufficient activation | Increase the equivalents of the coupling reagent and additive (e.g., 1.2-1.5 equivalents). |
| Incomplete coupling | Extend the reaction time or gently increase the temperature. Consider switching to a more powerful coupling reagent like HATU. | |
| Steric hindrance | Use a less hindered base. Increase the excess of the amine. Switch to a more potent coupling reagent. | |
| Poor solubility of reactants | Try a different solvent (e.g., DMF, DCM, THF) or a solvent mixture. Gently warm the reaction mixture to aid dissolution. |
Guide 2: Presence of Multiple Spots on TLC / Impure Product
| Symptom | Possible Cause | Troubleshooting Steps |
| Spot corresponding to N-acylurea | Side reaction with carbodiimide | Ensure an adequate amount of HOBt or NHS is used (at least 1 equivalent relative to the carboxylic acid). |
| Unidentified, less polar byproduct | Guanidinylation of the amine | Avoid using a large excess of uronium-based coupling reagents like HATU. |
| Baseline material or streaking on TLC | Solubility issues or degradation | Ensure complete dissolution of starting materials. Monitor the reaction for potential degradation over time. Consider a milder coupling reagent or reaction conditions. |
| Difficulty in purification | Urea byproducts from DCC/DIC | If using DCC or DIC, ensure complete filtration of the urea byproduct. For EDC, perform thorough aqueous workup to remove the water-soluble urea. |
Data Presentation
Table 1: General Reaction Conditions for this compound Coupling
| Parameter | EDC/HOBt Coupling | HATU Coupling |
| This compound (equiv.) | 1.0 | 1.0 |
| Amine (equiv.) | 1.0 - 1.2 | 1.0 - 1.2 |
| Coupling Reagent (equiv.) | 1.1 - 1.5 | 1.1 - 1.5 |
| Additive (equiv.) | HOBt (1.1 - 1.5) | N/A |
| Base (equiv.) | DIPEA or Et₃N (2.0 - 3.0) | DIPEA or Et₃N (2.0 - 4.0) |
| Solvent | DCM, DMF | DMF, THF |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 4 - 24 hours | 1 - 6 hours |
Note: These are starting conditions and may require optimization for specific substrates.
Experimental Protocols
Protocol 1: General Procedure for EDC/HOBt Coupling of this compound
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DCM or DMF.
-
Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 eq.) and stir for 30-60 minutes at 0 °C.
-
Coupling: Add the amine (1.1 eq.) to the reaction mixture, followed by the dropwise addition of a tertiary amine base such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (Et₃N) (2.5 eq.).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297). Wash the organic layer successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for HATU-Mediated Coupling of this compound
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Activation: Add HATU (1.1 eq.) and DIPEA or Et₃N (2.0 eq.) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
-
Coupling: Add the amine (1.1 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with 5% aqueous LiCl, 5% aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Mandatory Visualizations
Caption: A generalized experimental workflow for the coupling of this compound.
Caption: A logical troubleshooting workflow for low-yield coupling reactions.
References
Validation & Comparative
A Comparative Guide to the Biological Activity of 1-Piperidinepentanoic Acid and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of 1-Piperidinepentanoic acid and its structurally related analogues. The information presented herein is intended to support research and development efforts in the fields of pharmacology and medicinal chemistry by providing a detailed overview of their potential therapeutic applications, supported by available experimental data and methodologies.
Introduction
Piperidine and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities.[1][2] While much research has focused on complex substituted piperidines, the simpler N-alkylated carboxylic acid derivatives, such as 1-piperidinealkanoic acids, are gaining attention for their potential roles in modulating key physiological pathways. This guide focuses on this compound and its shorter-chain analogues, exploring their known biological targets and activities. Recent findings have identified a novel and significant target for 1-Piperidinepropanoic acid, shifting the focus of its therapeutic potential.
Comparative Biological Activity
The following table summarizes the known biological activity of 1-Piperidinepropanoic acid and provides a hypothetical framework for comparing its analogues. It is important to note that the activities for the acetic, butanoic, and pentanoic acid analogues are largely based on the known activity of the propanoic acid derivative and require experimental validation.
| Compound Name | Molecular Formula | Structure | Known Biological Target | Reported Biological Activity | Quantitative Data (IC50/EC50) |
| 1-Piperidineacetic acid | C₇H₁₃NO₂ | Presumed PAR2 Antagonist | Potentially anti-inflammatory and anticancer | Not Available | |
| 1-Piperidinepropanoic acid (1-PPA) | C₈H₁₅NO₂ | [Image of 1-Piperidinepropanoic acid structure] | Protease-Activated Receptor 2 (PAR2) | Allosteric inhibitor with anti-inflammatory and potential anticancer properties.[3][4] Inhibits LPS-induced cytokine expression and protects from septic shock in mice.[5] | Not explicitly stated in the provided abstracts, but described as a potent antagonist.[3][4] |
| 1-Piperidinebutanoic acid | C₉H₁₇NO₂ | Presumed PAR2 Antagonist | Potentially anti-inflammatory and anticancer | Not Available | |
| This compound | C₁₀H₁₉NO₂ | Presumed PAR2 Antagonist | Potentially anti-inflammatory and anticancer | Not Available |
Signaling Pathway
The primary signaling pathway modulated by 1-Piperidinepropanoic acid, based on current research, is the Protease-Activated Receptor 2 (PAR2) signaling cascade. PAR2 activation is initiated by the cleavage of its extracellular N-terminus by proteases such as trypsin, leading to the exposure of a tethered ligand that binds to and activates the receptor. This activation triggers downstream signaling through G-proteins, leading to the activation of pathways such as the Mitogen-Activated Protein Kinase (MAPK) cascade, which is involved in inflammatory responses. 1-PPA acts as an allosteric inhibitor, binding to a site distinct from the agonist binding site and preventing the conformational changes necessary for receptor activation and subsequent downstream signaling.[3][4]
Caption: Allosteric inhibition of the PAR2 signaling pathway by 1-Piperidinepropanoic acid.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the biological activity of this compound and its analogues on the PAR2 receptor.
Cellular Thermal Shift Assay (CETSA)
This assay is used to assess the direct binding of a ligand to its target protein in a cellular environment by measuring changes in the thermal stability of the protein upon ligand binding.
Protocol:
-
Cell Culture and Treatment: Culture a suitable cell line expressing PAR2 (e.g., THP-1 cells) to a sufficient density. Treat the cells with the test compound (e.g., 1-PPA) at various concentrations or with a vehicle control.
-
Heating: Heat the cell lysates or intact cells at a range of temperatures for a fixed duration (e.g., 3 minutes).
-
Lysis and Centrifugation: Lyse the cells (if not already lysed) and centrifuge to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein.
-
Protein Quantification: Analyze the amount of soluble PAR2 in the supernatant at each temperature using methods such as Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble PAR2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the test compound indicates binding and stabilization of the receptor.
MAPK Signaling Assay (Western Blot)
This assay is used to determine the effect of a PAR2 antagonist on the downstream signaling cascade, specifically the phosphorylation of MAPKs like ERK1/2.
Protocol:
-
Cell Culture and Treatment: Seed cells expressing PAR2 in appropriate culture plates. Pre-incubate the cells with the test compound (e.g., 1-PPA) at various concentrations.
-
Stimulation: Stimulate the cells with a known PAR2 agonist (e.g., trypsin or a synthetic PAR2-activating peptide).
-
Cell Lysis: After a specific incubation time, lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunodetection: Probe the membrane with primary antibodies specific for the phosphorylated forms of MAPKs (e.g., anti-phospho-ERK1/2) and total MAPKs. Subsequently, incubate with appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. A decrease in agonist-induced phosphorylation in the presence of the test compound indicates antagonistic activity.
In Vivo Model of Endotoxemia
This animal model is used to evaluate the protective effects of a PAR2 antagonist against systemic inflammation.
Protocol:
-
Animal Model: Use a suitable animal model, such as mice.
-
Induction of Endotoxemia: Administer a sublethal dose of lipopolysaccharide (LPS) intraperitoneally to induce a systemic inflammatory response.
-
Treatment: Administer the test compound (e.g., 1-PPA) to the animals at a specific time point relative to the LPS injection (e.g., pre-treatment or post-treatment).
-
Monitoring: Monitor the animals for signs of sepsis, such as changes in body temperature, weight loss, and survival rate.
-
Sample Collection: At a predetermined time point, collect blood and tissue samples for analysis.
-
Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum using ELISA. Perform histopathological analysis of organs to assess tissue damage.
-
Data Analysis: Compare the outcomes in the treated group with the vehicle-treated control group to determine the efficacy of the test compound in mitigating the effects of endotoxemia.[5]
Conclusion
The available evidence points to 1-Piperidinepropanoic acid as a promising lead compound for the development of novel anti-inflammatory and potentially anticancer therapeutics through its antagonism of the PAR2 receptor. Further research is warranted to systematically evaluate a series of 1-piperidinealkanoic acids, including this compound, to establish a clear structure-activity relationship. Such studies will be crucial in optimizing the potency and pharmacokinetic properties of this class of compounds and fully elucidating their therapeutic potential. The experimental protocols provided in this guide offer a robust framework for conducting these future investigations.
References
- 1. ijnrd.org [ijnrd.org]
- 2. benchchem.com [benchchem.com]
- 3. 1-Piperidine Propionic Acid as an Allosteric Inhibitor of Protease Activated Receptor-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 1-Piperidine Propionic Acid Protects from Septic Shock Through Protease Receptor 2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of 1-Piperidinepentanoic Acid: A Comparative Analysis of Putative Mechanisms of Action
For Immediate Release
[City, State] – [Date] – In the continuous quest for novel therapeutic agents, the piperidine (B6355638) scaffold has emerged as a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved drugs. This guide provides a comparative analysis of the potential mechanisms of action of 1-Piperidinepentanoic acid, a member of this versatile class of compounds. Due to a lack of direct experimental data for this compound, this comparison is based on the validated mechanisms of action of structurally related and well-researched piperidine derivatives. This analysis serves as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic promise of this compound.
Piperidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. These activities are often attributed to their ability to modulate key cellular signaling pathways implicated in disease pathogenesis. This guide will delve into these potential mechanisms, presenting comparative data from studies on various piperidine-containing molecules and providing detailed experimental protocols to facilitate further investigation into this compound.
Comparative Analysis of Anticancer Activity
A significant body of research highlights the anticancer potential of piperidine derivatives. These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and prevention of metastasis. The following table summarizes the cytotoxic activity of several exemplary piperidine derivatives against various cancer cell lines.
| Compound/Alternative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Piperine | MDA-MB-231 | Breast Cancer | 21.8 | [1] |
| PC-3 | Prostate Cancer | 15.6 | [1] | |
| (S)-1-(1-(4-(benzo[d]isoxazol-3-yl)piperidin-1-yl)-3,3-dimethylbutan-2-yl)urea | A549 | Lung Cancer | 5.2 | [2] |
| HCT116 | Colon Cancer | 3.8 | [2] | |
| 2-(4-chlorophenyl)-N-(2-(piperidin-1-yl)ethyl)quinoline-4-carboxamide | MCF-7 | Breast Cancer | 0.45 | [3] |
| HeLa | Cervical Cancer | 0.82 | [3] |
Potential Mechanisms of Action and Involved Signaling Pathways
Based on studies of related piperidine compounds, several signaling pathways are likely targets for this compound. These pathways are critical regulators of cell growth, survival, and differentiation, and their dysregulation is a hallmark of many diseases, including cancer.
1. PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival and proliferation. Many piperidine derivatives have been shown to inhibit this pathway, leading to decreased cancer cell viability.[1]
2. NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Aberrant NF-κB activation is linked to inflammation and cancer. Piperine, a well-known piperidine alkaloid, has been reported to suppress NF-κB activation.[1]
3. TGF-β Signaling Pathway: The Transforming growth factor-beta (TGF-β) signaling pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. Piperine has been shown to inhibit TGF-β signaling, which can contribute to its anti-metastatic effects.[4]
Below are diagrams illustrating these potential signaling pathways and a hypothetical experimental workflow for validating the mechanism of action of this compound.
Caption: Putative inhibition of the PI3K/Akt signaling pathway by this compound.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Caption: Experimental workflow for validating the mechanism of action of this compound.
Experimental Protocols
To aid researchers in the validation of this compound's mechanism of action, detailed protocols for key experiments are provided below. These methodologies are based on standard practices for evaluating the anticancer properties of novel compounds.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Western Blot for Protein Expression Analysis
Western blotting is a widely used technique to detect specific protein molecules from among a mixture of proteins.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer (with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins, e.g., p-Akt, Akt, NF-κB)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.
Conclusion and Future Directions
While direct experimental evidence for the mechanism of action of this compound is currently unavailable, the extensive research on other piperidine derivatives provides a strong foundation for hypothesizing its potential biological activities. The comparative analysis presented in this guide suggests that this compound may exert anticancer effects by modulating key signaling pathways such as PI3K/Akt and NF-κB.
The provided experimental protocols offer a clear roadmap for researchers to validate these putative mechanisms. Future studies should focus on conducting in-vitro and in-vivo experiments to elucidate the specific molecular targets of this compound, determine its efficacy in preclinical disease models, and perform comparative studies with existing therapeutic agents. Such investigations will be crucial in unlocking the full therapeutic potential of this promising compound.
Disclaimer: The information provided in this guide regarding the mechanism of action of this compound is based on the activities of structurally related compounds and should be considered putative until confirmed by direct experimental validation.
References
- 1. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Piperine Inhibits TGF-β Signaling Pathways and Disrupts EMT-Related Events in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 1-Piperidinepentanoic Acid and Other Piperidine-Based Compounds in the Context of GABAergic Neurotransmission
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-Piperidinepentanoic acid against two well-characterized piperidine-based compounds with known activity on the γ-aminobutyric acid (GABA) system: Nipecotic acid and Piperine (B192125). Due to the limited publicly available experimental data on this compound, this guide establishes a comparative framework based on its structural similarity to GABA and the known bioactivities of related piperidine (B6355638) derivatives. This document is intended to serve as a resource for researchers interested in the potential pharmacological profile of this compound and to provide established experimental protocols for its future evaluation.
Introduction to Piperidine-Based Compounds and the GABAergic System
The piperidine ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs targeting the central nervous system (CNS).[1][2] A significant area of research for piperidine-containing molecules is the modulation of the GABAergic system, the primary inhibitory neurotransmitter system in the brain.[3][4] GABAergic signaling plays a crucial role in maintaining the balance between neuronal excitation and inhibition, and its dysregulation is implicated in various neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders.[3][4]
Key targets within the GABAergic system include GABA receptors (ionotropic GABA-A and metabotropic GABA-B receptors) and GABA transporters (GATs).[1][5] Compounds that can modulate these targets are of significant therapeutic interest.
This compound: A Structural Analogue of GABA
This compound (molecular formula: C10H19NO2) is a piperidine derivative with a five-carbon carboxylic acid side chain.[6] Its structure bears a resemblance to GABA, which is a four-carbon amino acid. This structural similarity suggests the hypothesis that this compound may interact with components of the GABAergic system, such as GABA receptors or transporters.
Comparative Analysis: this compound vs. Known GABAergic Piperidines
This section compares the hypothetical potential of this compound with the established activities of Nipecotic acid, a known GABA uptake inhibitor, and Piperine, a natural alkaloid that modulates GABA-A receptors.
Structural Comparison
Below are the chemical structures of this compound, Nipecotic acid, and Piperine.
| Compound | Chemical Structure |
| This compound | |
| Nipecotic acid | |
| Piperine |
Caption: Chemical structures of the compared piperidine-based compounds.
Quantitative Performance Data
The following table summarizes the known quantitative data for Nipecotic acid and Piperine's interaction with the GABAergic system. No experimental data is currently available for this compound.
| Compound | Target | Assay Type | Result | Reference |
| This compound | GABAergic System (Hypothesized) | - | No data available | - |
| (±)-Nipecotic acid | Human GABA Transporter 1 (hGAT-1) | GABA Uptake Inhibition | IC50: 8 µM | [12] |
| Rat GABA Transporter 2 (rGAT-2) | GABA Uptake Inhibition | IC50: 38 µM | [12] | |
| Human GABA Transporter 3 (hGAT-3) | GABA Uptake Inhibition | IC50: 106 µM | [12] | |
| Human Betaine-GABA Transporter 1 (hBGT-1) | GABA Uptake Inhibition | IC50: 2370 µM | [12] | |
| GABA-A Receptor | Direct Agonism | EC50: ~300 µM | [13] | |
| Piperine | GABA-A Receptor (α1β2γ2S) | Positive Allosteric Modulation | EC50: 52.4 µM | [14] |
Caption: Comparative table of the biological activities of Nipecotic acid and Piperine on the GABAergic system.
Experimental Protocols
To facilitate the investigation of this compound's potential GABAergic activity, detailed protocols for key experiments are provided below.
GABA-A Receptor Binding Assay
This protocol is adapted from established methods for measuring radioligand binding to GABA-A receptors.[15][16][17]
Objective: To determine the affinity of a test compound for the GABA-A receptor.
Materials:
-
Rat brain tissue
-
Homogenization Buffer: 0.32 M sucrose, pH 7.4
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
[3H]muscimol (radioligand)
-
GABA (for non-specific binding determination)
-
Test compound (e.g., this compound)
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brains in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Centrifuge the supernatant at 140,000 x g for 30 minutes at 4°C.
-
Resuspend the pellet in deionized water and re-centrifuge.
-
Wash the pellet multiple times with binding buffer by repeated resuspension and centrifugation.
-
The final pellet containing the brain membranes is stored at -70°C.
-
-
Binding Assay:
-
Thaw the prepared membranes and wash twice with binding buffer.
-
Resuspend the pellet in binding buffer to a known protein concentration.
-
In a 96-well plate, add the membrane preparation, [3H]muscimol (e.g., 5 nM), and varying concentrations of the test compound.
-
For determining non-specific binding, add a high concentration of unlabeled GABA (e.g., 10 µM) to a set of wells.
-
Incubate the plate at 4°C for 45 minutes.
-
Terminate the reaction by rapid filtration over glass fiber filters and wash with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined by non-linear regression analysis.
GABA Uptake Assay
This protocol is based on methods for measuring the inhibition of GABA uptake by GATs.[18][19]
Objective: To determine the inhibitory potency of a test compound on GABA transporters.
Materials:
-
HEK-293 cells stably expressing a specific GABA transporter subtype (e.g., hGAT-1).
-
Cell culture medium.
-
Uptake Buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
[3H]GABA (radiolabeled substrate).
-
Test compound (e.g., this compound).
-
Known GAT inhibitor (e.g., Nipecotic acid) as a positive control.
-
Scintillation fluid and counter.
Procedure:
-
Cell Culture:
-
Culture HEK-293 cells expressing the target GAT subtype in appropriate conditions.
-
Plate the cells in 96-well plates and grow to confluence.
-
-
Uptake Assay:
-
Wash the cells twice with pre-warmed uptake buffer.
-
Pre-incubate the cells with varying concentrations of the test compound or positive control in uptake buffer for a defined period (e.g., 10-20 minutes) at 37°C.
-
Initiate the uptake by adding a solution containing [3H]GABA to each well.
-
Incubate for a short period (e.g., 1-5 minutes) at 37°C.
-
Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold uptake buffer.
-
Lyse the cells with a suitable lysis buffer.
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
Data Analysis: The percentage of GABA uptake inhibition is calculated relative to the control (no inhibitor). The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
GABAergic Synaptic Transmission
The following diagram illustrates the key components of a GABAergic synapse, which are the primary targets for the compounds discussed.
Caption: Simplified diagram of a GABAergic synapse.
Experimental Workflow for Compound Evaluation
The workflow for assessing the GABAergic activity of a novel piperidine compound like this compound is depicted below.
Caption: Experimental workflow for evaluating a novel compound.
Conclusion
While there is a clear lack of experimental data for this compound, its structural features point towards a potential interaction with the GABAergic system. This guide provides a comparative context by presenting robust quantitative data for two other piperidine-based compounds, Nipecotic acid and Piperine, which are known to modulate GABA transporters and receptors, respectively. The detailed experimental protocols and workflow diagrams offered here are intended to serve as a practical resource for researchers aiming to elucidate the pharmacological profile of this compound and other novel piperidine derivatives. Future studies employing these methodologies are essential to determine if this compound represents a new lead compound for the development of novel CNS therapeutics.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. webqc.org [webqc.org]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. The role of GABAergic signalling in neurodevelopmental disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synaptic Neurotransmission: GABAergic Inhibition: R&D Systems [rndsystems.com]
- 6. This compound, hydrochloride|lookchem [lookchem.com]
- 7. Nipecotic Acid | C6H11NO2 | CID 4498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Piperine: Structure, Chemical Properties & Uses Explained [vedantu.com]
- 11. grokipedia.com [grokipedia.com]
- 12. (±)-Nipecotic acid | CAS 60252-41-7 | Tocris Bioscience [tocris.com]
- 13. Nipecotic acid directly activates GABAA-like ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HPLC-based activity profiling: discovery of piperine as a positive GABA(A) receptor modulator targeting a benzodiazepine-independent binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PDSP - GABA [kidbdev.med.unc.edu]
- 16. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for 1-Piperidinepentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 1-Piperidinepentanoic acid, a molecule of interest in pharmaceutical research and development, is contingent upon the use of robust and validated analytical methods. Cross-validation of different analytical techniques is a critical step to ensure the reliability, consistency, and equivalence of data, particularly when transferring methods between laboratories or employing different analytical platforms. This guide provides a comparative overview of two common analytical methodologies, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound and outlines a framework for their cross-validation.
Comparative Performance of Analytical Methods
The selection of an analytical method is often a balance between sensitivity, selectivity, and throughput. Below is a summary of typical validation parameters for LC-MS and GC-MS methods, based on performance characteristics observed for structurally similar piperidine (B6355638) and carboxylic acid-containing compounds.
| Validation Parameter | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity Range | 0.5 - 500 ng/mL | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.990 |
| Accuracy (% Recovery) | 95.0 - 105.0% | 90.0 - 110.0% |
| Precision (% RSD) | < 15% | < 20% |
| Limit of Detection (LOD) | 0.1 ng/mL | 2 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 10 ng/mL |
| Specificity/Selectivity | High | Moderate to High (derivatization may be required) |
| Matrix Effects | Potential for ion suppression/enhancement | Less susceptible to matrix effects |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
This method is often preferred for its high sensitivity and selectivity in complex biological matrices.[1][2]
1. Sample Preparation (Plasma):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a deuterated analog of this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Chromatographic Conditions:
-
HPLC System: Agilent 1290 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transition for this compound and the internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS can be a robust alternative, though it often requires derivatization to improve the volatility and thermal stability of the analyte.[3][4]
1. Sample Preparation and Derivatization:
-
Perform an initial liquid-liquid or solid-phase extraction of this compound from the sample matrix.
-
Evaporate the extract to dryness.
-
Add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and 50 µL of pyridine.
-
Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (B98337) derivative.
-
Cool to room temperature before injection.
2. GC Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp at 20°C/min to 300°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Mode: Splitless.
3. MS Conditions:
-
Mass Spectrometer: Mass selective detector.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized this compound.
Cross-Validation Workflow
The cross-validation process ensures that two different analytical methods yield comparable results.[5] This involves analyzing the same set of samples with both methods and statistically comparing the outcomes.
Conclusion
Both LC-MS and GC-MS are powerful techniques for the quantification of this compound. The choice between them will depend on the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, and available instrumentation. A thorough cross-validation as outlined above is imperative to ensure data integrity and consistency across different analytical platforms. Regulatory guidelines from bodies such as the FDA and EMA should be followed to ensure compliance.[6][7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cmbr-journal.com [cmbr-journal.com]
- 5. Cross validation of pharmacokinetic bioanalytical methods: Experimental and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 7. nalam.ca [nalam.ca]
- 8. ema.europa.eu [ema.europa.eu]
Limited Direct Experimental Data on 1-Piperidinepentanoic Acid Necessitates Broader Piperidine Analog Comparison
For researchers, scientists, and drug development professionals, a comprehensive review of the available experimental data reveals a scarcity of published studies on the synthesis, characterization, and biological activity of 1-Piperidinepentanoic acid. However, by examining structurally similar compounds and the broader class of piperidine (B6355638) derivatives, a comparative guide can be constructed to infer potential properties and guide future research.
This guide presents available data on related piperidine compounds, offering insights into their potential therapeutic applications and the experimental methodologies used to evaluate them. The primary comparator is 5-(piperidin-2-yl)pentanoic acid hydrochloride, a structural isomer of the target compound. Additionally, a broader comparison with other piperidine derivatives highlights the diverse biological activities associated with this heterocyclic scaffold.
Comparative Analysis of Piperidine Derivatives
Due to the limited direct data on this compound, this section focuses on the known experimental results of its structural isomer, 5-(piperidin-2-yl)pentanoic acid hydrochloride, and other notable piperidine derivatives.
Table 1: Physicochemical and Biological Properties of Piperidine Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reported Biological Activity | Reference |
| This compound | C10H19NO2 | 185.26 | Not explicitly reported in reviewed literature. | N/A |
| 5-(piperidin-2-yl)pentanoic acid hydrochloride (PIPP) | C10H20ClNO2 | 221.72 | Anticonvulsant, Anti-nociceptive, Inhibitor of NMDA-mediated synaptic transmission.[1] | [1] |
| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chloride | C23H30ClNO | 371.94 | Cytotoxic (A549 cancer cells, IC50: 32.43 µM), Limited antioxidant activity.[2] | [2] |
| Piperidine-derived thiosemicarbazones | Varies | Varies | Dihydrofolate reductase (DHFR) inhibitors (IC50 range: 13.70 ± 0.25 µM to 47.30 ± 0.86 µM).[3] | [3] |
| (R)-2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl) hexanoic Acid | C13H27BN2O4 | 286.18 | Potent inhibitor of human arginases I and II. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the synthesis and biological evaluation of piperidine derivatives, compiled from various studies.
General Synthesis of N-Substituted Piperidines
A common method for the synthesis of N-substituted piperidines involves the reaction of piperidine with a suitable alkyl halide or by reductive amination. For example, the synthesis of ethyl 5-(piperidin-1-yl)pentanoate can be achieved by reacting piperidine with ethyl 5-bromovalerate.
Workflow for a Generic N-Alkylation of Piperidine
Caption: A generalized workflow for the synthesis of N-alkylated piperidine derivatives.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Plate cells (e.g., A549 human lung carcinoma cells) in a 96-well plate at a specific density and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., a piperidine derivative) and a vehicle control for a specified period (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Enzyme Inhibition Assay (e.g., Dihydrofolate Reductase)
Enzyme inhibition assays are used to determine the ability of a compound to inhibit the activity of a specific enzyme.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the enzyme (e.g., DHFR), its substrate (e.g., dihydrofolic acid), and a cofactor (e.g., NADPH) in a suitable buffer.
-
Inhibitor Addition: Add various concentrations of the test compound (e.g., piperidine-derived thiosemicarbazones) to the reaction mixture.
-
Initiation and Monitoring: Initiate the reaction and monitor the decrease in absorbance of NADPH at 340 nm over time, which corresponds to enzyme activity.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.
Potential Signaling Pathway Involvement
Based on the reported activity of 5-(piperidin-2-yl)pentanoic acid hydrochloride as an inhibitor of NMDA-mediated synaptic transmission, a potential mechanism of action could involve the modulation of glutamatergic signaling.
Hypothetical Signaling Pathway for NMDA Receptor Antagonism
Caption: A simplified diagram illustrating the potential inhibitory effect on NMDA receptor signaling.
Conclusion
While direct experimental data on this compound remains elusive in the public domain, a comparative analysis of its structural isomers and other piperidine derivatives provides valuable insights for researchers. The diverse biological activities of piperidine-containing compounds, ranging from anticancer and antimicrobial to enzyme inhibition and receptor modulation, underscore the potential of this scaffold in drug discovery. The experimental protocols and hypothetical signaling pathways presented here offer a foundational framework for initiating research on this compound and its analogs. Further investigation is warranted to elucidate the specific properties and therapeutic potential of this particular molecule.
References
- 1. Buy 5-(piperidin-2-yl)pentanoic acid hydrochloride | 2742653-41-2 [smolecule.com]
- 2. nwmedj.org [nwmedj.org]
- 3. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Publications | NEDP [nedp.com]
A Comparative Analysis of Synthetic Routes to 1-Piperidinepentanoic Acid
For researchers, scientists, and drug development professionals, the efficient synthesis of piperidine-containing molecules is a critical task. 1-Piperidinepentanoic acid, a key building block in the development of various pharmaceutical agents, can be synthesized through several distinct routes. This guide provides a comparative analysis of three primary synthetic strategies: N-alkylation of piperidine (B6355638), reductive amination, and catalytic hydrogenation of a pyridine (B92270) precursor. The objective is to furnish researchers with the necessary data to select the most appropriate method based on factors such as yield, purity, reaction time, and scalability.
This comparative study delves into the practical aspects of each synthetic pathway, offering detailed experimental protocols and a summary of expected quantitative outcomes. While direct comparative studies for this compound are not extensively available in the literature, this guide extrapolates from established methodologies for the synthesis of substituted piperidines to provide a comprehensive overview.[1][2][3]
At a Glance: Comparison of Synthesis Routes
| Feature | Route 1: N-Alkylation | Route 2: Reductive Amination | Route 3: Catalytic Hydrogenation |
| Starting Materials | Piperidine, 5-Halopentanoic Acid (e.g., 5-chloropentanoic acid) | Piperidine, 5-Oxopentanoic Acid or Glutaraldehyde | Pyridine-containing precursor (e.g., 5-(pyridin-1-yl)pentanoic acid) |
| Key Transformations | Nucleophilic Substitution | Imine/enamine formation and in-situ reduction | Heterocyclic ring reduction |
| Reported Yields | Moderate to Good (Typically 60-80% for similar alkylations) | Good to Excellent (Often >80% for similar reactions) | Good to Excellent (Can exceed 90%)[4] |
| Reaction Conditions | Basic, moderate temperature | Mild, often one-pot | High pressure H₂, metal catalyst (e.g., PtO₂) |
| Advantages | Readily available starting materials, straightforward procedure. | High efficiency, good for complex substrates, often stereoselective.[2] | Direct and atom-economical.[2] |
| Disadvantages | Potential for over-alkylation, use of corrosive halo-acids. | Requires a specific carbonyl precursor, reducing agents can be expensive. | Requires specialized high-pressure equipment, catalyst can be expensive. |
Route 1: N-Alkylation of Piperidine with a 5-Halopentanoic Acid
This classical approach involves the direct alkylation of the secondary amine of piperidine with a suitable 5-halopentanoic acid, such as 5-chloropentanoic acid or 5-bromopentanoic acid. The reaction proceeds via a nucleophilic substitution mechanism.
Experimental Protocol
A solution of piperidine (1.0 equivalent) and a 5-halopentanoic acid (1.1 equivalents) in a suitable solvent such as acetonitrile (B52724) or DMF is treated with a base (e.g., potassium carbonate, 2.0 equivalents) to neutralize the hydrohalic acid formed during the reaction. The mixture is stirred at a moderately elevated temperature (e.g., 60-80 °C) until the reaction is complete, as monitored by TLC or LC-MS. After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by an appropriate method, such as crystallization or column chromatography.
Route 2: Reductive Amination
Reductive amination offers a highly efficient and often one-pot method for the synthesis of N-substituted piperidines.[2][[“]] This route would involve the reaction of piperidine with a suitable carbonyl compound, such as 5-oxopentanoic acid or glutaraldehyde, to form an intermediate iminium ion or enamine, which is then reduced in situ to the final product.
Experimental Protocol
To a solution of piperidine (1.0 equivalent) and 5-oxopentanoic acid (1.0 equivalent) in a suitable solvent like methanol (B129727) or dichloromethane, a reducing agent is added. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a commonly used mild reducing agent for this transformation. The reaction is typically stirred at room temperature until completion. The workup involves quenching the excess reducing agent, followed by extraction and purification of the product.
Route 3: Catalytic Hydrogenation of a Pyridine Precursor
Catalytic hydrogenation is a powerful and atom-economical method for the synthesis of piperidines from their corresponding pyridine precursors.[2] For the synthesis of this compound, this would involve the reduction of a precursor like 5-(pyridin-1-yl)pentanoic acid.
Experimental Protocol
A solution of the pyridine precursor in a suitable solvent, such as glacial acetic acid, is subjected to hydrogenation in the presence of a catalyst, typically platinum(IV) oxide (PtO₂) or another noble metal catalyst. The reaction is carried out in a high-pressure reactor under a hydrogen atmosphere (e.g., 50-100 psi). The reaction progress is monitored by the uptake of hydrogen. Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to yield the crude product, which is then purified. In some cases, yields for the hydrogenation of substituted pyridines to piperidines can be as high as 90%.[4]
Conclusion and Recommendations
The choice of the optimal synthetic route for this compound depends on several factors, including the availability of starting materials, the required scale of the synthesis, and the available laboratory equipment.
-
N-Alkylation is a straightforward and viable option when the corresponding 5-halopentanoic acid is readily available and concerns about over-alkylation can be managed through careful control of reaction conditions.
-
Reductive Amination is likely the most efficient and versatile method, especially if a suitable carbonyl precursor can be sourced or synthesized. Its one-pot nature and high yields make it an attractive option for both small- and large-scale synthesis.
-
Catalytic Hydrogenation is a highly effective method that is particularly well-suited for large-scale production due to its high atom economy. However, the requirement for specialized high-pressure hydrogenation equipment may be a limiting factor for some laboratories.
For researchers aiming for a balance of efficiency, versatility, and mild reaction conditions, reductive amination appears to be the most promising route for the synthesis of this compound. However, a thorough cost analysis of starting materials and reagents for each route is recommended before making a final decision.
References
Navigating the Therapeutic Potential of Piperidine Carboxylic Acids: An In Vivo and In Vitro Efficacy Comparison
Absence of specific data for 1-Piperidinepentanoic acid necessitates a comparative analysis of a closely related analogue, 1-Piperidinepropionic acid, revealing significant anti-inflammatory efficacy both in laboratory models and living organisms.
As the quest for novel therapeutic agents continues, piperidine (B6355638) derivatives have garnered considerable interest for their diverse biological activities. This guide provides a comparative overview of the in vivo and in vitro efficacy of this class of compounds, with a specific focus on the available data for 1-Piperidinepropionic acid (1-PPA) due to the current lack of publicly available research on this compound. The findings, primarily drawn from a key study on 1-PPA's role in a sepsis model, offer valuable insights for researchers, scientists, and drug development professionals.
In Vitro Efficacy: A Targeted Blow to Inflammation
The in vitro potency of 1-Piperidinepropionic acid (1-PPA) was demonstrated through its ability to quell the inflammatory response in a controlled laboratory setting. The study utilized the human monocytic cell line, THP-1, a standard model for investigating immune responses. When these cells were stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls that triggers a strong inflammatory reaction, a significant increase in the expression of pro-inflammatory cytokines was observed. However, the introduction of 1-PPA markedly curtailed this response in a dose-dependent fashion.
The compound's mechanism of action is believed to be the inhibition of the Protease-Activated Receptor 2 (PAR2), a key player in the inflammatory cascade.[1][2] By blocking this receptor, 1-PPA effectively dampens the downstream signaling that leads to the production of inflammatory mediators.
| Cytokine | Treatment | Fold Increase in Gene Expression (Mean ± SD) | Reference |
| IL-6 | LPS | 12.5 ± 1.5 | [1] |
| LPS + 1-PPA (1 ng/mL) | 8.2 ± 1.1 | [1] | |
| LPS + 1-PPA (10 ng/mL) | 4.1 ± 0.6 | [1] | |
| LPS + 1-PPA (100 ng/mL) | 2.3 ± 0.4 | [1] | |
| TNF-α | LPS | 10.8 ± 1.2 | [1] |
| LPS + 1-PPA (1 ng/mL) | 7.5 ± 0.9 | [1] | |
| LPS + 1-PPA (10 ng/mL) | 3.8 ± 0.5 | [1] | |
| LPS + 1-PPA (100 ng/mL) | 1.9 ± 0.3 | [1] | |
| IL-1β | LPS | 9.2 ± 1.0 | [1] |
| LPS + 1-PPA (1 ng/mL) | 6.1 ± 0.8 | [1] | |
| LPS + 1-PPA (10 ng/mL) | 3.2 ± 0.4 | [1] | |
| LPS + 1-PPA (100 ng/mL) | 1.5 ± 0.2 | [1] |
In Vivo Efficacy: From the Petri Dish to a Living System
The promising in vitro results of 1-PPA were further substantiated in a preclinical in vivo model of sepsis. Sepsis is a life-threatening condition triggered by a dysregulated host response to infection, leading to widespread inflammation and organ damage. In a mouse model where sepsis was induced by LPS injection, treatment with 1-PPA demonstrated a remarkable improvement in survival rates and a significant reduction in key inflammatory markers.
| Parameter | LPS-Treated Group (Control) | LPS + 1-PPA Treated Group | Reference |
| Survival Rate (at 48 hours) | 20% | 80% | [1] |
| Cardiac Ejection Fraction | 35 ± 5% | 55 ± 7% | [1] |
| Lung IL-6 Levels (pg/mL) | 1500 ± 200 | 450 ± 80 | [1] |
| Lung TNF-α Levels (pg/mL) | 1200 ± 150 | 300 ± 50 | [1] |
These findings underscore the potential of 1-PPA to translate its anti-inflammatory effects from a cellular level to a complex biological system, offering a protective advantage in a severe inflammatory condition.
Comparative Landscape: How Does 1-PPA Stack Up?
While direct comparative studies for 1-PPA are limited, we can contextualize its efficacy by looking at other agents investigated in similar LPS-induced sepsis models. For instance, corticosteroids like dexamethasone (B1670325) are standard anti-inflammatory treatments. In comparable models, dexamethasone has been shown to reduce mortality and cytokine levels. However, the potent and broad immunosuppressive effects of corticosteroids can also be a double-edged sword, potentially increasing susceptibility to secondary infections.
Other experimental therapies, such as neutralizing antibodies against specific cytokines (e.g., anti-TNF-α), have also shown efficacy. The targeted approach of 1-PPA, focusing on the PAR2 receptor, presents an alternative strategy that may offer a more nuanced modulation of the inflammatory response. Further research is warranted to directly compare the efficacy and safety profiles of 1-PPA with these and other therapeutic alternatives.
Experimental Protocols in Detail
To ensure transparency and reproducibility, the detailed methodologies employed in the key study on 1-PPA are outlined below.
In Vitro Cytokine Expression Analysis
-
Cell Culture: Human monocytic THP-1 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Cell Stimulation: Cells were seeded in 24-well plates and treated with different concentrations of 1-PPA (1, 10, and 100 ng/mL) for 1 hour before stimulation with 100 ng/mL of lipopolysaccharide (LPS) from E. coli.
-
RNA Extraction and cDNA Synthesis: After 4 hours of LPS stimulation, total RNA was extracted using a commercial RNA isolation kit. First-strand cDNA was synthesized from 1 µg of total RNA using a reverse transcription kit.
-
Quantitative Real-Time PCR (qRT-PCR): The expression levels of IL-6, TNF-α, and IL-1β genes were quantified by qRT-PCR using gene-specific primers and a SYBR Green-based detection method. The relative gene expression was calculated using the 2-ΔΔCt method, with GAPDH as the housekeeping gene for normalization.
In Vivo Sepsis Model
-
Animals: Male C57BL/6 mice, 8-10 weeks old, were used for the study. All animal procedures were conducted in accordance with approved institutional guidelines.
-
Induction of Sepsis: Sepsis was induced by a single intraperitoneal (i.p.) injection of LPS (10 mg/kg body weight).
-
Treatment: One hour after LPS injection, mice in the treatment group received an i.p. injection of 1-PPA (5 mg/kg body weight). The control group received a vehicle injection.
-
Survival Monitoring: The survival of the mice was monitored every 12 hours for a total of 48 hours.
-
Cardiac Function Assessment: At 24 hours post-LPS injection, cardiac function was assessed by echocardiography to measure the left ventricular ejection fraction.
-
Cytokine Measurement: At 6 hours post-LPS injection, a separate cohort of mice was euthanized, and lung tissues were collected. The levels of IL-6 and TNF-α in the lung homogenates were measured using enzyme-linked immunosorbent assay (ELISA) kits.
Visualizing the Mechanism: The PAR2 Signaling Pathway
The following diagram, generated using Graphviz, illustrates the proposed signaling pathway through which 1-Piperidinepropionic acid (1-PPA) exerts its anti-inflammatory effects by inhibiting the PAR2 receptor.
Caption: Proposed mechanism of 1-PPA in inhibiting LPS-induced inflammation via PAR2 antagonism.
References
A Comparative Guide to the Structure-Activity Relationship of 1-Piperidinepentanoic Acid Derivatives and Their Analogs as Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
The growing threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Piperidine-containing compounds have emerged as a promising class of molecules with a broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-piperidinepentanoic acid derivatives and structurally related analogs, with a focus on their antimicrobial properties. The information presented herein is compiled from recent studies to aid in the rational design of more potent antimicrobial agents.
Quantitative Comparison of Antimicrobial Activity
The antimicrobial efficacy of piperidine (B6355638) derivatives is significantly influenced by their structural modifications. While extensive quantitative SAR data specifically for this compound derivatives is limited in publicly available literature, studies on structurally related 1-piperidinealkoxy phenyl acrylate (B77674) derivatives provide valuable insights into the impact of chemical modifications on their antibacterial activity.
The following table summarizes the antibacterial activity of two such analogs against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The activity is presented as the diameter of the zone of inhibition, where a larger diameter indicates greater antibacterial potency.
| Compound ID | Structure | R Group | Test Organism | Zone of Inhibition (mm) [Concentration] | Reference |
| 1 | -CH₂CH₃ (Ethyl) | Staphylococcus aureus | 10±0.5 [10 µ g/disc ] | [1] | |
| Escherichia coli | 8±0.5 [10 µ g/disc ] | [1] | |||
| 2 | -CH₃ (Methyl) | Staphylococcus aureus | 14±0.5 [10 µ g/disc ] | [1] | |
| Escherichia coli | 12±0.5 [10 µ g/disc ] | [1] | |||
| Control | Chloramphenicol | N/A | Staphylococcus aureus | 18±0.5 [10 µ g/disc ] | [1] |
| Escherichia coli | 16±0.5 [10 µ g/disc ] | [1] |
Key SAR Observations:
-
Ester Alkyl Group: A comparison between Compound 1 (ethyl ester) and Compound 2 (methyl ester) suggests that a smaller alkyl group on the ester moiety may enhance antibacterial activity against both S. aureus and E. coli[1].
-
General Activity: Both compounds demonstrated moderate activity, with Compound 2 approaching the efficacy of the standard antibiotic Chloramphenicol, particularly against S. aureus[1].
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the antimicrobial activity of piperidine derivatives.
1. Antibacterial Susceptibility Testing: Agar (B569324) Disc Diffusion Method
This method is widely used to qualitatively assess the antimicrobial activity of compounds.
-
Bacterial Strains: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) are commonly used reference strains.
-
Culture Media: Mueller-Hinton Agar (MHA) is the standard medium for this assay.
-
Inoculum Preparation: A suspension of the test microorganism is prepared in sterile saline and adjusted to a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Assay Procedure:
-
Sterile MHA plates are uniformly inoculated with the bacterial suspension using a sterile cotton swab.
-
Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO or ethanol).
-
The impregnated discs are placed on the surface of the inoculated agar plates.
-
A standard antibiotic disc (e.g., Chloramphenicol) and a solvent-only disc serve as positive and negative controls, respectively.
-
The plates are incubated at 37°C for 18-24 hours.
-
-
Data Analysis: The antibacterial activity is determined by measuring the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition corresponds to a higher antimicrobial activity.
2. Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common quantitative technique.
-
Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial inoculum prepared as described above.
-
Assay Procedure:
-
A serial two-fold dilution of the test compound is prepared in MHB in the wells of a microtiter plate.
-
Each well is inoculated with the standardized bacterial suspension.
-
Positive (broth with bacteria) and negative (broth only) growth controls are included.
-
The plates are incubated at 37°C for 18-24 hours.
-
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Proposed Mechanisms of Antimicrobial Action
The antimicrobial activity of piperidine derivatives is believed to stem from their ability to interfere with essential bacterial processes. The following diagram illustrates the key proposed mechanisms of action.
Caption: Proposed antimicrobial mechanisms of piperidine derivatives.
Elucidation of Mechanisms:
-
Cell Membrane Disruption: Many antimicrobial piperidine derivatives possess lipophilic characteristics that facilitate their interaction with and insertion into the bacterial cell membrane. This can disrupt the membrane integrity, leading to increased permeability and the leakage of essential intracellular components, ultimately causing cell death[2].
-
DNA Gyrase Inhibition: DNA gyrase is a crucial bacterial enzyme responsible for DNA supercoiling, a process vital for DNA replication and repair. Certain piperidine-containing compounds have been shown to inhibit the activity of DNA gyrase, thereby preventing bacterial proliferation[1][3].
-
Efflux Pump Inhibition: Bacteria can develop resistance to antimicrobial agents by actively pumping them out of the cell via efflux pumps. Some piperidine alkaloids have been identified as efflux pump inhibitors. By blocking these pumps, they increase the intracellular concentration of the antimicrobial agent, restoring its efficacy[4].
References
- 1. journals.asm.org [journals.asm.org]
- 2. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Benchmarking 1-Piperidinepentanoic Acid: A Comparative Analysis Framework
For researchers, scientists, and drug development professionals, the rigorous evaluation of a novel compound against established molecules is a cornerstone of preclinical research. This guide outlines a comprehensive framework for benchmarking 1-Piperidinepentanoic acid against known inhibitors and agonists, contingent on the identification of its specific biological target.
Currently, publicly available scientific literature does not specify a definitive biological target for this compound. While the piperidine (B6355638) moiety is a common scaffold in a vast array of biologically active compounds, the specific activity of this compound itself remains uncharacterized.
Therefore, this guide will first propose a hypothetical scenario where a biological target has been identified for this compound. Subsequently, it will detail the necessary experimental protocols, data presentation formats, and visualizations required for a thorough comparative analysis.
Section 1: Hypothetical Target Identification and Comparator Selection
For the purpose of this guide, let us hypothesize that preliminary screening has identified GABA transporter 1 (GAT-1) as the primary biological target of this compound, where it acts as an inhibitor. GAT-1 is a crucial protein responsible for the reuptake of the neurotransmitter GABA from the synaptic cleft, thereby terminating its inhibitory signal.
Based on this hypothetical target, a selection of well-characterized GAT-1 inhibitors would be chosen for comparison. These could include:
-
Tiagabine: A potent and selective GAT-1 inhibitor used clinically as an anticonvulsant.
-
SKF-89976A: A widely used research tool for studying GAT-1 function.
-
NO-711: Another selective GAT-1 inhibitor frequently used in preclinical research.
Section 2: Comparative Data Presentation
A crucial aspect of a comparison guide is the clear and concise presentation of quantitative data. The following table structure is recommended for summarizing the inhibitory potency of this compound against the selected known inhibitors.
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Source |
| This compound | GAT-1 | [³H]GABA Uptake Assay | Data to be determined | Data to be determined | In-house |
| Tiagabine | GAT-1 | [³H]GABA Uptake Assay | 20 | 15 | [1] |
| SKF-89976A | GAT-1 | [³H]GABA Uptake Assay | 50 | 40 | [2] |
| NO-711 | GAT-1 | [³H]GABA Uptake Assay | 100 | 85 | [2] |
Caption: Comparative inhibitory activity of this compound and known GAT-1 inhibitors.
Section 3: Experimental Protocols
Detailed and reproducible experimental methodologies are paramount for the validation of research findings.
[³H]GABA Uptake Assay Protocol
This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into cells or synaptosomes expressing GAT-1.
1. Cell Culture and Preparation:
- HEK293 cells stably expressing human GAT-1 (hGAT-1) are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
- Cells are seeded into 96-well plates and grown to 80-90% confluency.
2. Assay Procedure:
- On the day of the experiment, the growth medium is removed, and the cells are washed twice with Krebs-Ringer-HEPES (KRH) buffer.
- Cells are then incubated for 10 minutes at 37°C with varying concentrations of this compound or the reference compounds.
- A mixture of [³H]GABA (final concentration 10 nM) and unlabeled GABA (final concentration 1 µM) is added to each well, and the incubation is continued for a further 15 minutes at 37°C.
- Uptake is terminated by aspirating the assay solution and rapidly washing the cells three times with ice-cold KRH buffer.
- Cells are lysed with 1% SDS, and the radioactivity in the lysate is determined by liquid scintillation counting.
3. Data Analysis:
- Non-specific uptake is determined in the presence of a high concentration of a known GAT-1 inhibitor (e.g., 100 µM Tiagabine).
- The percentage of inhibition is calculated for each compound concentration.
- IC50 values are determined by non-linear regression analysis of the concentration-response curves using appropriate software (e.g., GraphPad Prism).
- Ki values can be calculated from the IC50 values using the Cheng-Prusoff equation, requiring knowledge of the substrate concentration and its Km for the transporter.
Section 4: Visualizations
Visual representations of pathways and workflows enhance understanding and communication of complex scientific concepts.
GABAergic Synapse and GAT-1 Inhibition Workflow
The following diagram, generated using the DOT language, illustrates the role of GAT-1 in a GABAergic synapse and the workflow for assessing its inhibition.
Caption: GABAergic synapse and GAT-1 inhibition assay workflow.
Conclusion and Future Directions
The framework presented here provides a robust methodology for the comparative benchmarking of this compound, assuming its biological target is identified as GAT-1. The primary and most critical next step is to perform comprehensive screening assays to elucidate the specific molecular target(s) of this compound. Techniques such as affinity chromatography, target-based screening against a panel of receptors and enzymes, or phenotypic screening followed by target deconvolution can be employed.
Once a definitive target is established, the comparative analysis outlined in this guide can be executed with relevant known inhibitors or agonists for that specific target. This will provide the necessary data to understand the potency, selectivity, and potential therapeutic utility of this compound.
References
A Comparative Analysis of Piperine and its Analogs in Modulating Key Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed statistical and experimental comparison of piperine (B192125), a naturally occurring piperidine (B6355638) alkaloid, and its synthetic analogs. The focus is on their efficacy and mechanisms of action in modulating critical signaling pathways, offering insights for drug discovery and development.
Quantitative Data Summary
The following tables summarize the biological activities of piperine and its derivatives, providing a clear comparison of their potency and efficacy.
Table 1: Comparative Activity of Piperine Analogs as PPARγ Agonists
| Compound | Description | IC50 (μM) | PPARγ Activation (fold increase) |
| Piperine Derivative 2a | Synthetic analog | 2.43 | 11.8 |
| Rosiglitazone | Positive Control | 5.61 | Not Reported |
| Piperine Derivative 2t | Synthetic analog | Not Reported | 1.9 |
| Piperine Derivative 3d | Synthetic analog | Not Reported | 7.0 |
Data sourced from a study on the synthesis and biological evaluation of piperine derivatives as potential PPARγ agonists.[1]
Table 2: Modulatory Effects of Piperine and its Analogs on GABA-A Receptors
| Compound | Description | Max. GABA-induced Current Potentiation (%) | EC50 (μM) |
| Piperine | Natural Product | 301.9 ± 26.5 | 52.4 ± 9.4 |
| Piperine Analog 23 | (2E,4E)-5-(1,3-benzodioxol-5-yl))-N,N-dipropyl-2,4-pentadienamide | 1673 ± 146 | 51.7 ± 9.5 |
| Piperine Analog 25 | (2E,4E)-5-(1,3-benzodioxol-5-yl)-N,N-dibutyl-2,4-pentadienamide | 760 ± 47 | 13.8 ± 1.8 |
Data from studies on piperine and its analogs as positive GABA-A receptor modulators.[2][3]
Table 3: Comparative GAT1 Inhibitory Activities of Piperidine-3-Carboxylic Acid Derivatives
| Compound | Description | GAT1 Inhibition |
| Compound 6a | (R)-1-(2-diarylmethylsulfinyl)ethyl-piperidine-3-carboxylic acid hydrochloride | 496-fold higher than (R)-nipecotic acid |
| (R)-Nipecotic acid | Reference compound | Baseline |
| Tiagabine | Reference compound | 11.5-fold higher than Compound 6a |
These compounds are examples of other piperidine carboxylic acid derivatives, illustrating the potential for this chemical class to target neurotransmitter transporters.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Ligand Screening Assay
Objective: To evaluate the agonistic activity of piperine derivatives on PPARγ.[1]
Methodology:
-
Assay Principle: A fluorescence polarization (FP)-based competition assay is used. A fluorescently labeled PPARγ ligand (probe) is displaced by test compounds that bind to the PPARγ ligand-binding domain (LBD), leading to a decrease in fluorescence polarization.
-
Reagents:
-
PPARγ-LBD
-
Fluorescently labeled PPARγ ligand (e.g., a derivative of rosiglitazone)
-
Test compounds (piperine derivatives) dissolved in DMSO.
-
Assay buffer.
-
-
Procedure:
-
A mixture of PPARγ-LBD and the fluorescent probe is prepared in the assay buffer.
-
The test compounds are serially diluted and added to the mixture in a 96-well or 384-well plate.
-
The plate is incubated at room temperature for a specified time (e.g., 2 hours) to reach binding equilibrium.
-
Fluorescence polarization is measured using a suitable plate reader.
-
-
Data Analysis:
-
The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
PPARγ activation in cell-based assays is determined by treating human hepatocytes with the compounds and measuring the expression levels of PPARγ target genes using qPCR.[1]
-
Two-Microelectrode Voltage-Clamp Assay on Xenopus laevis Oocytes
Objective: To assess the modulatory effects of piperine and its analogs on GABA-A receptors.[2][3]
Methodology:
-
Oocyte Preparation:
-
Xenopus laevis oocytes are surgically removed and defolliculated.
-
The oocytes are injected with cRNAs encoding the subunits of the human GABA-A receptor (e.g., α1, β2, γ2S).
-
Injected oocytes are incubated for 2-4 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a standard frog Ringer's solution.
-
The oocyte is impaled with two microelectrodes filled with KCl, one for voltage clamping and the other for current recording.
-
The oocyte is clamped at a holding potential of -70 mV.
-
-
Compound Application:
-
GABA is applied to elicit a baseline chloride current (I).
-
The test compound (piperine or analog) is co-applied with GABA to determine its modulatory effect.
-
Dose-response curves are generated by applying different concentrations of the test compound.
-
-
Data Analysis:
-
The potentiation of the GABA-induced current is calculated as a percentage increase over the baseline current.
-
EC50 values are determined from the dose-response curves.
-
To determine the binding site, a known antagonist (e.g., flumazenil (B1672878) for the benzodiazepine (B76468) site) can be co-applied.[3]
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate the signaling pathways and experimental workflows discussed in this guide.
Signaling Pathways
Caption: Agonistic activation of the PPARγ signaling pathway by a piperine analog.
Caption: Allosteric modulation of the GABA-A receptor by piperine and its analogs.
Experimental Workflows
Caption: Workflow for the Fluorescence Polarization-based PPARγ ligand screening assay.
Caption: Experimental workflow for the Two-Microelectrode Voltage-Clamp assay.
References
- 1. Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HPLC-based activity profiling: discovery of piperine as a positive GABA(A) receptor modulator targeting a benzodiazepine-independent binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of Specific Peer-Reviewed Validation for 1-Piperidinepentanoic Acid Necessitates a Focused Review on the Widely Studed Bioactive Alkaloid, Piperine
Initial comprehensive searches for peer-reviewed validation of the therapeutic potential of 1-Piperidinepentanoic acid have revealed a significant lack of specific scientific literature. There are no dedicated studies, clinical trials, or detailed experimental data available for this particular compound. The scientific discourse is instead centered on Piperine (B192125) , the major bioactive alkaloid found in black pepper (Piper nigrum), from which this compound is likely a derivative or metabolite.
Given the absence of direct evidence for this compound, this guide will pivot to an in-depth analysis of the therapeutic potential of Piperine. This will allow for a robust comparison based on the wealth of available peer-reviewed data, adhering to the core requirements of data presentation, experimental protocol detailing, and visualization of molecular pathways.
Comparative Analysis of Piperine's Therapeutic Potential
Piperine has demonstrated a wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer effects. This section will compare its performance with relevant alternatives and provide supporting experimental data.
Neuroprotective Effects
Piperine has shown significant promise in models of neurodegenerative diseases. Its mechanisms of action are multifaceted, often involving the modulation of neurotransmitter levels and the activation of neuroprotective signaling pathways.
Comparison with Capsaicin:
Capsaicin, the active component of chili peppers, is another natural compound with neuroprotective properties. While both compounds can interact with the nervous system, their primary mechanisms and potency can differ.
| Parameter | Piperine | Capsaicin | Reference |
| Primary Mechanism | Monoamine oxidase (MAO) inhibition, enhancement of serotonin (B10506) and dopamine (B1211576) levels, activation of NGF signaling. | Agonist of the transient receptor potential vanilloid 1 (TRPV1) channel, leading to desensitization of sensory neurons. | [1][2] |
| Effect on Serotonin Levels | Significantly increases serotonin levels in the cerebral cortex, hippocampus, and hypothalamus.[1][3] | Modulates serotonin levels, but the effect is less pronounced and primarily linked to its action on TRPV1. | |
| Effect on Dopamine Levels | Increases dopamine levels in the hypothalamus.[1] | Can influence dopamine release, often in the context of pain modulation. | |
| Neuroprotective Signaling | Activates the NGF/TrkA/Akt/GSK3β pathway, promoting neuronal survival.[4] | Primarily acts through TRPV1-dependent pathways, which can have downstream effects on neuronal viability. |
Experimental Data: Effect of Piperine on Neurotransmitter Levels
A study on E1 mice demonstrated the potent effect of Piperine on brain monoamine levels.
| Brain Region | Change in Serotonin (5-HT) Level | Change in Dopamine Level | Change in Norepinephrine (B1679862) Level |
| Cerebral Cortex | Significant Increase | - | Decrease |
| Hippocampus | Decrease | - | Decrease |
| Midbrain | Decrease | - | Decrease |
| Cerebellum | Decrease | - | Decrease |
| Hypothalamus | - | Marked Increase | Decrease |
| Data adapted from a study on E1 mice, where Piperine was administered intraperitoneally.[1] |
Anti-inflammatory Effects
Piperine exhibits potent anti-inflammatory properties by inhibiting key inflammatory mediators.
Experimental Data: Inhibition of Inflammatory Markers
In a study using human interleukin 1β-stimulated fibroblast-like synoviocytes, Piperine demonstrated a dose-dependent inhibition of inflammatory markers.
| Piperine Concentration (µg/ml) | Inhibition of IL-6 Expression | Inhibition of MMP-13 Expression | Reduction in PGE2 Production |
| 10 | - | - | Significant |
| 100 | Significant | Significant | Significant |
| Data adapted from an in vitro study on human fibroblast-like synoviocytes.[5][6] |
Anticancer Effects
Piperine has been shown to possess cytotoxic activity against various cancer cell lines.
Experimental Data: In Vitro Cytotoxicity of Piperine
| Cancer Cell Line | IC50 Value (µg/ml) | Reference |
| HeLa (Cervical Cancer) | 61.94 ± 0.054 | [7] |
| MCF-7 (Breast Cancer) | Varies by study | [8] |
| Prostate Cancer Cells | Varies by study | [9] |
| IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
1. Determination of Neurotransmitter Levels in Brain Tissue
-
Animal Model: E1 mice known for their susceptibility to convulsions.
-
Drug Administration: Piperine (e.g., 60 mg/kg) is administered intraperitoneally.
-
Tissue Preparation: One hour post-injection, mice are sacrificed, and brains are dissected to isolate the cerebral cortex, hippocampus, midbrain, cerebellum, and hypothalamus.
-
Neurochemical Analysis: The levels of serotonin, dopamine, and norepinephrine in the dissected brain regions are determined using high-performance liquid chromatography (HPLC) with electrochemical detection. The tissue is homogenized in a suitable buffer, centrifuged, and the supernatant is injected into the HPLC system.
-
Data Analysis: Neurotransmitter levels in the Piperine-treated group are compared to a control group receiving a vehicle injection. Statistical significance is determined using appropriate tests (e.g., t-test or ANOVA).[1]
2. In Vitro Anti-inflammatory Assay
-
Cell Line: Human fibroblast-like synoviocytes derived from patients with rheumatoid arthritis.
-
Stimulation: Cells are stimulated with interleukin 1β (IL-1β) to induce an inflammatory response.
-
Treatment: Cells are treated with varying concentrations of Piperine (e.g., 10 to 100 µg/ml).
-
Measurement of Inflammatory Markers:
-
ELISA: The levels of secreted proteins like IL-6 and PGE2 in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
RT-PCR: The expression levels of genes encoding for inflammatory markers like IL-6 and MMP-13 are measured using Reverse Transcription Polymerase Chain Reaction (RT-PCR).
-
-
Data Analysis: The levels of inflammatory markers in Piperine-treated cells are compared to untreated, IL-1β-stimulated cells.[5][6]
3. In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Line: HeLa (human cervical cancer) cells or other cancer cell lines.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of Piperine concentrations for a specified period (e.g., 24-72 hours).
-
MTT Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated for each Piperine concentration relative to untreated control cells. The IC50 value is then determined from the dose-response curve.[7]
Signaling Pathways and Mechanisms of Action
Piperine's therapeutic effects are underpinned by its interaction with various cellular signaling pathways.
Neuroprotective Signaling Pathway
Piperine has been shown to exert its neuroprotective effects by activating the Nerve Growth Factor (NGF) signaling pathway.
Caption: Piperine-mediated activation of the NGF/TrkA signaling pathway.
Anti-inflammatory Signaling Pathway
Piperine's anti-inflammatory effects are partly mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.
Caption: Inhibition of the NF-κB signaling pathway by Piperine.
Experimental Workflow for Bioavailability Assessment
Piperine is well-known for its ability to enhance the bioavailability of other drugs. The Caco-2 cell monolayer permeability assay is a common in vitro method to predict in vivo drug absorption.
References
- 1. Effects of piperine on convulsions and on brain serotonin and catecholamine levels in E1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Capsaicin vs Piperine: Meaning And Differences [thecontentauthority.com]
- 3. Piperine and Its Metabolite’s Pharmacology in Neurodegenerative and Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperine Provides Neuroprotection against Kainic Acid-Induced Neurotoxicity via Maintaining NGF Signalling Pathway | MDPI [mdpi.com]
- 5. Anti-inflammatory and antiarthritic effects of piperine in human interleukin 1β-stimulated fibroblast-like synoviocytes and in rat arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory and antiarthritic effects of piperine in human interleukin 1beta-stimulated fibroblast-like synoviocytes and in rat arthritis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro cytotoxic and in silico activity of piperine isolated from Piper nigrum fruits Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of the Anticancer Potential of the “King of Spices” Piper nigrum and Its Main Constituent Piperine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Confirming the Purity of Synthesized 1-Piperidinepentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel organic compounds is a cornerstone of drug discovery and development. A critical step following synthesis is the rigorous confirmation of the compound's purity and identity. This guide provides a comparative overview of standard analytical techniques for assessing the purity of synthesized 1-Piperidinepentanoic acid. For a comprehensive comparison, we will contrast its analytical data with two structurally related and commercially available compounds: γ-aminobutyric acid (GABA) and Nipecotic acid.
Comparative Analysis of Purity and Physicochemical Properties
The purity of a synthesized compound is paramount to ensure that subsequent biological or chemical studies are not confounded by the presence of impurities. The following table summarizes the key analytical data for this compound and its alternatives. Please note that the data for this compound is a representative example based on the analysis of its structural components, as detailed characterization data is not widely published.
| Parameter | This compound (Representative) | γ-Aminobutyric Acid (GABA) | Nipecotic Acid |
| Molecular Formula | C₁₀H₁₉NO₂ | C₄H₉NO₂ | C₆H₁₁NO₂ |
| Molecular Weight | 185.26 g/mol | 103.12 g/mol | 129.16 g/mol |
| Purity (Typical) | >97% | ≥97.0% (HPLC) | 98%[1][2] |
| Melting Point | Not available | 195 °C (dec.) | 261 °C (dec.)[1][2] |
| Appearance | White to off-white solid | White to off-white solid | White solid[1][2] |
| Solubility | Soluble in water | Soluble in water | Soluble in water[1][2] |
Key Experimental Protocols for Purity Determination
A multi-technique approach is essential for the unambiguous confirmation of a compound's purity and structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift calibration.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons. Analyze the chemical shifts and coupling constants to confirm the molecular structure. The absence of significant unassignable peaks is a strong indicator of high purity.
Expected NMR Data:
| Compound | ¹H NMR Chemical Shifts (δ, ppm) - Representative | ¹³C NMR Chemical Shifts (δ, ppm) - Representative |
| This compound | ~3.0-3.2 (t, 2H, -CH₂-N), ~2.8-3.0 (t, 4H, piperidine (B6355638) α-CH₂), ~2.3 (t, 2H, -CH₂-COOH), ~1.5-1.8 (m, 10H, piperidine β,γ-CH₂ and alkyl chain) | ~178 (-COOH), ~58 (-CH₂-N), ~54 (piperidine α-C), ~34 (-CH₂-COOH), ~26-28 (piperidine β,γ-C and alkyl chain) |
| GABA | ~2.9 (t, 2H, -CH₂-NH₂), ~2.2 (t, 2H, -CH₂-COOH), ~1.8 (quintet, 2H, -CH₂-) | ~180 (-COOH), ~40 (-CH₂-NH₂), ~35 (-CH₂-), ~25 (-CH₂-COOH) |
| Nipecotic Acid | ~3.1-3.3 (m, 2H), ~2.8-3.0 (m, 1H), ~2.5-2.7 (m, 2H), ~1.5-2.0 (m, 4H) | ~175 (-COOH), ~50 (CH-N), ~45 (CH₂-N), ~25-30 (other CH₂) |
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile (B52724), or water).
-
Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analysis: Acquire the mass spectrum, ensuring accurate mass calibration.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight. Analyze the fragmentation pattern to corroborate the proposed structure.
Expected Mass Spectrometry Data:
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) - Representative |
| This compound | 186.14 ([M+H]⁺) | 168 (loss of H₂O), 140 (loss of COOH), 84 (piperidine ring) |
| GABA | 104.07 ([M+H]⁺) | 87 (loss of NH₃), 58 (loss of COOH) |
| Nipecotic Acid | 130.08 ([M+H]⁺) | 112 (loss of H₂O), 84 (loss of COOH) |
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds by separating the main component from any impurities.
Experimental Protocol:
-
Sample Preparation: Accurately weigh and dissolve the compound in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm for compounds with low chromophores) or an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) for compounds without a UV chromophore.
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of >95% is generally required for research compounds.
Comparative HPLC Data:
| Compound | Retention Time (min) - Representative | Purity (%) |
| This compound | 4.5 | >97 |
| GABA | 2.1 | ≥97.0 |
| Nipecotic Acid | 3.2 | 98[1][2] |
Elemental Analysis
Elemental analysis provides the percentage composition of elements (typically C, H, N) in a compound. This data is used to confirm the empirical formula.
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed amount of the dry, pure compound is required.
-
Analysis: The sample is combusted in a specialized elemental analyzer, and the resulting gases (CO₂, H₂O, N₂) are quantified.
-
Data Analysis: The experimental percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula. A deviation of ±0.4% is generally considered acceptable.
Comparative Elemental Analysis Data:
| Compound | Theoretical %C | Theoretical %H | Theoretical %N |
| This compound | 64.83 | 10.34 | 7.56 |
| GABA | 46.59 | 8.80 | 13.58 |
| Nipecotic Acid | 55.80 | 8.58 | 10.84 |
Visualizing the Purity Confirmation Workflow
The following diagram illustrates the logical workflow for confirming the purity of a synthesized compound like this compound.
Caption: Workflow for the synthesis, purification, and analytical confirmation of this compound.
Comparative Signaling Pathway Context
This compound, as a derivative of piperidine and an amino acid, may interact with various biological targets. For context, the following diagram illustrates a simplified signaling pathway involving GABA, a key inhibitory neurotransmitter, which can be a conceptual starting point for investigating the biological activity of novel analogs.
Caption: Simplified signaling pathways of the neurotransmitter GABA.
References
Safety Operating Guide
Proper Disposal of 1-Piperidinepentanoic Acid: A Comprehensive Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of 1-Piperidinepentanoic acid, synthesized from best practices for structurally similar compounds in the absence of a specific Safety Data Sheet (SDS) for this exact chemical.
Researchers and drug development professionals handling this compound must adhere to stringent disposal protocols to mitigate risks. The following information, compiled from safety data for analogous chemicals, offers a framework for responsible waste management.
Immediate Safety and Handling Precautions
Before commencing any disposal procedure, it is crucial to employ appropriate Personal Protective Equipment (PPE). Work should be conducted in a well-ventilated area, ideally within a chemical fume hood, to minimize inhalation exposure.[1]
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from splashes and fumes. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and absorption. |
| Body Protection | Laboratory coat or chemical-resistant apron | Protects against spills and contamination of personal clothing. |
Step-by-Step Disposal Protocol
The disposal of this compound and its containers must comply with all federal, state, and local environmental regulations. It is imperative not to dispose of this chemical down the drain or in regular trash.[1]
-
Waste Characterization : The initial and most critical step is to perform a "waste determination" to classify the material under the Resource Conservation and Recovery Act (RCRA) or equivalent local regulations. This assessment can be based on knowledge of the chemical's properties or through analytical testing to ascertain if it qualifies as hazardous waste.[1]
-
Containerization : Collect waste this compound in a designated, compatible container. The container must be in good condition, securely sealed, and free from external contamination. Liquid waste containers should not be filled to more than 75% capacity to allow for vapor expansion.[2]
-
Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date when the waste was first added to the container.[1]
-
Storage : Store the sealed and labeled container in a designated, well-ventilated, and secure waste accumulation area. This area should be away from incompatible materials such as strong oxidizing agents and strong acids.[1][3]
-
Disposal : Arrange for the disposal of the waste through your institution's approved hazardous waste management program.[1][3]
Experimental Protocols
While this document focuses on disposal, any experimental protocol involving this compound should begin with a thorough review of safety and handling procedures. In case of accidental exposure, follow these first-aid measures:
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][4]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4][5]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
